LU-25-077
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-ethyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c1-2-13-11-8(10-12-13)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCDFRUNFDIIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221549-70-8 | |
| Record name | LU-25-077 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221549708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LU-25-077 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFP5TM9KNX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MKT-077: A Technical Guide to its Mechanism of Action in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
MKT-077 is a water-soluble, cationic rhodacyanine dye that has demonstrated significant and selective antitumor activity in numerous preclinical models.[1][2] Its efficacy stems from a dual mechanism of action that exploits fundamental differences between cancer and normal cells: a higher mitochondrial membrane potential and the aberrant regulation of chaperone proteins. This document provides an in-depth technical overview of MKT-077's core mechanisms, focusing on its role as a mitochondrial targeting agent and as an inhibitor of the Heat Shock Protein 70 (Hsp70) family member, mortalin. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are provided to offer a comprehensive resource for the scientific community.
Core Mechanism I: Preferential Mitochondrial Accumulation and Functional Impairment
MKT-077 is a delocalized lipophilic cation, and its positive charge facilitates its passage across cellular membranes.[1] The primary driver of its selectivity is its accumulation within mitochondria, an effect that is significantly more pronounced in carcinoma cells than in normal epithelial cells.[2][3] This preferential retention is attributed to the higher mitochondrial membrane potential typically found in cancer cells.
Once concentrated in the mitochondria, MKT-077 exerts its cytotoxic effects through several processes:
-
Inhibition of Respiratory Activity : MKT-077 inhibits electron transport chain activity in a dose-dependent manner. This impairment of mitochondrial function disrupts cellular energy production, leading to metabolic stress.
-
Induction of Oxidative Stress : The disruption of mitochondrial respiration can lead to the generation of reactive oxygen species (ROS), causing oxidative stress that damages cellular components.
-
Selective Loss of Mitochondrial DNA (mtDNA) : Treatment with MKT-077 has been shown to cause a selective loss of mtDNA in carcinoma cells, while nuclear DNA remains unaffected.
-
Alteration of Mitochondrial Ultrastructure : MKT-077 induces noticeable changes in the physical structure of mitochondria in cancer cells, further contributing to their dysfunction.
The culmination of these effects is a severe, yet selective, mitochondrial damage cascade that contributes significantly to the compound's anti-cancer activity.
Core Mechanism II: Mortalin Inhibition and p53 Reactivation
A pivotal discovery in understanding MKT-077's mechanism was the identification of its binding to mortalin (also known as mot-2, GRP75, or HSPA9), a member of the Hsp70 chaperone family. Mortalin is frequently overexpressed in cancer cells and plays a pro-survival role. One of its key functions in tumorigenesis is the sequestration of the tumor suppressor protein p53 in the cytoplasm, thereby preventing p53 from translocating to the nucleus and initiating apoptosis or cell cycle arrest.
MKT-077 directly interferes with this interaction. The specific mechanism involves:
-
Binding to Mortalin : MKT-077 binds to mortalin within a region spanning amino acid residues 252-310. This region overlaps with the p53 binding site.
-
Disruption of the Mortalin-p53 Complex : By occupying this binding pocket, MKT-077 competitively inhibits the interaction between mortalin and p53, causing the dissociation of the complex.
-
Release and Nuclear Translocation of p53 : Freed from its cytoplasmic anchor, wild-type p53 translocates to the nucleus.
-
Reactivation of p53 Transcriptional Activity : In the nucleus, p53 resumes its function as a transcription factor, leading to the upregulation of target genes such as p21WAF1, a critical cell cycle inhibitor.
-
Induction of Cell Cycle Arrest and Apoptosis : The reactivation of the p53 pathway ultimately leads to G1 cell cycle arrest, senescence, or apoptosis in cancer cells.
This mechanism elegantly explains the selective toxicity of MKT-077, as the aberrant cytoplasmic sequestration of p53 by mortalin is a hallmark of many cancers and is not observed in normal cells. While this pathway is significant, MKT-077 has also shown efficacy in cells with mutant p53, suggesting that p53-independent mechanisms, such as those driven by direct mitochondrial toxicity and oxidative stress, also play a crucial role.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of MKT-077 from various preclinical studies.
Table 1: In Vitro Cytotoxicity of MKT-077 in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|
| CX-1 | Colon Carcinoma | ~0.15-0.5 µg/mL | |
| MCF-7 | Breast Carcinoma | ~0.15-0.5 µg/mL | |
| CRL 1420 | Pancreatic Carcinoma | ~0.15-0.5 µg/mL | |
| EJ | Bladder Carcinoma | ~0.15-0.5 µg/mL | |
| LOX | Melanoma | ~0.15-0.5 µg/mL | |
| TT | Medullary Thyroid Carcinoma | 0.74 µM | |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 µM | |
| A1698 | Renal Carcinoma | 0.69 µM | |
| KB | Epidermoid Carcinoma | 0.81 µM |
| CV-1 | Normal Monkey Kidney | > 69.0 µM | |
Table 2: Effects of MKT-077 on Mitochondrial Function
| Parameter | Cancer Mitochondria (CX-1) | Normal Mitochondria (CV-1) | Reference |
|---|---|---|---|
| Half-maximal inhibition of ADP-stimulated respiration | 4 µg MKT-077/mg protein | 15 µg MKT-077/mg protein |
| Mitochondrial DNA Loss (at 3 µg/mL) | Selective Loss | No Effect | |
Table 3: Effects of MKT-077 on the Mortalin-p53 Pathway
| Cell Line / Condition | Parameter | Result | Reference |
|---|---|---|---|
| NIH 3T3/Ras | p53-dependent reporter activity | 5- to 20-fold increase | |
| MCF-7 | p53-dependent reporter activity | ~10-fold increase | |
| IMR-32 (Neuroblastoma) | Cell Death (2 µM to 10 µM) | Increased from 21% to 78% | |
| Various | p53 Localization | Translocation from cytoplasm to nucleus |
| Various | p21WAF1 Protein Levels | Increased post-treatment | |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of MKT-077.
4.1 Cell Viability (MTT) Assay
This assay is used to determine the concentration of MKT-077 that inhibits cell viability by 50% (IC50).
-
Cell Seeding : Seed cancer cells (e.g., TT, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment : Treat cells with a serial dilution of MKT-077 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 48 hours). Include untreated and vehicle-only controls.
-
MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the control wells to calculate the percentage of cell viability. Plot the viability against the log of MKT-077 concentration and use a non-linear regression to determine the IC50 value.
4.2 Co-Immunoprecipitation for Mortalin-p53 Interaction
This technique is used to demonstrate that MKT-077 disrupts the physical association between mortalin and p53.
-
Cell Lysis : Treat cells (e.g., MCF-7) with MKT-077 or a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing : Incubate the cell lysates with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation : Incubate the pre-cleared lysates overnight at 4°C with an antibody specific to p53.
-
Complex Capture : Add fresh protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting : Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against both p53 (to confirm successful immunoprecipitation) and mortalin (to detect co-immunoprecipitation). A reduced mortalin signal in the MKT-077-treated lane indicates disruption of the complex.
4.3 Immunofluorescence for p53 Subcellular Localization
This method visualizes the location of p53 within the cell, demonstrating its translocation to the nucleus upon MKT-077 treatment.
-
Cell Culture : Grow cells (e.g., IMR-32, MCF-7) on glass coverslips.
-
Treatment : Treat cells with MKT-077 at various concentrations or for various time points.
-
Fixation : Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilization : Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.
-
Blocking : Block non-specific antibody binding sites with a solution like 5% bovine serum albumin (BSA).
-
Primary Antibody Incubation : Incubate the cells with a primary antibody specific for p53.
-
Secondary Antibody Incubation : After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Nuclear Staining : Stain the cell nuclei with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging : Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Co-localization of the p53 signal (e.g., green) and the DAPI signal (blue) indicates nuclear localization.
Conclusion and Future Outlook
MKT-077 exhibits a potent and selective anti-cancer effect driven by a dual mechanism of action. It preferentially accumulates in cancer cell mitochondria, leading to metabolic collapse and oxidative stress, and it inhibits the chaperone protein mortalin, leading to the reactivation of the p53 tumor suppressor pathway. This multifaceted approach makes it an important lead compound. However, Phase I clinical trials were halted due to renal toxicity, which limited its therapeutic window.
Despite this setback, the unique mechanism of MKT-077 has paved the way for the development of new analogs (e.g., JG-98, JG-231) with improved stability, higher potency, and potentially better toxicity profiles. The continued investigation into targeting mortalin and exploiting the unique bioenergetic state of cancer cell mitochondria remains a promising strategy in the development of novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective damage to carcinoma mitochondria by the rhodacyanine MKT-077 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Preclinical Evaluation of Lutetium-177 Vipivotide Tetraxetan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies that have underpinned the development of Lutetium-177 vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617), a targeted radiopharmaceutical for the treatment of prostate cancer. This document delves into the core data, experimental methodologies, and biological pathways that have been elucidated through rigorous preclinical investigation.
Core Quantitative Data
The preclinical assessment of ¹⁷⁷Lu-PSMA-617 has generated a wealth of quantitative data, which is crucial for understanding its efficacy and safety profile. The following tables summarize key findings from various in vitro and in vivo studies.
In Vitro Binding Affinity
The binding affinity of PSMA-617 and its radiolabeled form to the prostate-specific membrane antigen (PSMA) is a critical determinant of its targeting capability. Competitive binding assays are typically used to determine the half-maximal inhibitory concentration (IC50), which reflects the concentration of the ligand required to displace 50% of a known radioligand.
| Compound | Cell Line | IC50 (nM) | Reference |
| PSMA-617 | LNCaP | 2.34 ± 2.94 | [1] |
| ¹⁷⁷Lu-PSMA-617 | LNCaP | 0.24 ± 0.06 | [2] |
| PSMA-D4 | LNCaP | 28.7 ± 5.2 | [3] |
| PSMA-I&T | LNCaP | 61.1 ± 7.8 | [3] |
| PSMA-11 | LNCaP | 84.5 ± 26.5 | [3] |
In Vitro Cellular Uptake and Internalization
The extent and rate at which ¹⁷⁷Lu-PSMA-617 is taken up and internalized by cancer cells are key to its therapeutic efficacy. These parameters are often measured as a percentage of the incubated dose per million cells.
| Radioligand | Cell Line | Time Point | Cellular Uptake (%ID/10^6 cells) | Internalization (%ID/10^6 cells) | Reference |
| ¹⁷⁷Lu-PSMA-617 | LNCaP | - | 17.4 ± 2.4 | - | |
| ¹⁷⁷Lu-scFvD2B | LNCaP | - | Higher than ¹⁷⁷Lu-PSMA-617 | At least 4 times higher than ¹⁷⁷Lu-PSMA-617 |
In Vivo Biodistribution in LNCaP Xenograft Mouse Models
Biodistribution studies in animal models are essential for evaluating the tumor-targeting capabilities and off-target accumulation of ¹⁷⁷Lu-PSMA-617. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 1 h p.i. (%ID/g) | 4 h p.i. (%ID/g) | 24 h p.i. (%ID/g) | 48 h p.i. (%ID/g) | 120 h p.i. (%ID/g) | 168 h p.i. (%ID/g) | Reference |
| Blood | 0.68 ± 0.23 | - | 0.05 ± 0.01 | - | - | - | |
| Tumor | 15.1 ± 5.58 | 23.31 ± 0.94 | 7.5 ± 0.9 | - | 7.91 ± 2.82 | 4.5 ± 1.8 | |
| Kidneys | 97.2 ± 19.4 | - | 1.4 ± 0.4 | - | - | - | |
| Spleen | 3.34 ± 1.77 | - | - | - | - | - | |
| Liver | - | - | 0.2 ± 0.0 | - | - | - | |
| Lungs | 1.34 ± 0.39 | - | - | - | - | - | |
| Salivary Glands | - | - | - | - | - | - | - |
| Adrenal Glands | 4.88 ± 2.41 | - | - | - | - | - |
p.i. = post-injection
Preclinical Dosimetry
Dosimetry studies estimate the absorbed radiation dose in different organs, which is critical for predicting potential toxicities.
| Organ | Absorbed Dose (Gy/MBq) - Mouse Model |
| Kidneys | 0.55 |
| Tumor (200 mm³) | 7.47 (for ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3) |
| Tumor (200 mm³) | 1.96 (for ¹⁷⁷Lu-PSMA I&T) |
Key Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of preclinical data.
Radiolabeling of PSMA-617 with Lutetium-177
Objective: To radiolabel the PSMA-617 precursor with Lutetium-177 with high radiochemical purity and yield.
Materials:
-
PSMA-617 precursor
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate buffer (0.1 M, pH 4.5) or Ascorbate buffer (pH 4.5-5)
-
Gentisic acid/Ascorbic acid (as a stabilizer)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 90-95°C
-
Dose calibrator
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system for quality control
Procedure:
-
In a sterile vial, dissolve the PSMA-617 precursor in the chosen buffer (e.g., 100 µg of PSMA-617 in 1 mL of ascorbate buffer).
-
Add the required activity of ¹⁷⁷LuCl₃ to the vial. The molar ratio of metal to ligand is a critical parameter to optimize.
-
Add a stabilizer such as gentisic acid or ascorbic acid to prevent radiolysis.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 90-95°C for 15-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity using TLC or HPLC. For TLC, a common mobile phase is a mixture of acetonitrile and water. The radiochemical purity should ideally be >95%.
-
If the radiochemical purity is below the acceptable limit, purification can be performed using a C18 cartridge.
In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a non-radiolabeled competitor (e.g., PSMA-617) against a known PSMA-targeted radioligand.
Materials:
-
PSMA-expressing cells (e.g., LNCaP)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Known PSMA-targeted radioligand (e.g., [¹⁸F]DCFPyL)
-
Unlabeled competitor ligand (e.g., PSMA-617)
-
Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)
-
Scintillation counter or gamma counter
Procedure:
-
Seed the PSMA-expressing cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the unlabeled competitor ligand.
-
Prepare a fixed concentration of the radioligand.
-
On the day of the experiment, wash the cells with assay buffer.
-
To the wells, add the fixed concentration of the radioligand and varying concentrations of the competitor ligand. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known inhibitor).
-
Incubate the plate at a specific temperature (e.g., 37°C or 4°C) for a defined period to reach equilibrium.
-
After incubation, aspirate the medium and wash the cells with ice-cold assay buffer to remove unbound radioligand.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the lysate using a suitable counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for a clear understanding of the underlying science.
PSMA-Mediated Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not merely a passive docking site for targeted therapies; it actively participates in cellular signaling. In prostate cancer, high PSMA expression is associated with a shift in signaling from the MAPK/ERK pathway, which is linked to proliferation, to the pro-survival PI3K-AKT pathway. This "pathway switch" is thought to contribute to tumor progression and treatment resistance.
Caption: PSMA expression redirects signaling from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway.
General Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a radiopharmaceutical like ¹⁷⁷Lu-PSMA-617 follows a structured workflow, from initial in vitro characterization to in vivo efficacy and safety studies.
Caption: A generalized workflow for the preclinical evaluation of ¹⁷⁷Lu-PSMA-617.
This in-depth guide provides a foundational understanding of the preclinical science that has propelled Lutetium-177 vipivotide tetraxetan to the forefront of prostate cancer therapy. The presented data and protocols offer valuable insights for researchers and professionals in the field of radiopharmaceutical development.
References
The Core of Precision: A Technical Guide to the Binding Affinity and Specificity of ¹⁷⁷Lu-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of Lutetium-177 (¹⁷⁷Lu)-PSMA-617, a cornerstone of modern targeted radioligand therapy for prostate cancer. A comprehensive understanding of its binding affinity and specificity is critical for optimizing therapeutic efficacy and advancing the development of next-generation theranostic agents.[1][2][3] ¹⁷⁷Lu-PSMA-617 is a radiopharmaceutical that combines the Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, PSMA-617, with the beta-emitting radionuclide ¹⁷⁷Lu.[1][2] Upon intravenous administration, ¹⁷⁷Lu-PSMA-617 binds to PSMA, a transmembrane protein highly overexpressed on the surface of prostate cancer cells. This targeted delivery of beta radiation induces DNA damage, ultimately leading to the death of the cancer cells.
Quantitative Analysis of Binding Affinity
The efficacy of ¹⁷⁷Lu-PSMA-617 is fundamentally linked to its high binding affinity for PSMA. This is quantitatively expressed through parameters such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). Lower values of these parameters signify a higher binding affinity. The following tables summarize the reported binding affinity data for PSMA-617 and its derivatives across various experimental conditions.
Table 1: Inhibitory Concentration (IC50) of PSMA-617 in Competitive Binding Assays
| Cell Line | IC50 Value (nM) | Measurement Method |
| LNCaP | ~5 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 |
| C4-2 | ~5 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 |
| PC-3 PIP (PSMA-transfected) | ~10-fold higher than LNCaP/C4-2 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 |
| 22Rv1 | 27.49 | Competition binding assay |
| Recombinant human PSMA | 0.05 ± 0.03 | HPLC-based enzymatic assay |
Table 2: Dissociation and Inhibition Constants (Kd and Ki) of PSMA-617
| Parameter | Target | Value (nM) | Measurement Method |
| Ki | LNCaP | 2.34 ± 2.94 | Competitive cell binding assay |
| Ki | PSMA | 0.24 | In vitro competition-binding assay |
| Kd | Recombinant human PSMA | 0.01 ± 0.01 (at 25°C) | Surface Plasmon Resonance (SPR) |
| Kd | Recombinant human PSMA | 0.1 ± 0.06 (at 37°C) | Surface Plasmon Resonance (SPR) |
Specificity of ¹⁷⁷Lu-PSMA-617
The specificity of ¹⁷⁷Lu-PSMA-617 for PSMA-expressing cells is a critical factor in its therapeutic index, minimizing off-target toxicity. Studies have demonstrated that the uptake of ¹⁷⁷Lu-PSMA-617 is significantly higher in PSMA-positive cells compared to PSMA-negative cells. For instance, binding experiments using a non-PSMA binding isomer, D-Glu PSMA-617, showed a greater than 60-fold lower cellular association with the PSMA-positive 22RV1 cell line compared to the active L-isomer of PSMA-617. In vivo biodistribution studies in xenograft models confirmed these findings, with specific uptake of ¹⁷⁷Lu-PSMA-617 in PSMA-positive tumors and kidneys, while the uptake of the D-Glu isomer remained near background levels in these tissues.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity and specificity data. The following sections outline the key experimental protocols.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the IC50 value of an unlabeled ligand (PSMA-617) by measuring its ability to displace a radiolabeled ligand from the PSMA receptor.
1. Cell Culture and Preparation:
-
PSMA-expressing cells (e.g., LNCaP, 22Rv1) are cultured in an appropriate medium until they reach near confluence.
-
Cells are then seeded into multi-well plates and allowed to adhere overnight.
2. Assay Procedure:
-
A stock solution of unlabeled PSMA-617 is prepared and serially diluted to a range of concentrations.
-
The cultured cells are washed with an ice-cold binding buffer (e.g., PBS with 0.1% BSA).
-
A constant, low concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) is added to each well.
-
Varying concentrations of the unlabeled PSMA-617 are then added to the wells to compete for binding with the radioligand.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand) are included.
-
The plate is incubated, typically at 4°C, to prevent internalization of the ligand-receptor complex.
3. Termination and Measurement:
-
The binding reaction is terminated by aspirating the medium and washing the cells with ice-cold buffer to remove unbound radioligand.
-
The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the unlabeled PSMA-617 concentration.
-
The IC50 value is determined using non-linear regression analysis of the sigmoidal dose-response curve.
Cellular Uptake and Internalization Assay
These assays quantify the amount of radioligand that binds to the cell surface and is subsequently internalized by the cells.
1. Incubation:
-
PSMA-positive cells are incubated with a known concentration of [¹⁷⁷Lu]Lu-PSMA-617 at 37°C for various time points.
2. Differentiation of Surface-Bound and Internalized Radioactivity:
-
At each time point, the incubation is stopped.
-
To determine the surface-bound radioactivity, cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.5) on ice to strip the cell surface of bound radioligand. The supernatant containing the surface-bound fraction is collected.
-
The remaining cell pellet, containing the internalized radioactivity, is then lysed (e.g., with 1 M NaOH).
3. Measurement and Analysis:
-
The radioactivity in both the surface-bound and internalized fractions is measured using a gamma counter.
-
The percentage of internalized activity is calculated as a fraction of the total cell-associated activity (surface-bound + internalized).
Visualizing Molecular Interactions and Processes
Diagrams are provided below to illustrate key pathways and workflows, adhering to the specified design constraints for clarity and high contrast.
Caption: Mechanism of action of ¹⁷⁷Lu-PSMA-617 leading to cancer cell death.
Caption: Workflow for a competitive binding assay to determine the IC50 of PSMA-617.
Caption: PSMA-mediated switch from MAPK to PI3K-AKT signaling pathway.
References
MKT-077: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MKT-077, a water-soluble cationic rhodacyanine dye, has garnered significant interest in the field of oncology for its selective cytotoxicity towards cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of MKT-077. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows. The core of MKT-077's anticancer activity lies in its ability to preferentially accumulate in the mitochondria of carcinoma cells and inhibit the function of Heat shock protein 70 (Hsp70) family members, particularly mortalin (also known as mot-2 or HSPA9). This inhibition leads to the reactivation of the tumor suppressor protein p53, triggering a cascade of events that culminate in cell cycle arrest and apoptosis. This document summarizes the current understanding of MKT-077 and provides a foundation for further research and development of this promising class of compounds.
Discovery and Background
MKT-077, formerly known as FJ-776, was initially identified through a screening of water-soluble delocalized lipophilic cations for antitumor activity.[1] Its chemical name is 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-pyridinium chloride. The positive charge of the molecule contributes to its selective uptake and retention within the mitochondria of cancer cells, which typically exhibit a higher mitochondrial membrane potential compared to normal cells.[1] This preferential accumulation is a key factor in its selective toxicity towards malignant cells.[2][3] Early preclinical studies demonstrated significant antitumor activity in various in vitro and in vivo models, leading to its progression into clinical trials.[1]
Synthesis Pathway
A representative synthesis pathway is outlined below. This process typically involves the preparation of a merocyanine dye intermediate, followed by a final condensation step to yield the cationic rhodacyanine structure of MKT-077.
Caption: Representative synthesis pathway for MKT-077.
Mechanism of Action: Targeting Mortalin and Reactivating p53
The primary mechanism of action of MKT-077 involves its interaction with the Hsp70 family protein, mortalin. In many cancer cells, mortalin is overexpressed and sequesters the tumor suppressor protein p53 in the cytoplasm, thereby inactivating its function. MKT-077 binds to mortalin, disrupting the mortalin-p53 complex. This releases p53, allowing it to translocate to the nucleus and resume its role as a transcription factor. Nuclear p53 then activates downstream target genes, such as p21, leading to cell cycle arrest and apoptosis.
Caption: MKT-077 mechanism of action.
Quantitative Data
Table 1: In Vitro Cytotoxicity of MKT-077 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CX-1 | Colon Carcinoma | 1.4 - 2.2 | |
| MCF-7 | Breast Carcinoma | 1.4 - 2.2 | |
| CRL 1420 | Pancreatic Carcinoma | 1.4 - 2.2 | |
| EJ | Bladder Transitional Cell Carcinoma | 1.4 - 2.2 | |
| LOX | Melanoma | 1.4 - 2.2 | |
| TT | Medullary Thyroid Carcinoma | 0.74 | |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | |
| KB | Epidermoid Carcinoma | 0.81 | |
| CV-1 | Monkey Kidney (Normal) | >69.0 |
Table 2: Pharmacokinetic Parameters of MKT-077 in Mice
| Parameter | Value | Conditions | Reference |
| Dose | 0.3 mg/kg | Intravenous | |
| Cmax | 0.3 µg/mL | ||
| AUC(0-inf) | 0.030 ± 0.002 µgh/mL | ||
| Dose | 1 mg/kg | Intravenous | |
| Cmax | ~0.6 µg/mL (estimated from data) | ||
| AUC(0-inf) | 0.60 ± 0.12 µgh/mL | ||
| Plasma Clearance | ~1.8 L/h/kg | ||
| Volume of Distribution (Vss) | 6.8 L/kg | ||
| Mean Residence Time (MRT) | 4.1 h | ||
| Dose | 3 mg/kg | Intravenous | |
| Cmax | 1.5 µg/mL | ||
| AUC(0-inf) | 1.73 ± 0.25 µg*h/mL | ||
| Plasma Clearance | ~1.8 L/h/kg | ||
| Volume of Distribution (Vss) | 25.1 L/kg | ||
| Mean Residence Time (MRT) | 14.1 h | ||
| Half-life (t1/2) | |||
| First Distribution Phase | ~5 min | ||
| Second Phase | 2.8 - 4.6 h | ||
| Terminal Phase | 16.2 h |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of MKT-077 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, CX-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MKT-077 stock solution (dissolved in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
MKT-077 Treatment: Prepare serial dilutions of MKT-077 in culture medium. Remove the existing medium from the wells and add 100 µL of the MKT-077 dilutions. Include wells with medium alone (blank) and cells with vehicle control (e.g., DMSO at the same concentration as the highest MKT-077 dose).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the MKT-077 concentration to determine the IC50 value.
Caption: General workflow for an MTT cell viability assay.
Co-immunoprecipitation (Co-IP) of Mortalin and p53
This protocol is designed to investigate the disruption of the mortalin-p53 interaction by MKT-077.
Materials:
-
Cancer cells with wild-type p53 (e.g., MCF-7)
-
MKT-077
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-p53 antibody (for immunoprecipitation)
-
Anti-mortalin antibody (for Western blotting)
-
Anti-p53 antibody (for Western blotting)
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with MKT-077 at the desired concentration and for the appropriate time. Lyse the cells on ice with lysis buffer.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add the anti-p53 antibody to the supernatant and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-mortalin and anti-p53 antibodies to detect the co-immunoprecipitated proteins.
Conclusion and Future Directions
MKT-077 represents a promising class of anticancer agents with a unique mechanism of action that selectively targets cancer cells. Its ability to disrupt the mortalin-p53 interaction and reactivate the p53 tumor suppressor pathway provides a strong rationale for its further development. While clinical trials have been conducted, challenges such as renal toxicity have been noted. Future research should focus on the development of MKT-077 analogs with improved therapeutic indices, as well as on identifying predictive biomarkers to select patients who are most likely to respond to this class of drugs. A deeper understanding of the molecular interactions between MKT-077, mortalin, and other cellular components will be crucial for optimizing its clinical application. This technical guide serves as a foundational resource to aid in these ongoing research and development efforts.
References
In Vivo Biodistribution of Lutetium-177 Vipivotide Tetraxetan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium-177 (¹⁷⁷Lu) vipivotide tetraxetan, also known as ¹⁷⁷Lu-PSMA-617, is a radioligand therapy approved for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] Its efficacy is fundamentally linked to its in vivo biodistribution, which dictates the delivery of therapeutic radiation to tumor sites while minimizing exposure to healthy tissues. This technical guide provides a comprehensive overview of the biodistribution of ¹⁷⁷Lu vipivotide tetraxetan, summarizing key quantitative data, detailing experimental protocols, and visualizing associated pathways and workflows.
Mechanism of Action
¹⁷⁷Lu vipivotide tetraxetan is a targeted radiopharmaceutical.[5] It consists of a chelating agent, vipivotide tetraxetan, which is linked to a PSMA-targeting ligand and the radioisotope Lutetium-177. PSMA is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.
Upon intravenous administration, ¹⁷⁷Lu vipivotide tetraxetan binds with high affinity to PSMA-expressing cells. The subsequent internalization of the radioligand leads to the intracellular accumulation of ¹⁷⁷Lu. Lutetium-177 is a beta-emitting radionuclide with a half-life of 6.65 days. The emitted beta particles have a mean tissue penetration of 0.67 mm, causing localized DNA damage and ultimately leading to the death of the cancer cells and surrounding microenvironment.
Figure 1: Mechanism of action of ¹⁷⁷Lu vipivotide tetraxetan.
Quantitative Biodistribution Data
The biodistribution of ¹⁷⁷Lu vipivotide tetraxetan has been evaluated in both preclinical animal models and in clinical studies with human patients. The following tables summarize the quantitative data on the uptake of the radiopharmaceutical in various organs and tissues, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) in animal studies and as absorbed dose (Gy/GBq) in human studies.
Preclinical Biodistribution in Murine Models
Preclinical studies are crucial for determining the initial efficacy and safety profile of the radiopharmaceutical. These studies are often conducted in immunodeficient mice bearing human prostate cancer xenografts.
Table 1: Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Tumor-Bearing Mice
| Organ/Tissue | 1 h p.i. (%ID/g) | 4 h p.i. (%ID/g) | 24 h p.i. (%ID/g) | 48 h p.i. (%ID/g) | 168 h p.i. (%ID/g) |
| Blood | 2.5 ± 0.5 | 0.5 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Heart | 0.8 ± 0.2 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 1.5 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Liver | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Spleen | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 15.1 ± 3.0 | 10.2 ± 2.0 | 1.4 ± 0.4 | 0.7 ± 0.2 | 0.2 ± 0.1 |
| Muscle | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Bone | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Tumor (LNCaP) | 18.2 ± 3.5 | 23.3 ± 0.9 | 15.6 ± 2.8 | 10.5 ± 1.9 | 2.2 ± 0.8 |
Data presented as mean ± standard deviation. p.i. = post-injection. Data compiled from multiple preclinical studies.
Clinical Biodistribution and Dosimetry in Humans
Dosimetry studies in human subjects are essential for understanding the radiation dose delivered to tumors and critical organs, which informs the therapeutic window and potential toxicities.
Table 2: Absorbed Doses in Organs of Patients Treated with ¹⁷⁷Lu-PSMA-617
| Organ | Mean Absorbed Dose (Gy/GBq) |
| Kidneys | 0.82 ± 0.25 |
| Salivary Glands (Parotid) | 1.90 ± 1.19 |
| Liver | 0.15 ± 0.04 |
| Spleen | 0.11 ± 0.03 |
| Red Marrow | 0.04 ± 0.01 |
| Total Body | 0.03 ± 0.01 |
Data presented as mean ± standard deviation. Data compiled from clinical dosimetry studies.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to obtaining reliable biodistribution data. Below are detailed methodologies for key experiments.
Radiolabeling of PSMA-617 with Lutetium-177
A critical first step is the stable chelation of ¹⁷⁷Lu to the PSMA-617 ligand.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of PSMA-617 precursor in a suitable solvent like DMSO (e.g., 1 mg/mL).
-
Prepare a reaction buffer, typically sodium acetate or ammonium acetate, at a specific pH (e.g., 4.5-5.5).
-
Obtain a calibrated solution of ¹⁷⁷LuCl₃ in dilute HCl.
-
-
Labeling Reaction:
-
In a sterile, pyrogen-free reaction vial, combine the PSMA-617 precursor, reaction buffer, and ¹⁷⁷LuCl₃.
-
The molar ratio of ligand to metal is optimized to ensure high labeling efficiency.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95-100°C) for a defined period (e.g., 15-30 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using methods like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
A radiochemical purity of >95% is generally required for in vivo use.
-
Figure 2: Experimental workflow for ¹⁷⁷Lu-PSMA-617 radiolabeling.
In Vivo Biodistribution Study in a Murine Model
This protocol outlines the steps for a typical ex vivo biodistribution study in mice.
Protocol:
-
Animal Model:
-
Use an appropriate mouse model, such as immunodeficient mice (e.g., SCID or nude mice) subcutaneously or orthotopically implanted with a PSMA-expressing human prostate cancer cell line (e.g., LNCaP, 22Rv1).
-
-
Administration of Radiopharmaceutical:
-
Administer a known amount of ¹⁷⁷Lu-PSMA-617 (e.g., 1-5 MBq) to each mouse, typically via tail vein injection.
-
-
Time Points for Euthanasia:
-
Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 168 hours) to assess the change in biodistribution over time.
-
-
Tissue Collection and Measurement:
-
Dissect and collect organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, lungs, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
The formula for this calculation is: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / Total injected counts per minute * 100
-
Figure 3: Experimental workflow for an in vivo biodistribution study.
SPECT/CT Imaging Protocol
Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is used for in vivo imaging and dosimetry calculations.
Protocol:
-
Patient Preparation:
-
Ensure adequate hydration of the patient.
-
No specific fasting requirements are generally needed.
-
-
Administration:
-
Administer the therapeutic dose of ¹⁷⁷Lu vipivotide tetraxetan (e.g., 7.4 GBq) intravenously.
-
-
Image Acquisition:
-
Acquire whole-body planar and SPECT/CT images at multiple time points post-injection (e.g., 2, 24, 48, and 168 hours) to determine the pharmacokinetics.
-
Use a gamma camera equipped with a medium-energy collimator.
-
Acquisition parameters for SPECT include a 128x128 matrix, multiple projections over 360 degrees, and specific energy windows for the photopeaks of ¹⁷⁷Lu (e.g., 113 keV and 208 keV).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an iterative algorithm with corrections for attenuation, scatter, and collimator-detector response.
-
Co-register the SPECT and CT images.
-
Delineate regions of interest (ROIs) or volumes of interest (VOIs) on the images for tumors and normal organs.
-
Calculate the time-activity curves for each VOI.
-
Use software like OLINDA/EXM or other dosimetry platforms to calculate the absorbed radiation doses.
-
Conclusion
The biodistribution of ¹⁷⁷Lu vipivotide tetraxetan is characterized by high and specific uptake in PSMA-positive tumors, with primary clearance through the renal system. The salivary glands and kidneys are the dose-limiting organs. A thorough understanding of the in vivo biodistribution, supported by robust experimental data, is paramount for the continued development and optimization of this and other targeted radioligand therapies. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of nuclear medicine and oncology drug development.
References
An In-depth Technical Guide on Early Research of Rhodocyanine Dyes in Oncology
Authored for: Researchers, Scientists, and Drug Development Professionals
November 2025
Introduction
The exploration of synthetic dyes for therapeutic and diagnostic purposes in oncology has a rich history. Among these, compounds that selectively target and accumulate in cancer cells have been of particular interest. This technical guide delves into the foundational research on "rhodocyanine" dyes and their precursors, rhodamine and cyanine dyes, in the context of cancer treatment and imaging. The term "rhodocyanine" itself is not a standard classification but has been used to describe hybrid structures or, more broadly, to encompass the related fields of rhodamine and cyanine dyes in oncological research. This guide will focus on the early, seminal work on Rhodamine 123, the rhodacyanine analogue MKT-077, and early applications of cyanine dyes, particularly Indocyanine Green (ICG) and heptamethine cyanines.
Rhodamine Dyes: Targeting the Powerhouse of Cancer Cells
Early research into rhodamine dyes for oncology centered on Rhodamine 123, a lipophilic, cationic fluorescent dye. A key discovery was its preferential accumulation and prolonged retention in the mitochondria of carcinoma cells compared to normal epithelial cells[1][2]. This selectivity was attributed to the higher mitochondrial membrane potential in many cancer cell types[3].
Mechanism of Action
The primary mechanism of Rhodamine 123's selective cytotoxicity is the disruption of mitochondrial function. By accumulating in the mitochondria, it inhibits the F₀F₁-ATPase, a critical enzyme for ATP synthesis[3]. This leads to a depletion of cellular energy, ultimately triggering cell death. The potentiation of its anticancer activity by 2-deoxyglucose, a glycolysis inhibitor, further underscored the metabolic targeting of this compound[2].
Quantitative Data: In Vitro Cytotoxicity and Uptake
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Rhodamine 123 | 9 carcinoma cell lines | Cell Viability | >50% cell death | 10 µg/mL (7 days) | |
| Rhodamine 123 | 6 normal epithelial lines | Cell Viability | Unaffected | 10 µg/mL (7 days) | |
| Rhodamine 123 | CX-1 (colon carcinoma) vs. CV-1 (normal monkey kidney) | Cellular Uptake | Fold Increase | 65-fold higher in CX-1 | |
| Rhodamine 123 | HCT-116 (colon cancer) | Metabolic Assay | Lactate Production | 2.2-fold increase | |
| Rhodamine 123 | HCT-116 (colon cancer) | Metabolic Assay | Glucose Consumption | 1.8-fold increase |
Experimental Protocols
This protocol is adapted from early studies on the cytotoxicity of Rhodamine 123.
-
Cell Plating: Seed cells (e.g., human carcinoma and normal epithelial lines) in 60-mm culture dishes at a density that allows for the formation of 50-200 colonies per dish.
-
Drug Incubation: After 24 hours, introduce Rhodamine 123 into the culture medium at various concentrations (e.g., 1, 5, 10 µg/mL). A control group with no drug is essential. For potentiation studies, 2-deoxyglucose can be added concurrently.
-
Continuous Exposure: Maintain the cells in the drug-containing medium for the duration of the experiment (e.g., 7-10 days), ensuring the medium is changed every 2-3 days.
-
Colony Formation: After the incubation period, wash the dishes with phosphate-buffered saline (PBS), fix the colonies with methanol, and stain with a solution of Giemsa or crystal violet.
-
Quantification: Count the number of colonies (defined as a group of at least 50 cells). The survival fraction is calculated as (mean number of colonies in treated dishes / mean number of colonies in control dishes) x 100%.
This protocol is based on the principle that Rhodamine 123 uptake is dependent on mitochondrial membrane potential.
-
Cell Preparation: Culture cells to be analyzed on glass coverslips or in a multi-well plate suitable for fluorescence microscopy or spectrophotometry.
-
Dye Loading: Incubate the cells with a low concentration of Rhodamine 123 (e.g., 1-10 µg/mL) in culture medium for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess dye.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope with appropriate filters for Rhodamine 123 (excitation ~505 nm, emission ~534 nm). Healthy cells with high mitochondrial membrane potential will show bright, punctate mitochondrial staining. Cells with depolarized mitochondria will exhibit diffuse cytoplasmic fluorescence or reduced fluorescence intensity.
-
Flow Cytometry: For a quantitative analysis, trypsinize and resuspend the cells. Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity per cell. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
-
Positive Control: Treat a sample of cells with a mitochondrial uncoupler, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), to induce mitochondrial depolarization as a positive control for fluorescence loss.
The Rhodacyanine Analogue: MKT-077
MKT-077 is a water-soluble rhodacyanine dye that emerged from the development of delocalized lipophilic cations with antitumor activity. Like Rhodamine 123, it selectively accumulates in the mitochondria of carcinoma cells.
Mechanism of Action
While also targeting mitochondria, MKT-077 was found to have an additional mechanism of action. It binds to the heat shock protein 70 (hsp70) family member, mortalin (mot-2). In many cancer cells, mot-2 sequesters the tumor suppressor protein p53 in the cytoplasm, inactivating it. By binding to mot-2, MKT-077 disrupts this interaction, leading to the release of p53 and the reactivation of its tumor-suppressive functions.
Quantitative Data: In Vitro and In Vivo Efficacy
| Compound | Cell Line/Model | Assay Type | Endpoint | Value | Reference |
| MKT-077 | Various human tumor lines | Cytotoxicity | IC50 | < 5 µM | |
| MKT-077 | KB epidermoid vs. CV-1 | Cytotoxicity | IC50 | 0.81 µM (KB), >69.0 µM (CV-1) | |
| MKT-077 | Human cancer cell lines | Antiproliferative | EC50 | 1.4-2.2 µM | |
| MKT-077 | Human melanoma LOX (i.p. in nude mice) | In Vivo Efficacy | Survival | T/C = 344% |
Experimental Protocols
-
Stock Solution: MKT-077 is highly water-soluble (>200 mg/mL). Prepare a stock solution by dissolving MKT-077 in sterile saline or cell culture medium (e.g., at 1 mg/mL).
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiment (e.g., 0.1 to 20 µg/mL).
-
Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Cyanine Dyes: Lighting the Way for Imaging and Therapy
Cyanine dyes, particularly those that absorb and emit light in the near-infrared (NIR) spectrum, were investigated early on for their potential in cancer diagnosis and therapy due to the ability of NIR light to penetrate deeper into tissues.
Indocyanine Green (ICG) in Oncology
ICG is a water-soluble tricarbocyanine dye that has been in clinical use for decades. Its application in oncology has primarily been in imaging, such as sentinel lymph node mapping and assessing tissue perfusion during surgery. Early research also explored its potential as a photosensitizer for photodynamic therapy (PDT).
Heptamethine Cyanines: Tumor-Targeting Dyes
A significant advancement in early cyanine dye research was the discovery that certain heptamethine cyanines exhibit preferential uptake and retention in tumor cells without the need for conjugation to a targeting ligand. This inherent tumor-targeting ability is thought to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells, and through association with albumin.
Quantitative Data: In Vivo Tumor Accumulation
| Compound | Animal Model | Measurement | Endpoint | Value | Reference |
| ⁶⁴Cu-labeled Heptamethine Cyanine | Breast cancer xenograft in mice | PET Imaging | Tumor vs. Muscle Uptake | 4.3-fold at 24h, 5.8-fold at 48h | |
| MHI-148 (Heptamethine Cyanine) | Human tumor tissue (ex vivo) | Fluorescence Intensity | Tumor vs. Normal Tissue | 6-fold increase in tumor | |
| IR-783 (Heptamethine Cyanine) | Prostate, bladder, pancreatic, renal tumor xenografts in mice | In Vivo Imaging | Tumor Detection | Successful detection at 24h post-injection |
Experimental Protocols
This protocol is a generalized procedure based on early mouse model studies.
-
Animal Model: Utilize tumor-bearing mice (e.g., with subcutaneous or orthotopic xenografts).
-
ICG Preparation: Dissolve ICG powder in sterile water or the provided solvent to a stock concentration (e.g., 2.5 mg/mL). Further dilute with sterile saline or PBS to the final injection concentration.
-
Administration: Inject the ICG solution intravenously via the tail vein. Doses in early mouse studies typically ranged from 1 to 4 mg/kg of body weight.
-
Imaging: At various time points post-injection (e.g., 1, 3, 6, and 24 hours), anesthetize the mice and place them in a small animal in vivo imaging system equipped for NIR fluorescence detection (excitation ~780 nm, emission ~830 nm).
-
Data Analysis: Acquire fluorescence images and co-register them with white light or X-ray images for anatomical reference. Quantify the fluorescence intensity in the tumor region and in a non-tumor background region (e.g., contralateral muscle) to calculate a tumor-to-background ratio.
This is a representative protocol based on early preclinical PDT studies.
-
Animal and Tumor Model: Use mice bearing palpable subcutaneous tumors (e.g., 200-300 mm³).
-
Photosensitizer Administration: Inject ICG intravenously at a specified dose (e.g., 5-10 mg/kg).
-
Incubation Period: Allow time for the dye to accumulate in the tumor tissue (e.g., 4 hours).
-
Light Irradiation: Anesthetize the mice and irradiate the tumor area with a NIR laser (e.g., 808 nm) at a specific power density (e.g., 3.7 W/cm²) for a defined duration (e.g., 5 minutes).
-
Tumor Response Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days to assess the therapeutic efficacy. A control group receiving either ICG alone or light alone is crucial.
Synthesis of Dyes
While detailed, step-by-step synthesis protocols from the earliest literature are often proprietary or described in less accessible formats, the general chemical approaches are known.
Rhodamine 123 Synthesis
The synthesis of Rhodamine 123 typically involves the condensation of 3-aminophenol with a phthalic anhydride derivative, followed by esterification. A more modern approach for radiolabeling involves the methylation of its precursor, Rhodamine 110, using [¹¹C]methyl iodide.
MKT-077 Synthesis
The synthesis of MKT-077 and its analogues involves multi-step organic synthesis, often utilizing microwave irradiation to improve yields and reduce reaction times. The core structure is built through the condensation of various heterocyclic intermediates.
Conclusion
Early research into rhodamine and cyanine dyes laid a critical foundation for the development of targeted cancer therapies and advanced imaging modalities. The discovery of Rhodamine 123's selective mitochondrial toxicity in carcinoma cells highlighted the potential of exploiting metabolic differences between cancerous and normal cells. The development of the rhodacyanine MKT-077 further refined this approach and introduced a novel mechanism involving the reactivation of the p53 tumor suppressor. Concurrently, the unique photophysical properties of cyanine dyes, especially in the NIR window, and the discovery of tumor-homing heptamethine cyanines, have paved the way for modern fluorescence-guided surgery and photodynamic therapies. This guide provides a technical overview of this pioneering work, offering valuable insights for contemporary researchers in the ongoing quest for more effective and less toxic cancer treatments.
References
- 1. Unusual retention of rhodamine 123 by mitochondria in muscle and carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticarcinoma activity in vivo of rhodamine 123, a mitochondrial-specific dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basis for the selective cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development of PSMA-Targeted Radioligand Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This technical guide provides an in-depth overview of the development of PSMA-targeted radioligand therapy (RLT), covering key preclinical and clinical data, detailed experimental methodologies, and the underlying molecular mechanisms.
Introduction to PSMA-Targeted Radioligand Therapy
PSMA-targeted RLT represents a paradigm shift in the management of metastatic castration-resistant prostate cancer (mCRPC). This therapeutic approach utilizes small molecules or antibodies that specifically bind to PSMA to deliver cytotoxic radionuclides directly to tumor cells, minimizing damage to surrounding healthy tissues.[1][2] The most clinically advanced and widely studied PSMA-targeted radioligands are small-molecule inhibitors of PSMA's enzymatic activity, such as PSMA-617 and PSMA-I&T, chelated with radionuclides like Lutetium-177 (¹⁷⁷Lu) for beta therapy or Actinium-225 (²²⁵Ac) for alpha therapy.[3][4][5]
The fundamental principle of PSMA RLT involves the intravenous administration of a radiolabeled PSMA-targeting ligand. This ligand circulates throughout the body and accumulates at sites of high PSMA expression, primarily prostate cancer lesions. The localized emission of radiation from the radionuclide induces DNA damage in the cancer cells, leading to cell death.
Preclinical Development and Evaluation
The development of novel PSMA-targeted radioligands undergoes a rigorous preclinical evaluation process to assess their affinity, specificity, and therapeutic potential before moving into clinical trials.
Key Preclinical Parameters
A summary of key preclinical data for prominent PSMA-targeted radioligands is presented in the tables below.
| Ligand | Radionuclide | Cell Line | IC50 (nM) | Ki (nM) | Reference(s) |
| PSMA-617 | - | LNCaP | 2.3 ± 0.9 | - | |
| PSMA-I&T | - | LNCaP | 61.1 ± 7.8 | - | |
| [¹⁸F]DCFPyL | - | - | - | 1.1 ± 0.1 | |
| Glu-NH-CO-NHLys(Ahx)-HBED-CC | - | - | - | 12.0 ± 2.8 | |
| PSMA-D4 | - | LNCaP | 28.7 ± 5.2 | - | |
| PSMA-11 | - | LNCaP | 84.5 ± 26.5 | 11.4 | |
| Table 1: In Vitro Binding Affinities of PSMA Ligands. |
| Radioligand | Mouse Model | Tumor Type | Organ | 4h p.i. (%ID/g) | 24h p.i. (%ID/g) | 48h p.i. (%ID/g) | Reference(s) |
| [¹⁷⁷Lu]Lu-PSMA-617 | Athymic BALB/c nude | PC-3 PIP | Tumor | 25.1 ± 4.5 | 15.6 ± 3.2 | 10.9 ± 2.8 | |
| Blood | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | ||||
| Kidneys | 3.6 ± 0.8 | 1.0 ± 0.2 | 0.6 ± 0.1 | ||||
| Salivary Glands | 1.9 ± 0.4 | 0.5 ± 0.1 | 0.3 ± 0.1 | ||||
| [¹⁷⁷Lu]Lu-PSMA-I&T | PC295 PDX-bearing | PC295 PDX | Tumor | 15.3 ± 2.1 | 10.2 ± 1.5 | - | |
| Kidneys | 4.2 ± 0.6 | 1.2 ± 0.2 | - | ||||
| Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-labeled PSMA Ligands in Mice (% Injected Dose per Gram). |
Experimental Protocols
This protocol outlines a standard manual radiolabeling procedure for preparing [¹⁷⁷Lu]Lu-PSMA-617.
Materials:
-
PSMA-617 precursor
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)
-
Ascorbic acid solution (e.g., 50 mg/mL) for quenching
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 95°C
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.
-
Add the desired amount of PSMA-617 precursor (e.g., 100 µg).
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Incubate the reaction vial at 95°C for a specified time (e.g., 15-30 minutes).
-
After incubation, allow the vial to cool to room temperature behind appropriate shielding.
-
Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.
-
Perform quality control checks to determine radiochemical purity.
This assay determines the concentration of an unlabeled ligand that displaces 50% of a specifically bound radioligand, providing the IC50 value.
Materials:
-
PSMA-expressing cells (e.g., LNCaP)
-
Cell culture medium
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled competitor PSMA ligand
-
96-well cell culture plates
-
Gamma counter
Procedure:
-
Culture PSMA-expressing cells to near confluence in 96-well plates.
-
Prepare serial dilutions of the unlabeled competitor ligand in binding buffer.
-
Wash the cells with ice-cold PBS.
-
Set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled ligand), and competition (radioligand + serial dilutions of the competitor).
-
Add the radioligand at a fixed concentration (typically at or below its Kd) to all wells except the blank.
-
Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding by aspirating the medium and washing the cells with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells (e.g., with 1 M NaOH) and transfer the lysate to counting tubes.
-
Measure the radioactivity in a gamma counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value using non-linear regression.
This assay quantifies the amount of radioligand that binds to and is internalized by cancer cells.
Materials:
-
PSMA-expressing cells (e.g., LNCaP, PC-3 PIP)
-
Cell culture medium
-
Radiolabeled PSMA ligand
-
Acid wash buffer (e.g., glycine buffer, pH 2.5) to differentiate surface-bound from internalized radioactivity
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Add the radiolabeled PSMA ligand to the cells and incubate for various time points (e.g., 1, 2, 4 hours) at 37°C.
-
At each time point, wash the cells with ice-cold PBS.
-
To determine the internalized fraction, incubate the cells with an acid wash buffer to strip surface-bound radioactivity. Collect the supernatant (surface-bound fraction).
-
Lyse the cells with a lysis buffer to release the internalized radioactivity (internalized fraction).
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Total cell-associated radioactivity is the sum of the surface-bound and internalized fractions.
These studies evaluate the distribution, accumulation, and clearance of the radioligand in a living organism.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with PSMA-positive xenografts like LNCaP or PC-3 PIP)
-
Radiolabeled PSMA ligand
-
Saline solution with 0.05% BSA (to prevent adherence to the syringe)
-
Anesthesia
-
Gamma counter
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled PSMA ligand intravenously via the tail vein.
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Dissect and collect organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, salivary glands, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the uptake in each organ/tissue as a percentage of the injected dose per gram of tissue (%ID/g).
Clinical Development and Efficacy
The clinical development of PSMA-targeted RLT has been rapid, with ¹⁷⁷Lu-PSMA-617 being the most extensively studied agent. Two pivotal clinical trials, VISION and TheraP, have provided robust evidence for its efficacy and safety in patients with mCRPC.
Key Clinical Trial Data
| Trial Name | Phase | Radioligand | Comparator | Key Efficacy Endpoints | Key Safety Findings (Grade ≥3 Adverse Events) | Reference(s) |
| VISION | III | ¹⁷⁷Lu-PSMA-617 + Standard of Care (SoC) | Standard of Care (SoC) alone | Overall Survival: 15.3 vs 11.3 months (HR 0.62) Radiographic Progression-Free Survival: 8.7 vs 3.4 months (HR 0.40) PSA Response (≥50% decline): 46% vs 7.1% | ¹⁷⁷Lu-PSMA-617 Arm: Fatigue (7%), Bone marrow suppression (Thrombocytopenia 7%, Anemia 13%, Neutropenia 7%), Dry mouth (39% any grade), Nausea (35% any grade) | |
| TheraP | II | ¹⁷⁷Lu-PSMA-617 | Cabazitaxel | PSA Response (≥50% decline): 66% vs 37% Progression-Free Survival (12 months): 19% vs 3% (HR 0.63) Overall Survival: Similar between arms (RMST 19.1 vs 19.6 months) | ¹⁷⁷Lu-PSMA-617 Arm: Thrombocytopenia (11%), Dry mouth (any grade, common but low grade), Fewer overall Grade 3-4 AEs than cabazitaxel (33% vs 53%) | |
| Various Phase I/II | I/II | ²²⁵Ac-PSMA-617 | - | PSA Response (≥50% decline): ~60-80% Overall Survival (pooled): ~12.5 months Progression-Free Survival (pooled): ~9.1 months | ²²⁵Ac-PSMA-617: Xerostomia (any grade, ~77%; Grade 3, ~3%), Anemia (any grade, ~30%; Grade 3, ~7.5%), Thrombocytopenia (Grade 3, ~5.5%), Nephrotoxicity (Grade 3, ~3%) | |
| Table 3: Summary of Key Clinical Trial Data for PSMA-Targeted Radioligand Therapies. |
Dosimetry
Dosimetry studies are crucial for understanding the radiation absorbed dose in tumors and normal organs, which helps in optimizing therapeutic efficacy while minimizing toxicity.
| Organ | ¹⁷⁷Lu-PSMA-617 Absorbed Dose (Gy/GBq) (VISION Sub-study) |
| Lacrimal Glands | 2.1 ± 0.47 |
| Salivary Glands | 0.63 ± 0.36 |
| Kidneys | 0.43 ± 0.16 |
| Red Marrow | 0.035 ± 0.02 |
| Table 4: Mean Absorbed Radiation Doses in the VISION Trial Dosimetry Sub-study. |
Mechanism of Action and Signaling Pathways
The therapeutic effect of PSMA-targeted RLT is primarily due to the targeted delivery of radiation. However, PSMA itself is not a passive target; its expression and activity are linked to critical cell signaling pathways that promote prostate cancer progression.
PSMA-Mediated Signaling Switch
In prostate cancer cells, PSMA expression can induce a shift from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT survival pathway. This occurs through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1-integrin and the insulin-like growth factor 1 receptor (IGF-1R). This disruption redirects signaling towards the pro-survival PI3K-AKT pathway.
PSMA Enzymatic Activity and PI3K-AKT Activation
PSMA's enzymatic activity, specifically its ability to hydrolyze N-acetyl-aspartyl-glutamate (NAAG) and folate-poly-γ-glutamates, releases glutamate. This extracellular glutamate can then activate metabotropic glutamate receptors (mGluRs) on the cancer cell surface, which in turn can stimulate the PI3K-AKT pathway, further promoting cell survival.
Conclusion and Future Directions
PSMA-targeted radioligand therapy has demonstrated significant clinical benefit for patients with advanced prostate cancer. The development pipeline for novel PSMA-targeted agents continues to expand, with ongoing research focused on:
-
Alpha-Emitters: Investigating the potential of alpha-emitters like ²²⁵Ac to overcome resistance to beta-therapy.
-
Combination Therapies: Exploring the synergistic effects of PSMA RLT with other systemic treatments such as chemotherapy, androgen receptor pathway inhibitors, and immunotherapy.
-
Novel Ligands: Designing new PSMA-targeting molecules with improved pharmacokinetic properties to enhance tumor uptake and reduce off-target toxicity.
-
Earlier Lines of Therapy: Clinical trials are underway to evaluate the efficacy of PSMA RLT in earlier stages of prostate cancer.
The continued refinement of PSMA-targeted radioligands and a deeper understanding of their mechanisms of action will further solidify their role as a cornerstone of personalized medicine for prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overall survival with [177Lu]Lu-PSMA-617 versus cabazitaxel in metastatic castration-resistant prostate cancer (TheraP): secondary outcomes of a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake of MKT-077: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake of MKT-077, a delocalized lipophilic cation with selective anti-carcinoma activity. This document details the mechanisms of uptake, influential factors, and the subsequent intracellular signaling cascades. It is designed to equip researchers with the necessary information to design and execute experiments related to MKT-077 and similar mitochondria-targeting compounds.
Mechanism of Cellular Uptake and Mitochondrial Accumulation
MKT-077 is a water-soluble rhodocyanine dye analogue that exhibits selective cytotoxicity towards cancer cells.[1][2] Its primary mechanism of cellular uptake and retention is driven by the electrochemical potential gradients across the plasma and mitochondrial membranes.[2][3] As a positively charged, lipophilic molecule, MKT-077 is drawn towards the negatively charged interior of the cell and, more significantly, the highly negative mitochondrial matrix.[2]
Cancer cells typically exhibit a higher mitochondrial membrane potential (ΔΨm) compared to normal cells, which leads to the preferential accumulation of MKT-077 in the mitochondria of malignant cells. This selective accumulation is a cornerstone of its anti-cancer activity. While the involvement of specific plasma membrane transporters like organic cation transporters (OCTs) has not been definitively established for MKT-077, its lipophilic nature suggests it can likely diffuse across the plasma membrane, with its uptake being primarily driven by membrane potential.
Quantitative Data on MKT-077 Cellular Uptake and Efficacy
The cellular uptake and cytotoxic effects of MKT-077 have been quantified in various cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of MKT-077 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| TT | Medullary Thyroid Carcinoma | 0.74 | 48 hours | |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | 48 hours | |
| KB | Epidermoid Carcinoma | 0.81 | Not Specified | |
| CV-1 | Monkey Kidney (Normal) | > 69.0 | Not Specified | |
| PC3 | Prostate Cancer | < 5 | 48 hours | |
| OVCAR3 | Ovarian Cancer | < 5 | 48 hours | |
| HCT116 | Colorectal Cancer | < 5 | 48 hours | |
| T47D | Breast Cancer | < 5 | 48 hours | |
| A375 | Melanoma | < 5 | 48 hours | |
| CX-1 | Colon Carcinoma | Not Specified | Not Specified | |
| MCF-7 | Breast Carcinoma | Not Specified | Not Specified | |
| CRL1420 | Pancreatic Carcinoma | Not Specified | Not Specified | |
| EJ | Bladder Transitional Cell Carcinoma | Not Specified | Not Specified | |
| LOX | Melanoma | Not Specified | Not Specified |
Table 2: Quantitative Cellular Uptake of MKT-077
| Cell Line | MKT-077 Concentration | Incubation Time | Uptake Level (ng/10^5 cells) | Reference |
| R3230Ac | 2 µg/ml | 2 hours | 10.4 ± 1.9 | |
| R3230Ac | 4 µg/ml | 2 hours | 28.7 ± 11.1 | |
| R3230Ac | 6 µg/ml | 2 hours | 49.2 ± 10.9 | |
| CX-1 | Not Specified | Not Specified | 65-fold higher than CV-1 cells |
Key Signaling Pathways and Cellular Responses
The accumulation of MKT-077 in mitochondria triggers a cascade of events leading to cancer cell death. A primary intracellular target of MKT-077 is the heat shock protein 70 (Hsp70) family member, mortalin (also known as GRP75 or HSPA9).
In many cancer cells, mortalin sequesters the tumor suppressor protein p53 in the cytoplasm, thereby inactivating it. MKT-077 binds to mortalin, leading to the abrogation of the mortalin-p53 interaction. This releases p53, allowing it to translocate to the nucleus and resume its transcriptional activity, upregulating downstream targets like p21, which leads to cell cycle arrest and apoptosis.
Furthermore, the mitochondrial accumulation of MKT-077 disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and oxidative stress, which further contributes to its cytotoxic effects. In some cancer types, such as medullary thyroid carcinoma, MKT-077 has also been shown to induce the downregulation of the RET proto-oncogene.
Signaling pathway of MKT-077 leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular uptake and effects of MKT-077.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of MKT-077 in culture medium. Replace the medium in the wells with 100 µL of the MKT-077 dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualization and Quantification of MKT-077 Uptake
4.2.1 Fluorescence Microscopy
This method allows for the visualization of MKT-077's subcellular localization.
Materials:
-
Glass-bottom dishes or chamber slides
-
MKT-077
-
MitoTracker Green FM (or other mitochondrial stain)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
Staining: Incubate cells with MKT-077 (e.g., 1 µM) and a mitochondrial co-stain like MitoTracker Green FM (e.g., 100 nM) in culture medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for MKT-077 (rhodamine channel) and the mitochondrial stain.
4.2.2 Flow Cytometry
Flow cytometry provides a quantitative measure of MKT-077 uptake on a single-cell level.
Materials:
-
Flow cytometer
-
MKT-077
-
PBS with 0.1% Bovine Serum Albumin (BSA)
Protocol:
-
Cell Treatment: Treat cells in suspension or adherent cells that have been detached with varying concentrations of MKT-077 for a specified time.
-
Cell Preparation: Harvest the cells, wash with PBS, and resuspend in PBS with 0.1% BSA.
-
Analysis: Analyze the cell suspension on a flow cytometer. MKT-077 fluorescence can be detected in the phycoerythrin (PE) channel (emission at ~575 nm).
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative uptake of MKT-077.
Quantification of Total Cellular MKT-077
This method determines the total amount of MKT-077 accumulated within a cell population.
Materials:
-
Ethanol
-
Spectrophotometer or microplate reader
Protocol:
-
Cell Treatment and Harvesting: Treat a known number of cells with MKT-077. After incubation, wash the cells with PBS to remove extracellular drug.
-
Lysis: Lyse the cell pellet with a known volume of ethanol to extract the intracellular MKT-077.
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Spectrophotometry: Measure the absorbance of the supernatant at the wavelength of maximum absorbance for MKT-077 (around 495 nm).
-
Quantification: Determine the concentration of MKT-077 using a standard curve and calculate the amount of drug per cell.
Workflow for assessing MKT-077's effects on cells.
Conclusion
The cellular uptake of MKT-077 is a multi-faceted process, primarily governed by the mitochondrial membrane potential, which leads to its selective accumulation in cancer cells. This targeted delivery to the mitochondria initiates a cascade of events, including the disruption of mortalin-p53 interactions and the induction of oxidative stress, ultimately resulting in apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of MKT-077 and other mitochondria-targeting agents. A thorough understanding of these mechanisms and methodologies is crucial for the continued development of this promising class of anti-cancer drugs.
References
- 1. Uptake Rate of Cationic Mitochondrial Inhibitor MKT-077 Determines Cellular Oxygen Consumption Change in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of ¹⁷⁷Lu Vipivotide Tetraxetan in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ¹⁷⁷Lu vipivotide tetraxetan, a radioligand therapy targeting prostate-specific membrane antigen (PSMA) for the treatment of prostate cancer. The following sections detail its biodistribution, clearance, and the experimental protocols used in key animal studies, presenting quantitative data in a structured format for comparative analysis.
Mechanism of Action and Targeting
¹⁷⁷Lu vipivotide tetraxetan is a radiopharmaceutical that combines the PSMA-targeting ligand, vipivotide tetraxetan (also known as PSMA-617), with the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[1][2] The vipivotide tetraxetan component is a small molecule designed for high affinity and specificity to the extracellular enzymatic site of PSMA, a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells.[3]
Upon intravenous administration, ¹⁷⁷Lu vipivotide tetraxetan binds to PSMA-expressing cells.[1][2] The subsequent internalization of the radioligand-receptor complex leads to the delivery of localized beta-minus radiation from the decay of ¹⁷⁷Lu. This targeted radiation induces DNA damage, ultimately resulting in the death of the cancer cells while minimizing damage to surrounding healthy tissues.
Below is a diagram illustrating the targeted delivery and mechanism of action of ¹⁷⁷Lu vipivotide tetraxetan.
Biodistribution in Animal Models
The biodistribution of ¹⁷⁷Lu vipivotide tetraxetan has been evaluated in various preclinical models, primarily in mice bearing human prostate cancer xenografts. These studies consistently demonstrate high and specific uptake in PSMA-positive tumors and in organs with physiological PSMA expression, most notably the kidneys and salivary glands.
Mouse Models
Studies in mouse models are crucial for assessing tumor targeting and off-target accumulation. The data below summarizes the biodistribution in different tumor-bearing mouse models.
Table 1: Biodistribution of ¹⁷⁷Lu Vipivotide Tetraxetan in Tumor-Bearing Mice (% Injected Activity per Gram of Tissue - %IA/g)
| Organ/Tissue | LNCaP Xenograft Model (4 h post-injection) | PC295 PDX Model (4 h post-injection) | Breast Adenocarcinoma Model (4 h post-injection) |
| Tumor | 23.31 ± 0.94 | ~15 | 4.11 ± 0.54 |
| Kidney | 43.83 ± 3.41 (at 1h) | ~5 | 13.51 ± 1.87 |
| Liver | 0.54 ± 0.05 | ~0.5 | 0.72 ± 0.11 |
| Spleen | 0.12 ± 0.01 | ~0.1 | 0.35 ± 0.06 |
| Lung | 0.63 ± 0.06 | ~0.5 | 0.89 ± 0.14 |
| Heart | 0.18 ± 0.02 | - | 0.31 ± 0.05 |
| Muscle | 0.03 ± 0.00 | ~0.1 | 0.25 ± 0.04 |
| Bone | 0.31 ± 0.03 | - | 0.45 ± 0.07 |
| Blood | 0.05 ± 0.00 | ~1.5 | 0.98 ± 0.15 |
Data are presented as mean ± standard deviation where available. Values for the PC295 PDX model are estimated from graphical representations in the cited source.
The data highlights significant tumor uptake, with the kidneys showing the highest off-target accumulation, which is a known characteristic due to physiological PSMA expression and its role in renal excretion. The low blood radioactivity content at later time points indicates rapid clearance from circulation.
Rat Models
Pharmacokinetic studies in rats provide additional data on the distribution and elimination of the compound. A study utilizing a stable isotope-labeled analog, ¹⁷⁵Lu-DOTA-PSMA-GUL, in Sprague-Dawley rats provides insights into the pharmacokinetics of the intact ligand.
Table 2: Pharmacokinetic Parameters of ¹⁷⁵Lu-DOTA-PSMA-GUL in Rats
| Parameter | Value |
| Elimination Half-life | 0.30 to 0.33 hours |
| Primary Route of Elimination | Renal Excretion |
This study confirmed that the compound exhibits a multi-exponential decline in plasma concentration and is primarily cleared through the kidneys.
Non-Human Primate Models
While detailed quantitative data is less prevalent in publicly available literature, studies in non-human primates, such as cynomolgus monkeys, are conducted to assess biodistribution and toxicity in a species more physiologically similar to humans. One study involving a related PSMA-targeted alpha therapy, [²¹¹At]PSMA-5, showed high uptake in the kidneys, reflecting physiological PSMA expression, and mild, transient hematological effects.
Experimental Protocols
The following sections detail the methodologies employed in the key animal studies cited in this guide.
General Radiosynthesis and Quality Control
The preparation of ¹⁷⁷Lu vipivotide tetraxetan involves the chelation of Lutetium-177 with the PSMA-617 ligand.
-
Radiolabeling: ¹⁷⁷LuCl₃ is incubated with PSMA-617 at an optimized pH (typically around 4.5) and temperature (e.g., 95°C) for a specific duration (e.g., 40 minutes).
-
Purification: The resulting radiolabeled compound is often purified using methods like C18 Sep-Pak cartridges.
-
Quality Control: Radiochemical purity is assessed using techniques such as ITLC (Instant Thin-Layer Chromatography) and HPLC (High-Performance Liquid Chromatography) to ensure it exceeds 98%.
The diagram below outlines a typical workflow for the production and quality control of ¹⁷⁷Lu vipivotide tetraxetan.
Animal Biodistribution Study Protocol
A standardized protocol for in vivo biodistribution studies in mice is outlined below.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are typically used, bearing xenografts of human prostate cancer cell lines (e.g., LNCaP, PC-3) or patient-derived xenografts (PDX).
-
Administration: A defined activity of ¹⁷⁷Lu vipivotide tetraxetan (e.g., 37 MBq) is administered intravenously via the tail vein.
-
Imaging (Optional): In some studies, SPECT/CT imaging is performed at various time points (e.g., 1, 4, 24, and 48 hours post-injection) to visualize the in vivo distribution.
-
Euthanasia and Tissue Collection: At predetermined time points, cohorts of mice are euthanized.
-
Organ Harvesting and Weighing: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, rinsed, blotted dry, and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of injected activity per gram of tissue (%IA/g) is calculated for each organ to quantify the biodistribution.
The following diagram illustrates the workflow of a typical preclinical biodistribution study.
References
Methodological & Application
Application Notes and Protocols for Lutetium-177 Vipivotide Tetraxetan Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of Lutetium-177 (¹⁷⁷Lu) vipivotide tetraxetan in mouse models of prostate cancer. This document is intended to guide researchers in conducting biodistribution, dosimetry, and therapeutic efficacy studies.
Lutetium-177 vipivotide tetraxetan, also known as ¹⁷⁷Lu-PSMA-617, is a radioligand therapy that targets prostate-specific membrane antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells.[1][2][3] The therapeutic agent combines a PSMA-targeting ligand with the beta-emitting radionuclide Lutetium-177, enabling targeted delivery of radiation to tumor cells.[1][2] Preclinical studies in mice are crucial for evaluating the safety and efficacy of this targeted radionuclide therapy before clinical translation.
Signaling Pathway and Mechanism of Action
¹⁷⁷Lu-vipivotide tetraxetan functions by binding to PSMA on prostate cancer cells. Following this binding, the radiopharmaceutical is internalized, and the emitted beta particles from ¹⁷⁷Lu induce DNA damage, leading to cell death.
References
Application Notes and Protocols for Dosimetry and Treatment Planning for ¹⁷⁷Lu-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential protocols and data for dosimetry and treatment planning associated with Lutetium-177 Prostate-Specific Membrane Antigen-617 (¹⁷⁷Lu-PSMA-617) therapy. The information is intended to guide researchers and professionals in the development and implementation of this targeted radioligand therapy.
Quantitative Dosimetry Data
Accurate determination of the absorbed radiation dose in both tumors and normal organs is crucial for optimizing ¹⁷⁷Lu-PSMA-617 therapy, ensuring treatment efficacy while minimizing toxicity.[1] Dosimetry allows for the establishment of dose-response relationships, which are vital for personalizing treatment protocols.[2] The following tables summarize the mean absorbed doses in various organs and tissues as reported in several clinical studies.
Table 1: Absorbed Radiation Doses in Organs at Risk and Tissues per Administered Activity of ¹⁷⁷Lu-PSMA-617
| Organ/Tissue | Mean Absorbed Dose (Gy/GBq) | Reference |
| Kidneys | 0.39 - 1.05 | [3][4] |
| 0.52 ± 0.16 | [5] | |
| 0.49 (Range: 0.34-0.66) | ||
| Salivary Glands (Parotid) | 0.58 - 1.18 | |
| 0.53 ± 0.30 | ||
| Salivary Glands (Submandibular) | 0.44 | |
| Lacrimal Glands | 1.45 ± 0.85 | |
| Bone Marrow | 0.04 - 0.11 | |
| Liver | 0.08 - 0.31 | |
| Spleen | 0.06 - 0.17 | |
| Nasal Mucosa | 0.46 ± 0.19 | |
| Urinary Bladder Wall | 0.23 ± 0.02 |
Table 2: Tumor and Whole-Body Effective Doses
| Tissue/Parameter | Mean Absorbed Dose | Reference |
| Whole-Body Tumor | 7.7 Gy (for doses >2 Gy) | |
| 12.55 Gy (for doses >5 Gy) | ||
| 14.1 Gy (in patients with ≥50% PSA decline) | ||
| 9.6 Gy (in patients with <50% PSA decline) | ||
| Whole-Body Effective Dose | 0.05 ± 0.03 Sv/GBq |
Note: Absorbed doses can vary significantly among patients due to differences in tumor burden, PSMA expression levels, and individual pharmacokinetics.
Experimental and Clinical Protocols
Patient Selection and Eligibility
Proper patient selection is critical for the success of ¹⁷⁷Lu-PSMA-RLT. The current consensus and approved guidelines are based on prospective clinical trials such as VISION and TheraP.
Protocol for Patient Selection:
-
Diagnosis: Patients must have a diagnosis of metastatic castration-resistant prostate cancer (mCRPC).
-
Prior Therapies: Patients should have progressed after treatment with at least one taxane-based chemotherapy regimen and at least one novel androgen receptor pathway inhibitor (ARPI).
-
PSMA-PET Imaging: All candidates must undergo PSMA PET imaging (using agents like ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL) to confirm PSMA-positive disease. This should be performed within 3 months of starting therapy.
-
Eligibility Criteria: PSMA expression in tumor lesions must be high. The VISION trial required at least one PSMA-positive lesion and no PSMA-negative lesions larger than specified sizes.
-
-
Exclusion Criteria: Patients with significant PSMA-negative disease, identified via contrast-enhanced CT or MRI, may not be suitable candidates.
-
Organ Function: Patients must have adequate bone marrow, kidney, and liver function.
Radiopharmaceutical Administration
The standard treatment regimen involves multiple cycles of ¹⁷⁷Lu-PSMA-617 administration.
Protocol for Administration:
-
Dosage: The approved treatment regimen for [¹⁷⁷Lu]Lu-PSMA-617 is 7.4 GBq (200 mCi) per cycle.
-
Infusion: The radiopharmaceutical is administered intravenously. The infusion process typically involves flushing the line with saline before and after administration to ensure the full dose is delivered.
-
Cycles: Treatment is typically administered at 6-week (± 1 week) intervals for a maximum of 6 cycles.
-
Patient Preparation: Patients are well-hydrated before and after the infusion to promote clearance of the radionuclide and reduce radiation dose to the bladder.
-
Safety Precautions: Standard radiation safety protocols must be followed during handling and administration.
Imaging Acquisition for Dosimetry
Post-administration imaging is essential for calculating the absorbed dose. Quantitative SPECT/CT is the primary modality used for this purpose.
Protocol for SPECT/CT Imaging:
-
Imaging Time Points: Serial imaging is performed to characterize the pharmacokinetics of the radiotracer. Common time points for SPECT/CT scans are 4, 24, and 96 hours post-injection. Some protocols may include additional or different time points, such as 2, 48, 72, or 168 hours.
-
Scanner Calibration: The SPECT/CT scanner must be calibrated with a known activity of ¹⁷⁷Lu to convert image counts to activity (Bq).
-
Acquisition Parameters:
-
Energy Windows: Set primary energy windows around the ¹⁷⁷Lu photopeaks (e.g., 208 keV).
-
Corrections: Apply corrections for attenuation (using the CT data), scatter, and dead time.
-
Reconstruction: Use a quantitative reconstruction algorithm (e.g., OSEM with resolution recovery).
-
-
Simplified Protocols: Research is ongoing to validate simplified dosimetry protocols, such as using a single imaging time point (e.g., 48 or 72 hours), to make dosimetry more feasible in routine clinical practice.
Image Processing and Dose Calculation
The acquired images are processed to calculate the time-integrated activity in source organs and tumors, which is then used to determine the absorbed dose.
Protocol for Voxel-Based Dosimetry:
-
Image Registration: The serial SPECT/CT images are co-registered to a reference scan (usually the first time point) to ensure consistent anatomical alignment.
-
Segmentation: Volumes of interest (VOIs) are delineated for organs at risk (kidneys, salivary glands, bone marrow) and visible tumor lesions on the CT or fused SPECT/CT images.
-
Activity Quantification: The total activity within each VOI is determined at each imaging time point.
-
Time-Activity Curve (TAC) Fitting: The activity measurements for each VOI are plotted against time, and a mathematical function (e.g., bi-exponential) is fitted to the data to generate a time-activity curve.
-
Time-Integrated Activity (TIA): The integral of the TAC from time zero to infinity is calculated. This represents the total number of radioactive disintegrations occurring in the source region.
-
Absorbed Dose Calculation: The absorbed dose is calculated using the MIRD (Medical Internal Radiation Dose) formalism. In voxel-based dosimetry, this is done for each individual voxel:
-
The TIA in each voxel is convolved with a voxel S-value (or dose kernel). The S-value represents the absorbed dose in a target voxel per disintegration in a source voxel.
-
This process generates a 3D map of the absorbed dose distribution.
-
-
Analysis: Dose-volume histograms (DVHs) can be generated from the 3D dose map to analyze the dose distribution within tumors and normal tissues.
Visualizations: Pathways and Workflows
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not just a passive target for imaging and therapy; it actively participates in cellular signaling. Its enzymatic activity can influence major oncogenic pathways, such as the PI3K-AKT-mTOR pathway, which is critical for cell survival and proliferation. PSMA expression has been shown to shift cell signaling from the MAPK/ERK pathway towards the pro-survival PI3K-AKT pathway.
Treatment Planning and Dosimetry Workflow
The overall workflow for a patient undergoing ¹⁷⁷Lu-PSMA-617 therapy involves a multi-step process from initial evaluation to post-therapy follow-up. This ensures that patients are appropriate candidates and that the treatment is delivered safely and effectively.
Voxel-Based Dosimetry Calculation Workflow
Voxel-based 3D dosimetry provides the most detailed assessment of dose distribution, accounting for patient-specific anatomy and radiopharmaceutical uptake.
References
- 1. Radiation Dosimetry in 177Lu-PSMA-617 Therapy Using a Single Posttreatment SPECT/CT Scan: A Novel Methodology to Generate Time- and Tissue-Specific Dose Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiation Dosimetry in 177 Lu-PSMA-617 Therapy [researchonline.jcu.edu.au]
- 3. Determination of Critical Organ Doses with 177Lu Prostate-specific Membrane Antigen Dosimetry in Metastatic Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosimetry of 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: Correlations Between Pretherapeutic Imaging and Whole-Body Tumor Dosimetry with Treatment Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examining Absorbed Doses of Indigenously Developed 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer Patients at Baseline and During Course of Peptide Receptor Radioligand Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
MKT-077 Application in Medullary Thyroid Carcinoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medullary thyroid carcinoma (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland.[1] A significant portion of MTC cases are associated with activating mutations in the rearranged during transfection (RET) proto-oncogene.[2][3][4] While targeted therapies inhibiting RET have been developed, not all patients respond, necessitating the exploration of alternative therapeutic strategies.[2] One such promising avenue is the targeting of mitochondrial metabolism.
MKT-077, a water-soluble rhodocyanine dye analogue, has been investigated for its anti-cancer properties. This compound selectively accumulates in the mitochondria of cancer cells due to their higher mitochondrial membrane potential compared to normal cells. This targeted accumulation leads to the disruption of mitochondrial function, induction of oxidative stress, and ultimately, cancer cell death. This document provides detailed application notes and protocols for the use of MKT-077 in MTC cell lines, based on published research.
Mechanism of Action
MKT-077 exerts its cytotoxic effects in MTC cells through a multi-faceted mechanism centered on mitochondrial disruption. The compound, a lipophilic cation, is driven into the mitochondrial matrix by the negative-inside mitochondrial membrane potential. Once accumulated, MKT-077 interferes with mitochondrial activity, leading to a cascade of events that culminate in cell death.
A key molecular target of MKT-077 is the heat shock protein 70 (HSP70) family member, mortalin (also known as mot-2). Mortalin is a mitochondrial chaperone protein that plays a crucial role in mitochondrial biogenesis and function. By inhibiting mortalin, MKT-077 disrupts mitochondrial bioenergetics. In some cancer cells, MKT-077 has been shown to abrogate the interaction between mortalin and the tumor suppressor protein p53, leading to the reactivation of p53's transcriptional activation function. However, in the context of TT MTC cells, the cytotoxicity of MKT-077 has been shown to be independent of p53.
The downstream effects of MKT-077 in sensitive MTC cells include the induction of oxidative stress, cell cycle arrest, and ultimately, apoptosis. Interestingly, MKT-077 has also been observed to induce the downregulation of the RET proto-oncogene in TT cells, a similar effect to that seen with direct mitochondrial disruption or mortalin depletion.
Caption: Proposed mechanism of MKT-077 in medullary thyroid carcinoma cells.
Data Presentation
In Vitro Efficacy of MKT-077 in MTC Cell Lines
The cytotoxic effects of MKT-077 have been evaluated in two well-characterized human MTC cell lines: TT and MZ-CRC-1. These cell lines harbor different RET mutations; TT cells have the RETC634W mutation, while MZ-CRC-1 cells have the RETM918T mutation.
| Cell Line | RET Mutation | MKT-077 Effect | Key Findings | Reference |
| TT | C634W | Strong cytotoxic effects | Induces cell cycle arrest, RET downregulation, and significant cell death. Higher capacity to retain MKT-077 in mitochondria. | |
| MZ-CRC-1 | M918T | Weaker cytotoxic effects | Induces cell cycle arrest but does not lead to significant cell death. Lower capacity to retain MKT-077 in mitochondria. |
Effects of MKT-077 Analogs
Due to the renal toxicity observed with MKT-077 in clinical trials, newer analogs with improved potency and metabolic stability have been developed and tested on MTC cell lines.
| Compound | Target | Effect on TT and MZ-CRC-1 Cells | Key Features | Reference |
| YM-08 | HSP70 proteins (neutral analog) | Less effective than MKT-077 | Lacks the cationic charge, resulting in reduced mitochondrial accumulation. | |
| JG-98 | Mortalin (HSP70 inhibitor) | Effectively inhibits propagation | Suppresses viability in both 2D and 3D cultures. Also effective against vandetanib- and cabozantinib-resistant cells. | |
| JG-194 | Mortalin (HSP70 inhibitor) | Effectively inhibits propagation | Suppresses viability in both 2D and 3D cultures. | |
| JG-231 | Mortalin (HSP70 inhibitor) | Suppressed xenograft growth in mice | An analog with improved microsomal stability. |
Experimental Protocols
Cell Culture
-
Cell Lines: Human medullary thyroid carcinoma cell lines TT and MZ-CRC-1.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of MKT-077 and its analogs.
-
Cell Seeding: Plate TT or MZ-CRC-1 cells in 96-well plates at a density of 5 x 103 cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of MKT-077 or its analogs. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis
This protocol is used to determine the effect of MKT-077 on the expression levels of proteins such as RET and TP53.
-
Cell Lysis: Treat cells with MKT-077 for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., RET, TP53, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Conclusion and Future Directions
MKT-077 has demonstrated the potential to suppress the survival of certain MTC subtypes by targeting mitochondria. The differential sensitivity of MTC cell lines to MKT-077 highlights the importance of mitochondrial retention in its cytotoxic efficacy. While the clinical development of MKT-077 was halted due to renal toxicity, the principle of targeting mitochondrial metabolism in MTC remains a valid and promising therapeutic strategy. The development of MKT-077 analogs with improved safety profiles, such as JG-98, JG-194, and JG-231, offers new hope for this therapeutic approach. Further research into these second-generation compounds is warranted to fully evaluate their potential for the treatment of advanced and drug-resistant MTC.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted Therapy for Medullary Thyroid Cancer: A Review [frontiersin.org]
Application Notes and Protocols for Clinical Trial Design of PSMA-Targeted Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for the design and implementation of clinical trials for Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals. The information compiled is based on pivotal clinical trials and consensus guidelines to ensure a robust and standardized approach to trial design, data collection, and analysis.
Introduction to PSMA-Targeted Radiopharmaceuticals
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in the majority of prostate cancer cells, making it an exceptional target for both imaging and therapy. PSMA-targeted radiopharmaceuticals consist of a PSMA-binding ligand coupled with a radioactive isotope. For diagnostic purposes (theranostics), positron-emitting isotopes like Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F) are used in Positron Emission Tomography (PET) imaging to visualize PSMA-positive tumor lesions. For therapeutic applications, beta- or alpha-emitting isotopes such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac) are employed to deliver targeted radiation to cancer cells, minimizing damage to surrounding healthy tissue.[1]
The successful development and approval of agents like ¹⁷⁷Lu-PSMA-617 have established a new pillar in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][3] Designing clinical trials for these novel agents requires careful consideration of patient selection, trial endpoints, imaging protocols, dosimetry, and safety monitoring.
PSMA Signaling Pathway
Understanding the molecular pathways influenced by PSMA can inform trial design and the development of combination therapies. PSMA's enzymatic activity can influence key oncogenic signaling pathways. Notably, PSMA has been shown to modulate the PI3K/AKT pathway.[4][5] Increased PSMA expression can lead to the activation of the PI3K-AKT signaling cascade, which promotes cell survival and proliferation. This occurs through PSMA's interaction with the scaffolding protein RACK1, which disrupts signaling to the MAPK pathway and redirects it towards the PI3K/AKT pathway. This understanding provides a rationale for exploring combinations of PSMA-targeted radiopharmaceuticals with inhibitors of the PI3K/AKT pathway.
References
Techniques for Assessing MKT-077-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKT-077 is a cationic rhodacyanine dye analog that has demonstrated selective anti-tumor activity by preferentially accumulating in the mitochondria of cancer cells. Its primary mechanism of action involves the inhibition of the Hsp70 family member, mortalin (also known as GRP75 or mot-2). In many cancer cells, mortalin sequesters the tumor suppressor protein p53 in the cytoplasm, thereby inhibiting its function. MKT-077 disrupts the mortalin-p53 complex, leading to the release and nuclear translocation of functional p53.[1][2] This reactivation of p53 triggers a cascade of events culminating in cell cycle arrest and apoptosis, making MKT-077 a subject of interest in cancer research. Additionally, MKT-077 has been shown to induce apoptosis through p53-independent mechanisms, including the induction of oxidative stress and disruption of the mitochondrial membrane potential.
This document provides detailed application notes and protocols for various established techniques to assess and quantify MKT-077-induced apoptosis in cancer cell lines.
MKT-077 Signaling Pathway in Apoptosis Induction
MKT-077 primarily induces apoptosis through the reactivation of the p53 tumor suppressor pathway and by exerting direct effects on mitochondrial function. The diagram below illustrates the key steps in this process.
Figure 1: MKT-077 induced apoptotic signaling pathway.
Quantitative Assessment of MKT-077's Effects
The following tables summarize quantitative data from representative studies on the effects of MKT-077 on various cancer cell lines.
Table 1: Cytotoxicity of MKT-077 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| TT | Medullary Thyroid Carcinoma | 0.74 | 48 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | 48 |
| CX-1 | Colon Carcinoma | - | - |
| MCF-7 | Breast Carcinoma | - | - |
| CRL 1420 | Pancreatic Carcinoma | - | - |
| EJ | Bladder Transitional Cell Carcinoma | - | - |
| LOX | Melanoma | - | - |
| A498 | Renal Carcinoma | - | - |
| DU145 | Prostate Carcinoma | - | - |
| Data from multiple sources, including a study on medullary thyroid carcinoma.[1][3] |
Table 2: Effect of MKT-077 on Cell Viability
| Cell Line | MKT-077 Concentration (µg/ml) | Exposure Time (minutes) | Cell Viability (%) |
| R3230Ac | 2 | 90-120 | 94.3 ± 4.1 |
| R3230Ac | 4 | 90-120 | 97.1 ± 1.9 |
| R3230Ac | 6 | 120 | 93.9 ± 3.7 |
| Data from a study on R3230Ac rat breast adenocarcinoma cells.[4] |
Experimental Protocols
Herein are detailed protocols for the most common and effective assays to measure MKT-077-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 2: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with desired concentrations of MKT-077 for the specified duration. Include a vehicle-treated control.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing detached, potentially apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the collected medium.
-
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Figure 3: Workflow for the TUNEL assay.
Protocol:
-
Sample Preparation: Grow and treat cells with MKT-077 on glass coverslips.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to enter the nucleus.
-
Labeling: Wash the cells and incubate with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection:
-
If using directly labeled fluorescent dUTPs, wash the cells and counterstain the nuclei (e.g., with DAPI).
-
If using indirectly labeled dUTPs (e.g., Br-dUTP), incubate with a fluorescently-labeled anti-BrdU antibody.
-
-
Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Protocol (Microplate-based fluorometric assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with MKT-077. Include appropriate controls.
-
Cell Lysis: After treatment, add a lysis buffer to each well to release the cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspases will cleave the substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase activity. Calculate the fold-change in caspase activity in MKT-077-treated cells compared to the untreated control.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic pathway.
Key Protein Targets:
-
PARP (Poly (ADP-ribose) polymerase): Cleavage of the 116 kDa full-length PARP to an 89 kDa fragment is a classic indicator of caspase-3 activation and apoptosis.
-
Caspases: Detection of the cleaved (active) forms of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7).
-
Bcl-2 Family Proteins: Assess the ratio of pro-apoptotic members (e.g., Bax, Bak) to anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio promotes apoptosis.
Protocol:
-
Protein Extraction: Treat cells with MKT-077, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
MKT-077 is known to accumulate in mitochondria and disrupt their function. The JC-1 dye can be used to measure changes in the mitochondrial membrane potential, an early event in apoptosis.
Figure 4: Workflow for JC-1 mitochondrial membrane potential assay.
Protocol:
-
Cell Treatment: Culture and treat cells with MKT-077 in a suitable format (e.g., 96-well plate, coverslips).
-
JC-1 Staining: Remove the culture medium and add a pre-warmed medium containing the JC-1 dye (typically 1-10 µM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells immediately. Healthy cells with a high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic cells with a low ΔΨm will show green fluorescent JC-1 monomers throughout the cytoplasm.
-
Plate Reader: Measure the fluorescence intensity at two wavelength pairs: Ex/Em ~535/590 nm for red fluorescence and Ex/Em ~485/535 nm for green fluorescence.
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and the induction of apoptosis.
Conclusion
The assessment of MKT-077-induced apoptosis requires a multi-faceted approach. The protocols outlined in this document provide a robust framework for researchers to quantify the apoptotic effects of MKT-077, from early events like mitochondrial membrane depolarization to late-stage DNA fragmentation. By employing these techniques, researchers can gain a comprehensive understanding of the cellular response to MKT-077 and further elucidate its potential as a therapeutic agent.
References
- 1. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake Rate of Cationic Mitochondrial Inhibitor MKT-077 Determines Cellular Oxygen Consumption Change in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imaging with ¹⁷⁷Lu Vipivotide Tetraxetan SPECT/CT
Introduction
¹⁷⁷Lu vipivotide tetraxetan, also known as ¹⁷⁷Lu-PSMA-617 (Pluvicto®), is a radioligand therapy (RLT) approved for the treatment of adult patients with prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] The therapeutic principle involves the binding of the PSMA-617 ligand to PSMA, a transmembrane protein highly expressed on prostate cancer cells. This binding delivers the radioisotope Lutetium-177 (¹⁷⁷Lu) directly to the tumor site. ¹⁷⁷Lu is a beta- and gamma-emitting radionuclide, which not only provides a therapeutic dose of radiation to the cancer cells but also allows for post-treatment imaging using Single Photon Emission Computed Tomography (SPECT).
SPECT/CT imaging following the administration of ¹⁷⁷Lu vipivotide tetraxetan is a critical tool for monitoring treatment response and performing patient-specific dosimetry.[1] It provides a unique opportunity to visualize the biodistribution of the therapeutic agent, confirm tumor targeting, and quantify the absorbed radiation dose in both tumors and normal organs. These application notes provide detailed protocols for SPECT/CT imaging for both qualitative treatment response assessment and quantitative dosimetry.
Mechanism of Action
The effectiveness of ¹⁷⁷Lu vipivotide tetraxetan hinges on its targeted delivery of radiation. The vipivotide tetraxetan component acts as a ligand, binding with high affinity to the extracellular domain of PSMA on prostate cancer cells. Following this binding, the radiopharmaceutical complex is internalized by the cell. The decay of ¹⁷⁷Lu releases beta particles, which have a short path length in tissue, causing localized DNA damage and inducing apoptosis in the targeted cancer cells. The co-emitted gamma photons can exit the body and are detected by a SPECT camera to generate images of the radiopharmaceutical's distribution.
Experimental Protocols
Patient Selection and Preparation
-
Patient Selection : Patients must have PSMA-positive mCRPC, confirmed by a diagnostic PSMA PET scan (e.g., using ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL). Eligibility criteria often follow those of the pivotal VISION trial, which include PSMA uptake in measurable lesions that is higher than the background uptake in the liver.
-
Hydration : Patients should be well-hydrated to promote the clearance of unbound radiopharmaceutical and reduce radiation dose to the kidneys. It is recommended that patients drink plenty of water before and after the administration of ¹⁷⁷Lu vipivotide tetraxetan.
-
Bladder Voiding : Frequent urination should be encouraged before and after administration to minimize the radiation dose to the bladder wall.
Radiopharmaceutical Administration
The recommended dosage of ¹⁷⁷Lu vipivotide tetraxetan is 7.4 GBq (200 mCi) administered intravenously every 6 weeks for up to six doses. The infusion is typically given over a period of approximately 30 minutes. Dose modifications may be considered based on patient tolerance and toxicity.
| Parameter | Recommended Value | Source |
| Drug | ¹⁷⁷Lu vipivotide tetraxetan (Pluvicto®) | |
| Standard Activity | 7.4 GBq (200 mCi) ± 10% | |
| Administration Route | Intravenous (IV) Infusion | |
| Treatment Cycles | Up to 6 cycles | |
| Frequency | Every 6 weeks (± 1 week) |
SPECT/CT Imaging Protocols
Imaging protocols can be tailored for two primary purposes: routine treatment response monitoring or comprehensive, patient-specific dosimetry.
This protocol is designed for qualitative and semi-quantitative assessment of treatment response between cycles. A single SPECT/CT scan is typically acquired 24 hours post-injection.
-
Workflow:
-
Administer 7.4 GBq of ¹⁷⁷Lu vipivotide tetraxetan.
-
Wait for the specified uptake period (24 hours).
-
Perform a whole-body (vertex to mid-thighs) SPECT/CT scan.
-
Reconstruct and analyze images to assess changes in tumor uptake and volume compared to baseline.
-
This protocol is more intensive and aims to calculate the absorbed radiation dose in tumors and critical organs like the kidneys and salivary glands. It requires serial imaging at multiple time points to generate time-activity curves.
-
Workflow:
-
Administer 7.4 GBq of ¹⁷⁷Lu vipivotide tetraxetan.
-
Acquire serial quantitative SPECT/CT scans at multiple time points (e.g., 4, 24, 48, and 72-96 hours post-injection).
-
Delineate volumes of interest (VOIs) for tumors and organs on each scan.
-
Generate time-activity curves (TACs) for each VOI.
-
Calculate the time-integrated activity.
-
Use a dosimetry software (e.g., OLINDA/EXM) to calculate the mean absorbed dose in Gy/GBq.
-
SPECT/CT Acquisition and Reconstruction Parameters
Quantitative accuracy is paramount for dosimetry and reliable response monitoring. Parameters should be optimized and standardized.
| Parameter | Example Protocol 1 (Dosimetry) | Example Protocol 2 (LuPIN Trial) | Example Protocol 3 (Siemens) | Source |
| Radionuclide | ¹⁷⁷Lu | ¹⁷⁷Lu | ¹⁷⁷Lu | |
| Energy Peak | 208 keV (20% window) | 208 keV | 208 keV | |
| Scatter Correction | Dual-energy window | Not specified | Not specified | |
| Collimator | Medium Energy (ME) | Medium Energy (ME) | Medium Energy | |
| Scan Range | Vertex to mid-thighs | Vertex to mid-thighs | 3 bed positions | |
| Matrix Size | 128 x 128 or 256 x 256 | 128 x 128 | 256 x 256 | |
| Projections | 60 views/detector | 60 projections over 360° | 60 stops/detector | |
| Time per View | 10 seconds | 10 seconds | 5-10 seconds | |
| CT Parameters | Low-dose (e.g., 130 kV, 25 eff mAs) | Not specified | Low-dose | |
| Reconstruction | OSEM with corrections for attenuation, scatter, and detector response | OSEM with corrections | xSPECT Quant™ |
Quantitative Data and Dosimetry Results
Dosimetry studies have established typical absorbed dose ranges for critical organs and tumors. These values are crucial for assessing potential toxicities and understanding the therapeutic window.
| Organ/Tissue | Mean Absorbed Dose (Gy/GBq) | Reported Range (Gy/GBq) | Source |
| Kidneys | 0.39 | 0.14 - 0.81 | |
| Parotid Glands | 0.58 | 0.33 - 2.63 | |
| Submandibular Glands | 0.44 | - | |
| Bone Marrow | 0.11 | 0.023 - 0.067 | |
| Liver | 0.10 | - | |
| Spleen | 0.06 | - | |
| Whole-Body Tumor | - | 1.4 - 14.5 |
Note: There is significant variability in tumor-absorbed doses between patients and even between different lesions within the same patient. A median whole-body tumor-absorbed dose of 11.55 Gy was correlated with a positive PSA response. Patients achieving a PSA decline of ≥50% had a median dose of 14.1 Gy, compared to 9.6 Gy for non-responders.
Application Notes for Researchers and Developers
-
Biomarker Development : Quantitative SPECT/CT offers a platform to develop imaging biomarkers for predicting treatment outcomes. Changes in total tumor volume and uptake (measured as SUVmean or total lesion activity) on serial SPECT/CT scans have been shown to correlate with progression-free survival (PFS). An increase in SPECT total tumor volume can predict a short PFS.
-
Dose-Response Evaluation : In drug development, establishing a clear dose-response relationship is essential. Patient-specific dosimetry allows for the correlation of absorbed doses in individual tumors with their response, providing valuable data for optimizing therapeutic regimens or developing new radiopharmaceuticals.
-
Toxicity Prediction : By quantifying the absorbed dose in organs at risk, particularly the kidneys and salivary glands, researchers can better predict and manage potential treatment-related toxicities. This is critical for patient safety in clinical trials and for exploring dose-escalation strategies.
-
Standardization is Key : For multi-center trials, strict standardization of SPECT/CT acquisition and reconstruction protocols is mandatory to ensure data consistency and comparability. This includes phantom-based calibration of scanners to convert image counts into activity concentrations (Bq/mL).
-
Integrating with Other Modalities : SPECT/CT data provides functional information that complements anatomical imaging (CT/MRI) and molecular data from PET scans. Integrating these modalities can provide a more comprehensive picture of tumor biology and treatment response. Post-treatment SPECT/CT can be a cost-effective alternative to interim PSMA PET for response assessment.
References
- 1. Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry [frontiersin.org]
- 3. ClinPGx [clinpgx.org]
- 4. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
MKT-077: A Tool for Interrogating Mitochondrial Dysfunction in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
MKT-077, a water-soluble rhodacyanine dye analogue, has emerged as a valuable chemical probe for investigating mitochondrial dysfunction and its role in cellular processes, particularly in the context of cancer biology.[1][2] This document provides detailed application notes and experimental protocols for utilizing MKT-077 as a tool to study mitochondrial dysfunction. It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell biology research.
Introduction
MKT-077 is a delocalized lipophilic cation that selectively accumulates in the mitochondria of carcinoma cells, a phenomenon attributed to their higher mitochondrial membrane potential compared to normal cells.[1][2] This preferential accumulation leads to the impairment of mitochondrial function and subsequent induction of apoptosis, making MKT-077 a potent anti-cancer agent in preclinical studies.[2] Its mechanism of action is multifaceted, involving not only the direct disruption of mitochondrial bioenergetics but also the inhibition of the heat shock protein 70 (Hsp70) family member, mortalin (HSPA9/mot-2). The binding of MKT-077 to mortalin disrupts the sequestration of the tumor suppressor protein p53, leading to its reactivation and the induction of a p53-dependent apoptotic pathway. These properties make MKT-077 an excellent tool for elucidating the intricate relationship between mitochondrial integrity, stress responses, and cell death pathways.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of MKT-077 across various cancer cell lines.
Table 1: IC50 Values of MKT-077 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Epidermoid | 0.81 | |
| PC3 | Prostate | < 5 | |
| OVCAR3 | Ovarian | < 5 | |
| HCT116 | Colorectal | < 5 | |
| T47D | Breast | < 5 | |
| A375 | Melanoma | < 5 | |
| TT | Medullary Thyroid | 0.74 | |
| MZ-CRC-1 | Medullary Thyroid | 11.4 | |
| MDA-MB-231 | Breast | 1.4 ± 0.2 | |
| MCF-7 | Breast | 2.2 ± 0.2 |
Table 2: In Vitro Efficacy of MKT-077 and its Analogs
| Compound | Cell Line | IC50 (µM) after 72h | Reference |
| MKT-077 | TT | 2.261 to 2.758 | |
| JG-98 | TT | 1.474 to 1.772 | |
| JG-194 | TT | 0.848 to 1.019 | |
| MKT-077 | MZ-CRC-1 | 29.85 to 128.4 | |
| JG-98 | MZ-CRC-1 | 6.070 to 14.54 | |
| JG-194 | MZ-CRC-1 | 1.592 to 3.047 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of MKT-077 and the experimental approaches to study its effects, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of MKT-077 on mitochondrial function and cell viability.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from a study on medullary thyroid carcinoma cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MKT-077 stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL in complete medium)
-
Dimethyl sulfoxide (DMSO)
-
24-well or 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that allows for logarithmic growth during the treatment period and allow them to attach for 24-48 hours.
-
MKT-077 Treatment: Prepare serial dilutions of MKT-077 in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 10 µM. Remove the old medium from the cells and add the MKT-077 containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest MKT-077 treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add MTT solution to each well (e.g., 400 µL for a 24-well plate or 100 µL for a 96-well plate) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well (e.g., 200 µL for a 24-well plate or 100 µL for a 96-well plate) to dissolve the formazan crystals. Shake the plate for 5-15 minutes at room temperature to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of MKT-077 for the specific cell line.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is a generalized procedure based on commercially available JC-1 assay kits.
Materials:
-
Cells treated with MKT-077 and control cells
-
JC-1 reagent
-
Assay buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: After treating cells with MKT-077 for the desired time, harvest the cells (for suspension cells) or trypsinize and collect (for adherent cells).
-
Cell Staining: Resuspend the cell pellet in 500 µL of the 1x JC-1 reagent solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with 1x assay buffer.
-
Analysis: Resuspend the final cell pellet in an appropriate volume of assay buffer. Analyze the cells immediately by flow cytometry or fluorescence microscopy.
-
Flow Cytometry: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Fluorescence Microscopy: Observe the cells using filters for both green (FITC) and red (TRITC/Rhodamine) fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol is based on the use of 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Cells treated with MKT-077 and control cells
-
DCFDA (or H2DCFDA) stock solution
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with MKT-077 as described in Protocol 1.
-
DCFDA Loading: After treatment, wash the cells with PBS. Add serum-free medium containing 5-20 µM DCFDA to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA-containing medium and wash the cells once with PBS.
-
Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence of MKT-077-treated cells to that of control cells.
Protocol 4: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This is a standard protocol for assessing apoptosis by flow cytometry.
Materials:
-
Cells treated with MKT-077 and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1x Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both floating and adherent cells after MKT-077 treatment.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the steps for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Cell lysates from MKT-077-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p53, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
MKT-077 is a powerful and versatile tool for investigating the role of mitochondria in cell death and survival. Its selective accumulation in cancer cell mitochondria and its dual mechanism of action—direct mitochondrial disruption and indirect p53 activation via mortalin inhibition—provide a unique platform for dissecting these complex pathways. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize MKT-077 in their studies of mitochondrial dysfunction.
References
Troubleshooting & Optimization
MKT-077 Technical Support Center: Troubleshooting Solubility and Cell Culture Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MKT-077, a cationic rhodacyanine dye that acts as an Hsp70 inhibitor. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments, with a particular focus on solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a precipitate in my cell culture medium after adding MKT-077. What is causing this?
A1: Precipitation of MKT-077 in cell culture media is a common issue that can arise from several factors:
-
Solvent Choice and Concentration: While MKT-077 is soluble in organic solvents like DMSO and ethanol, its solubility in aqueous solutions like cell culture media can be limited.[1][2] Introducing a high concentration of a DMSO stock solution directly into the media can cause the compound to precipitate out.
-
Media Composition: The various salts, proteins, and other components in cell culture media can interact with MKT-077, reducing its solubility.[3]
-
Temperature Shifts: Fluctuations in temperature, such as moving from a refrigerated stock to a 37°C incubator, can affect the solubility of compounds in the media.[3]
-
pH Instability: Changes in the pH of the culture medium can alter the charge of MKT-077 and affect its solubility.
Q2: There are conflicting reports on the water solubility of MKT-077. Is it water-soluble?
A2: There is conflicting information available regarding the water solubility of MKT-077. Some sources describe it as "highly water-soluble" (>200 mg/ml), while others state it is insoluble in water (< 0.1 mg/mL).[2] Another source specifies a solubility of up to 50 mM in water. This discrepancy may be due to differences in the salt form of the compound or the specific experimental conditions. Given this variability, it is recommended to prepare primary stock solutions in a reliable organic solvent like DMSO.
Q3: What is the recommended solvent for preparing MKT-077 stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing MKT-077 stock solutions. Ethanol is another potential solvent. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of MKT-077.
Q4: How should I prepare my working solution of MKT-077 for cell culture experiments?
A4: To minimize precipitation, it is crucial to perform a serial dilution. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in serum-free cell culture medium or PBS immediately before use. It is recommended to add the diluted MKT-077 solution to the cell culture plates drop-wise while gently swirling to ensure even distribution and minimize localized high concentrations that can lead to precipitation.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter when working with MKT-077 in cell culture.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding MKT-077 to the media. | The final concentration of DMSO in the media is too high. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity. |
| The working solution was not prepared fresh. | Always prepare the final working solution of MKT-077 immediately before adding it to your cells. | |
| The MKT-077 solution was added too quickly. | Add the MKT-077 working solution to the culture medium slowly and with gentle agitation to allow for proper mixing. | |
| Cells are not responding to MKT-077 treatment as expected. | The compound has precipitated out of solution, reducing the effective concentration. | Visually inspect your culture plates under a microscope for any signs of precipitation. If present, optimize your dilution protocol as described above. |
| The MKT-077 has degraded. | Store the MKT-077 powder at -20°C for long-term storage and the DMSO stock solution in aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in stock solution preparation. | Ensure you are using a consistent protocol for preparing your MKT-077 stock and working solutions for every experiment. |
| Differences in cell density or confluency at the time of treatment. | Standardize your cell seeding density and treatment time points to ensure reproducibility. |
Quantitative Data Summary
The following table summarizes the solubility of MKT-077 in various solvents as reported by different suppliers. Note the significant discrepancies in water solubility.
| Solvent | Reported Solubility | Molar Concentration | Source |
| Water | 20 mg/mL | 46.3 mM | |
| Water | 50 mM | 50 mM | |
| Water | >200 mg/ml | >462 mM | |
| Water | < 0.1 mg/mL (insoluble) | < 0.23 mM | |
| DMSO | 55 mg/mL | 127.31 mM | |
| DMSO | 50 mM | 50 mM | |
| DMSO | 2 mg/ml | 4.63 mM | |
| DMSO | 56.67 mg/mL | 131.18 mM | |
| DMSO | 13 mg/mL | 30.09 mM | |
| Ethanol | 2 mg/ml | 4.63 mM | |
| PBS (pH 7.2) | 2 mg/ml | 4.63 mM |
Note: The molecular weight of MKT-077 is 432.0 g/mol .
Experimental Protocols
1. Preparation of MKT-077 Stock Solution (10 mM in DMSO)
This protocol is based on information from multiple sources.
Materials:
-
MKT-077 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the MKT-077 powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of MKT-077 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.32 mg of MKT-077.
-
Add the appropriate volume of anhydrous DMSO to the MKT-077 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution until the MKT-077 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
2. In Vitro Cell Treatment with MKT-077
This protocol provides a general workflow for treating adherent or suspension cells with MKT-077.
Materials:
-
Cells in culture (adherent or suspension)
-
Complete cell culture medium
-
Serum-free cell culture medium or PBS
-
MKT-077 stock solution (e.g., 10 mM in DMSO)
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to attach (for adherent cells) or reach the desired concentration (for suspension cells).
-
Preparation of Working Solution: Immediately before treatment, prepare the final working concentration of MKT-077 by diluting the stock solution in serum-free cell culture medium or PBS. For example, to treat cells with 5 µM MKT-077, you can perform a serial dilution from your 10 mM stock.
-
Cell Treatment:
-
For adherent cells: Remove the existing culture medium and replace it with the medium containing the desired final concentration of MKT-077.
-
For suspension cells: Add the appropriate volume of the MKT-077 working solution to the cell suspension to achieve the desired final concentration.
-
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: After the incubation period, harvest the cells for your intended downstream analysis (e.g., viability assays, western blotting, flow cytometry).
Visualizations
Caption: MKT-077 binds to mortalin, disrupting the mortalin-p53 complex and leading to p53 activation.
Caption: A workflow for troubleshooting MKT-077 precipitation in cell culture experiments.
References
Technical Support Center: Optimizing ¹⁷⁷Lu Vipivotide Tetraxetan Labeling Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the labeling efficiency of ¹⁷⁷Lu vipivotide tetraxetan. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical yield for the labeling of vipivotide tetraxetan with ¹⁷⁷Lu?
A radiochemical yield of over 95% is generally expected for a successful labeling procedure.[1][2][3] Several studies have reported achieving a radiochemical purity of greater than 98%.[1][4]
Q2: What are the most critical parameters influencing the radiochemical yield?
The key parameters that significantly affect the labeling efficiency are:
-
pH of the reaction mixture: The optimal pH is crucial for the complexation of ¹⁷⁷Lu with the DOTA chelator of vipivotide tetraxetan.
-
Temperature and incubation time: Adequate temperature and reaction time are necessary to ensure the labeling reaction proceeds to completion.
-
Molar ratio of ligand to metal: The ratio of vipivotide tetraxetan to lutetium-177 can impact the efficiency of the labeling.
-
Presence of metallic impurities: Competing metal ions can interfere with the incorporation of ¹⁷⁷Lu into the chelator.
-
Specific activity of ¹⁷⁷Lu: The specific activity of the radionuclide can influence the outcome of the labeling process.
-
Radiolysis: The decomposition of the radiolabeled compound due to the emitted radiation can decrease the radiochemical purity, particularly at high activities.
Q3: How is the radiochemical purity of ¹⁷⁷Lu vipivotide tetraxetan assessed?
Radiochemical purity is typically determined using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC).
Troubleshooting Guide
This section addresses common issues that can lead to low radiochemical yield and provides systematic steps to identify and resolve them.
Problem: Low Radiochemical Yield (<95%)
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| 1. Suboptimal pH of the reaction mixture. | The optimal pH for the labeling reaction is between 4.5 and 5.0. Ensure that the addition of the ¹⁷⁷LuCl₃ solution, which is often acidic, does not lower the pH of the final reaction mixture below this range. Use a calibrated pH meter or pH strips to verify the final reaction pH and adjust if necessary with a suitable buffer, such as sodium acetate. | Improved labeling efficiency and higher initial radiochemical purity. |
| 2. Incorrect temperature or incubation time. | Verify that the heating temperature is within the optimal range of 80-95°C and that the incubation time is sufficient (typically 20-30 minutes). Be aware that excessive heating can lead to thermal degradation of the ligand. | Maximized radiochemical yield and minimized formation of impurities. |
| 3. Presence of metallic impurities in the ¹⁷⁷Lu source. | Use high-purity, metal-free reagents and water for all preparations. If metal contamination in the ¹⁷⁷Lu source is suspected, consult the supplier's certificate of analysis. The presence of a chelating agent like EDTA in the reaction can help sequester competing metal ions. | Consistent and high radiochemical yields. |
| 4. Low specific activity of ¹⁷⁷Lu. | If using ¹⁷⁷Lu with a lower specific activity, there will be a higher amount of stable "cold" lutetium isotopes. It may be necessary to increase the amount of vipivotide tetraxetan to ensure complete complexation of all lutetium isotopes. | Improved radiochemical yield. |
| 5. Radiolysis of the product. | Radiolysis is more likely to occur with high activities of ¹⁷⁷Lu. To mitigate this, consider adding radical quenchers such as ethanol, ascorbic acid, or methionine to the final product. Diluting the final product can also reduce the effects of radiolysis. | Enhanced stability and extended shelf-life of the radiopharmaceutical. |
Data Presentation
Table 1: Optimized Parameters for ¹⁷⁷Lu Vipivotide Tetraxetan Labeling
| Parameter | Optimized Value/Range | Reference |
| pH | 4.5 - 5.0 | |
| Temperature | 80 - 95 °C | |
| Incubation Time | 20 - 30 minutes | |
| Ligand to Metal Molar Ratio | 1.5 - 4.0 | |
| Quenchers for Stabilization | Ethanol, Ascorbic Acid, Methionine |
Experimental Protocols
Protocol 1: ¹⁷⁷Lu Vipivotide Tetraxetan Labeling
-
In a sterile, pyrogen-free reaction vial, add the required amount of vipivotide tetraxetan precursor.
-
Add a suitable volume of reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.0) to dissolve the precursor.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction vial in a shielded heating block at 95°C for 30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity.
Protocol 2: Quality Control using Radio-TLC
-
Prepare a TLC plate (e.g., silica gel).
-
Spot a small aliquot (~1 µL) of the reaction mixture onto the origin of the TLC plate.
-
Develop the TLC plate in a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.0).
-
Allow the solvent front to migrate near the top of the plate.
-
Dry the TLC plate and analyze the distribution of radioactivity using a radio-TLC scanner.
-
In this system, free ¹⁷⁷Lu typically remains at the origin (Rf = 0), while ¹⁷⁷Lu vipivotide tetraxetan migrates with the solvent front (Rf ≈ 1).
-
Calculate the radiochemical purity by integrating the peaks corresponding to the product and any impurities.
Mandatory Visualizations
Caption: Workflow for ¹⁷⁷Lu vipivotide tetraxetan preparation and quality control.
Caption: A logical flow for troubleshooting low radiochemical yield.
References
- 1. benchchem.com [benchchem.com]
- 2. bjrs.org.br [bjrs.org.br]
- 3. Optimization of PSMA-I&T radiolabeling with 177 Lu | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 4. Prospects of medium specific activity (177) Lu in targeted therapy of prostate cancer using (177) Lu-labeled PSMA inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
MKT-077 Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of MKT-077 in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MKT-077 and how does it achieve selectivity for cancer cells?
MKT-077 is a cationic rhodacyanine dye that selectively accumulates in the mitochondria of cancer cells.[1] This preferential uptake is driven by the higher mitochondrial membrane potential typically observed in carcinoma cells compared to normal cells.[2][3] The primary molecular target of MKT-077 is the heat shock protein 70 (Hsp70) family member, mortalin (also known as mot-2 or HSPA9).[2][4] MKT-077 binds to an allosteric site on mortalin, disrupting its interaction with the tumor suppressor protein p53. In cancer cells, where p53 is often sequestered in the cytoplasm by mortalin, MKT-077 releases p53, allowing it to translocate to the nucleus and reactivate its tumor-suppressive functions. The selectivity of MKT-077 for cancer cells is attributed to this differential mitochondrial accumulation and the lack of cytoplasmic mortalin-p53 complexes in non-cancerous cells.
Q2: What are the known off-target effects of MKT-077 in non-cancerous cells?
While MKT-077 exhibits a degree of selectivity for cancer cells, off-target effects in non-cancerous cells have been reported, primarily related to mitochondrial function and renal toxicity.
-
Mitochondrial Impairment: In vivo studies in rats have shown that a pharmacologically toxic dose of MKT-077 can cause a partial and reversible impairment of mitochondrial function, particularly in the liver. This includes a significant decrease in respiratory rates, which was observed to recover within three days after drug withdrawal. A transient decrease in mitochondrial DNA levels in the heart has also been noted, with complete reversal over a 30-day post-treatment period.
-
Renal Toxicity: Clinical trials and animal studies have identified the kidney as a site of toxicity. A Phase I clinical trial was halted due to recurrent, reversible functional renal impairment in patients. Animal studies also suggested the potential for irreversible renal toxicity with MKT-077.
-
General Toxicity: In animal models, administration of MKT-077 has been associated with significant weight loss and general toxicity.
Q3: How does the cytotoxicity of MKT-077 compare between cancerous and non-cancerous cells?
MKT-077 demonstrates significantly lower cytotoxicity in non-cancerous cells compared to cancer cells. This is reflected in the higher concentrations of the compound required to induce cell death in normal cells.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of MKT-077 (IC50 Values)
| Cell Type | IC50 Range | Reference |
| Human Cancer Cell Lines | 1.4 - 2.2 µM | |
| Human Cancer Cell Lines | 1.7 - 14.3 µg/ml | |
| Fresh Human Spleen Cells (Non-cancerous) | 0.34 - >100 µg/ml (Mean: 66.5 ± 37.7 µg/ml) |
Table 2: Inhibition of Mitochondrial Respiration by MKT-077
| Mitochondrial Source | Concentration for Half-Maximal Inhibition of ADP-Stimulated Respiration | Reference |
| Normal Epithelial Cells (CV-1) | ~15 µg MKT-077/mg protein | |
| Human Colon Carcinoma Cells (CX-1) | ~4 µg MKT-077/mg protein |
Troubleshooting Guides
Issue 1: High cytotoxicity observed in my non-cancerous control cell line.
-
Possible Cause 1: High Mitochondrial Membrane Potential in Control Cells. Some non-cancerous cell lines, particularly rapidly dividing ones, may exhibit a higher than expected mitochondrial membrane potential, leading to increased MKT-077 accumulation and toxicity.
-
Troubleshooting Step: Measure the mitochondrial membrane potential of your control cell line using a fluorescent probe like JC-1 or TMRM and compare it to your cancer cell line.
-
-
Possible Cause 2: Off-target effects on other Hsp70 family members. MKT-077 is known to bind to other Hsp70 family members, not just mortalin. Inhibition of these chaperones could lead to cytotoxicity.
-
Troubleshooting Step: Perform western blotting to assess the expression levels of various Hsp70 family members (e.g., Hsc70) in your control cells. Consider siRNA knockdown experiments to determine the contribution of specific chaperones to the observed toxicity.
-
-
Possible Cause 3: Extended exposure time. Continuous exposure to MKT-077, even at low concentrations, can lead to cumulative toxicity.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time that maximizes cancer cell-specific toxicity while minimizing effects on non-cancerous cells.
-
Issue 2: Inconsistent results in mitochondrial function assays after MKT-077 treatment.
-
Possible Cause 1: Reversibility of mitochondrial impairment. The mitochondrial effects of MKT-077 can be reversible. The timing of your assay after treatment is crucial.
-
Troubleshooting Step: Conduct a time-course analysis of mitochondrial function (e.g., oxygen consumption rate) at various time points after MKT-077 washout to capture the dynamics of impairment and recovery.
-
-
Possible Cause 2: Cell-type specific differences in mitochondrial sensitivity. As shown in Table 2, mitochondria from different cell types exhibit varying sensitivity to MKT-077.
-
Troubleshooting Step: If possible, isolate mitochondria from your specific non-cancerous and cancerous cell lines and perform in vitro respiration assays to directly compare their sensitivity to MKT-077.
-
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
MKT-077 Treatment: Treat cells with the desired concentrations of MKT-077 for the specified duration. Include a vehicle-only control.
-
JC-1 Staining:
-
Prepare a 5 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the MKT-077 containing medium and wash the cells once with PBS.
-
Add the JC-1 working solution to each well and incubate for 30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS.
-
Add pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Aggregate (high membrane potential): Excitation ~560 nm, Emission ~595 nm (red).
-
Monomer (low membrane potential): Excitation ~485 nm, Emission ~535 nm (green).
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR)
-
Cell Seeding: Seed cells on a Seahorse XF Cell Culture Microplate.
-
MKT-077 Treatment: Treat cells with MKT-077 for the desired time.
-
Seahorse Assay:
-
Calibrate the Seahorse XF Analyzer sensor cartridge.
-
Replace the treatment medium with pre-warmed Seahorse XF Assay Medium.
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
-
Data Acquisition: Follow the instrument's protocol to measure the basal OCR. Subsequent injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to assess different parameters of mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration.
Visualizations
Caption: MKT-077 mechanism in cancer vs. non-cancerous cells.
Caption: Troubleshooting high cytotoxicity in control cells.
References
- 1. Activity of MKT 077, a rhodacyanine dye, against human tumor colony-forming units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective damage to carcinoma mitochondria by the rhodacyanine MKT-077 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nephrotoxicity in Lutetium-177 Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to nephrotoxicity in Lutetium-177 (Lu-177) based therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Lutetium-177 (Lu-177) induced nephrotoxicity?
A1: The primary mechanism of Lu-177 induced nephrotoxicity involves the reabsorption of Lu-177 labeled peptides in the proximal tubules of the kidneys. After glomerular filtration, these radiopeptides are taken up by the megalin and cubilin receptors expressed on the surface of proximal tubule cells. This leads to the retention of Lu-177 in the renal interstitium, resulting in prolonged radiation exposure and potential damage to the radiosensitive glomeruli and tubules.[1]
Q2: What is the standard clinical approach to reduce Lu-177 nephrotoxicity?
A2: The standard clinical approach is the co-infusion of a solution containing positively charged amino acids, typically L-lysine and L-arginine.[2][3] These amino acids competitively inhibit the megalin-cubilin-mediated reabsorption of the radiolabeled peptides in the proximal tubules, thereby reducing the renal radiation dose by up to 65%.[4][5]
Q3: Can Lu-177 based therapies be administered to patients with pre-existing chronic kidney disease (CKD)?
A3: Administration of Lu-177 based therapies in patients with pre-existing CKD requires careful consideration and is often done with caution. Studies have shown that patients with CKD stage 3 (eGFR 30-59 mL/min/1.73 m²) can be treated with Lu-177-DOTATATE, showing a low incidence of severe nephrotoxicity. However, these patients are at a higher risk of hematological toxicity and require close monitoring and potential dose adjustments. For patients with end-stage renal disease on hemodialysis, dose-adjusted PRRT can be considered under multidisciplinary supervision, with dialysis typically performed within 24 hours after administration.
Q4: What are the potential side effects of the amino acid infusion for renal protection?
A4: The most common side effects of amino acid infusion are nausea and vomiting. Less common but more severe side effects can include hyperkalemia (elevated potassium levels), which can lead to cardiac arrhythmias. Extravasation of the hyperosmolar amino acid solution can cause cutaneous complications, including pain, swelling, and in severe cases, skin necrosis.
Troubleshooting Guides
Issue 1: Patient experiences nausea and vomiting during amino acid infusion.
-
Possible Cause: The infusion rate of the amino acid solution may be too high.
-
Solution:
-
Administer antiemetic medication (e.g., ondansetron 8 mg IV) 30 minutes prior to starting the amino acid infusion.
-
Reduce the infusion rate of the amino acid solution. Commencing at a lower rate (e.g., 100 mL/h) and gradually increasing it can improve tolerance.
-
Consider using a compounded two-amino-acid solution (lysine and arginine in normal saline), which is generally less emetogenic.
-
Issue 2: Hyperkalemia is detected during or after amino acid infusion.
-
Possible Cause: The infused arginine and lysine can compete with potassium for cellular uptake, leading to a transient increase in serum potassium levels.
-
Solution:
-
Monitor serum potassium levels before, during (at 4 hours), and after (at 24 hours) the amino acid infusion.
-
Be prepared for prompt intervention if symptomatic hyperkalemia or significant ECG changes occur. Treatment may include the infusion of insulin with glucose.
-
Note that studies have shown that varying the total amount of infused amino acids (50g vs. 75g) may not significantly impact the incidence or severity of hyperkalemia.
-
Issue 3: Extravasation of the Lu-177 radiopharmaceutical or the amino acid solution occurs.
-
Possible Cause: Improper IV access or displacement of the catheter.
-
Solution:
-
Immediate Action: Stop the infusion immediately.
-
Management of Amino Acid Extravasation:
-
Elevate the affected limb.
-
Apply cold packs to cause vasoconstriction and limit dispersion.
-
Continue the amino acid infusion via a new, secure IV access point.
-
Monitor the site for signs of skin damage. Conservative management with saline-wound dressing and topical anti-inflammatory agents is often sufficient for mild cases.
-
-
Management of Lu-177 Extravasation:
-
Gently massage the area and encourage exercise of the affected limb to promote redistribution of the radiopharmaceutical.
-
Apply local warming to enhance clearance from the site.
-
Perform whole-body imaging and quantitative SPECT/CT to assess the redistribution of the drug and estimate the absorbed dose to the affected tissue.
-
The absorbed dose to the skin is often below the threshold for severe deterministic effects.
-
-
Experimental Protocols
Protocol 1: Standard Amino Acid Infusion for Renal Protection in Clinical Settings
-
Preparation:
-
Prepare a 1-liter solution of 2.5% L-lysine and 2.5% L-arginine in normal saline.
-
Alternatively, a solution containing 25g of lysine and 25g of arginine in 1L of normal saline can be used.
-
-
Pre-medication:
-
Administer an antiemetic (e.g., 8 mg ondansetron IV) 30 minutes before commencing the amino acid infusion.
-
-
Infusion:
-
Start the amino acid infusion 30-60 minutes before the administration of the Lu-177 radiopharmaceutical.
-
The standard infusion rate is 250 mL/hour.
-
Continue the infusion for at least 3-4 hours after the Lu-177 administration is complete.
-
The Lu-177 radiopharmaceutical is typically co-infused over 30 minutes through a side port of the amino acid infusion line.
-
Protocol 2: Preclinical Assessment of Lu-177 Nephrotoxicity in a Murine Model
-
Animal Model:
-
Use male Lewis rats or BALB/c nude mice.
-
-
Induction of Nephrotoxicity:
-
Administer a single intravenous injection of [177Lu]Lu-DOTATATE. Doses ranging from 10 MBq to 65 MBq have been used in mice to induce varying degrees of renal injury. For rats, doses of 278 MBq or 555 MBq have been shown to cause renal damage.
-
-
Assessment of Renal Function:
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: Collect blood samples at baseline and at various time points post-injection (e.g., days 9, 23, 44, 65 for mice) for analysis.
-
Glomerular Filtration Rate (GFR): GFR can be measured using the clearance of exogenous markers such as FITC-inulin or iohexol. This involves intravenous injection of the marker followed by serial blood sampling to determine its plasma clearance.
-
Histopathology: At the end of the study, harvest the kidneys, fix in 10% buffered formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular and glomerular damage.
-
-
Biodistribution Studies:
-
At selected time points post-injection, euthanize the animals and harvest the kidneys and other organs of interest.
-
Measure the radioactivity in each organ using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Quantitative Data on Nephroprotective Strategies
| Protective Agent | Animal Model | Lu-177 Peptide | Dose of Protective Agent | % Reduction in Renal Uptake | Reference |
| Lysine & Arginine | - | - | Standard clinical infusion | Up to 65% | |
| Gelofusine | Rats | 111In-octreotate | 80 mg/kg | 50-60% | |
| Gelofusine + Lysine | Rats | 111In-octreotate | 80 mg/kg Gelofusine + 400 mg/kg Lysine | 70% | |
| Albumin Fragments (FRALB) | Rats | 111In-octreotide | 1-2 mg | As efficient as 80 mg of lysine | |
| Albumin-derived Peptide #6 | Rats | 111In-minigastrin | 5 mg | 88% | |
| Amifostine | Rats | 177Lu-DOTATATE | 70 mg IV + 10 mg SC daily | Significantly higher DMSA uptake (indicating better tubular function) compared to no protection |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Lutetium-177 induced nephrotoxicity.
Caption: Mechanism of renal protection by amino acid infusion.
Caption: General workflow for preclinical assessment of nephrotoxicity.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Clinically Relevant Doses of Enalapril Mitigate Multiple Organ Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinically Relevant Doses of Enalapril Mitigate Multiple Organ Radiation Injury | Semantic Scholar [semanticscholar.org]
- 4. Clinically Relevant Doses of Enalapril Mitigate Multiple Organ Radiation Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety of Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting MKT-077 fluorescence microscopy experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MKT-077 in fluorescence microscopy experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during MKT-077 staining and imaging.
Weak or No Fluorescence Signal
Q1: I am not observing any fluorescence signal after staining my cells with MKT-077. What could be the problem?
A1: Several factors could contribute to a weak or absent MKT-077 signal. Consider the following troubleshooting steps:
-
Incorrect Filter Sets: Ensure you are using the appropriate filter set for MKT-077. The optimal excitation and emission wavelengths are approximately 488 nm and 543 nm, respectively[1]. A standard FITC or GFP filter set may not be optimal.
-
Low MKT-077 Concentration: The working concentration of MKT-077 can be cell-type dependent. If the signal is weak, consider increasing the concentration. A typical starting concentration is between 5-10 µM[1].
-
Insufficient Incubation Time: A 30-minute incubation at room temperature is generally recommended[1]. However, for some cell lines, a longer incubation period may be necessary to allow for sufficient mitochondrial accumulation.
-
Cell Health: MKT-077 accumulation is dependent on the mitochondrial membrane potential, which is higher in healthy, metabolically active cells[2]. Ensure your cells are healthy and not compromised before and during the staining procedure.
-
Low Mitochondrial Activity: Some cell lines may have inherently lower mitochondrial membrane potential, leading to reduced MKT-077 uptake[3].
-
Reagent Degradation: MKT-077 is light-sensitive. Ensure the stock solution has been stored properly at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
High Background Fluorescence
Q2: My images have high background fluorescence, making it difficult to distinguish the mitochondrial staining. How can I reduce the background?
A2: High background can obscure the specific mitochondrial signal. Here are some tips to reduce it:
-
Thorough Washing: After incubation with MKT-077, it is crucial to wash the cells adequately to remove any unbound dye. Perform at least two washes with phosphate-buffered saline (PBS) or serum-free medium.
-
Optimize MKT-077 Concentration: While a higher concentration can increase signal, it can also lead to higher background. Try titrating the MKT-077 concentration to find the optimal balance between signal and background for your specific cell type.
-
Reduce Incubation Time: If the signal is strong but the background is high, you might be over-staining the cells. Try reducing the incubation time.
-
Use of Serum-Free Medium: Perform the staining and washing steps in serum-free medium or PBS, as serum components can sometimes contribute to background fluorescence.
Photobleaching and Phototoxicity
Q3: The fluorescence signal from MKT-077 fades quickly during imaging. How can I minimize photobleaching?
A3: MKT-077, like many fluorophores, is susceptible to photobleaching. To mitigate this:
-
Minimize Light Exposure: Reduce the excitation light intensity and exposure time to the minimum required for a good quality image.
-
Use an Antifade Mounting Medium: If you are imaging fixed cells, use a commercially available antifade mounting medium.
-
Acquire Images Efficiently: Have a clear imaging plan to avoid unnecessary exposure of the sample to the excitation light.
-
Consider Photoactivation Effects: Be aware that photoirradiation can enhance the mitochondrial toxicity of MKT-077, potentially through the generation of reactive oxygen species. This phototoxicity can affect cell health and compromise your experiment.
Inconsistent or Unexpected Results
Q4: I am seeing variable results between experiments or different cell lines. What could be the cause?
A4: Inconsistent results can be frustrating. Here are some potential sources of variability:
-
Differential Mitochondrial Uptake: Different cell lines can exhibit significantly different capacities to uptake and retain MKT-077, which can lead to varied staining intensity and cytotoxic responses. The differential uptake is often linked to variations in mitochondrial membrane potential.
-
Cell Density and Health: Ensure that you are seeding cells at a consistent density and that they are in a similar growth phase for each experiment. Over-confluent or unhealthy cells will behave differently.
-
Cytotoxic Effects: MKT-077 is a cytotoxic agent, particularly to cancer cells. The concentrations used for staining may induce cell stress or death over time, affecting mitochondrial morphology and function. Consider performing time-course experiments to monitor cell health.
-
Inconsistent Reagent Preparation: Always prepare fresh working solutions of MKT-077 from a properly stored stock solution to ensure consistent concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data for MKT-077 from various studies.
Table 1: In Vitro Cytotoxicity of MKT-077 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay Conditions | Reference |
| MDA-MB-231 | Breast Cancer | 1.4 | 72 hours, MTT assay | |
| MCF-7 | Breast Cancer | ~0.7 - 2.2 | 72 hours, MTT assay | |
| PC-3 | Prostate Cancer | < 5 | Not specified | |
| OVCAR3 | Ovarian Cancer | < 5 | Not specified | |
| HCT116 | Colorectal Cancer | < 5 | Not specified | |
| T47D | Breast Cancer | < 5 | Not specified | |
| A375 | Melanoma | < 5 | Not specified | |
| KB | Epidermoid Carcinoma | 0.81 | Not specified | |
| TT | Medullary Thyroid Carcinoma | 0.74 | 48 hours treatment, 48 hours recovery, MTT assay | |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | 48 hours treatment, 48 hours recovery, MTT assay |
Table 2: MKT-077 Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Excitation Wavelength (Ex) | ~488 nm | |
| Emission Wavelength (Em) | ~543 nm | |
| Solubility (in water) | > 200 mg/mL | |
| Solubility (in DMSO) | ~2 mg/mL | |
| Molar Mass | 432.0 g/mol |
Experimental Protocols
Protocol 1: Staining of Adherent Cells with MKT-077 for Fluorescence Microscopy
-
Cell Preparation:
-
Plate adherent cells on glass coverslips or in imaging-compatible plates and culture until they reach the desired confluency.
-
Ensure cells are healthy and actively growing.
-
-
Preparation of MKT-077 Working Solution:
-
Prepare a 10 mM stock solution of MKT-077 by dissolving 1 mg in 0.2315 mL of DMSO. Store at -20°C or -80°C, protected from light.
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 5-10 µM.
-
-
Staining Procedure:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add 1 mL of the MKT-077 working solution to the cells.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Washing:
-
Aspirate the MKT-077 working solution.
-
Wash the cells twice with warm PBS, for 5 minutes each time, to remove unbound dye.
-
-
Imaging:
-
Resuspend the cells in serum-free medium or PBS for live-cell imaging.
-
Alternatively, for fixed-cell imaging, proceed with your standard fixation and mounting protocol. Use an antifade mounting medium to minimize photobleaching.
-
Image the cells using a fluorescence microscope with appropriate filters for MKT-077 (Ex: ~488 nm, Em: ~543 nm).
-
Protocol 2: MTT Assay for MKT-077 Cytotoxicity
-
Cell Seeding:
-
Seed cells in a 24-well plate and allow them to attach for 48 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of MKT-077 in complete cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of MKT-077. Include a vehicle-only control (e.g., DMSO at the highest concentration used for dilution).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 400 µL of MTT solution (0.5 mg/mL in complete medium) to each well.
-
Incubate for 2 hours at 37°C.
-
-
Formazan Solubilization:
-
Aspirate the MTT solution.
-
Add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
References
Technical Support Center: Overcoming Resistance to ¹⁷⁷Lu-PSMA-617 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ¹⁷⁷Lu-PSMA-617 resistance in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during pre-clinical or clinical research involving ¹⁷⁷Lu-PSMA-617.
Issue 1: Reduced or Absent Tumor Uptake of ¹⁷⁷Lu-PSMA-617 in Imaging Studies
-
Question: Our experimental model (in vivo or patient-derived xenograft) shows poor uptake of ¹⁷⁷Lu-PSMA-617 on PET/CT or SPECT/CT imaging. What are the potential causes and how can we troubleshoot this?
-
Answer:
-
Potential Cause 1: Low or Heterogeneous PSMA Expression. The primary reason for poor uptake is often insufficient expression of Prostate-Specific Membrane Antigen (PSMA) on the surface of cancer cells. Expression can be inherently low or heterogeneous within the tumor.
-
Recommended Analytical Experiments:
-
Immunohistochemistry (IHC) for PSMA: To confirm PSMA protein levels and localization within the tumor tissue.
-
Flow Cytometry: To quantify the percentage of PSMA-positive cells in a cell suspension derived from the tumor.
-
PET/CT Imaging with a PSMA-targeting radiotracer (e.g., ⁶⁸Ga-PSMA-11): To visually assess the distribution and intensity of PSMA expression across all tumor sites.[1]
-
-
Possible Solutions:
-
Model Selection: If PSMA expression is confirmed to be low, consider using a different cell line or PDX model with known high PSMA expression for your experiments.
-
Upregulation of PSMA Expression: Androgen receptor pathway inhibitors (ARPIs) have been shown to potentially upregulate PSMA expression.[2] Consider pre-treatment with agents like enzalutamide.
-
-
Issue 2: Initial Positive Response Followed by Rapid Tumor Progression
-
Question: Our in vivo model initially responded well to ¹⁷⁷Lu-PSMA-617 treatment, but the tumors relapsed and grew aggressively. What mechanisms could be driving this acquired resistance?
-
Answer:
-
Potential Cause 1: Activation of DNA Damage Response (DDR) Pathways. Ionizing radiation from ¹⁷⁷Lu induces DNA damage in tumor cells.[3] Resistant cells may upregulate DDR pathways to repair this damage and survive.
-
Potential Cause 2: Clonal Selection of PSMA-negative or Low-Expressing Cells. The initial treatment may eliminate the PSMA-positive cells, allowing the small population of PSMA-negative or low-expressing cells to proliferate.
-
Potential Cause 3: Activation of Alternative Survival Pathways. Resistance can be mediated by the activation of pro-survival signaling pathways such as PI3K/Akt or MAPK.[3]
-
Recommended Analytical Experiments:
-
Phosphoproteomics and Proteomics Analysis: Compare the proteome and phosphoproteome of treated versus untreated tumors to identify upregulated signaling pathways.[3]
-
Genomic Sequencing of Relapsed Tumors: Analyze circulating tumor DNA (ctDNA) or tumor tissue to identify mutations in genes associated with resistance, such as TP53 and DNA repair genes (e.g., ATM, BRCA1/2).
-
Post-treatment PSMA Imaging: Perform PSMA PET/CT on relapsed tumors to assess changes in PSMA expression.
-
-
Possible Solutions:
-
Combination Therapies:
-
DDR Inhibitors: Combine ¹⁷⁷Lu-PSMA-617 with PARP inhibitors (e.g., olaparib) to block DNA repair pathways.
-
Targeted Therapy: Use inhibitors of survival pathways identified in your analysis (e.g., PI3K inhibitors).
-
Alpha-emitters: Consider switching to or combining with an alpha-emitter like ²²⁵Ac-PSMA, which delivers higher energy and may overcome some resistance mechanisms.
-
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding ¹⁷⁷Lu-PSMA-617 resistance.
Q1: What are the primary known mechanisms of resistance to ¹⁷⁷Lu-PSMA-617?
A1: The primary mechanisms can be categorized as follows:
-
Target-Related Resistance:
-
PSMA-negative tumor cells: Tumors may contain a population of cells that do not express PSMA and are therefore not targeted by the therapy.
-
Downregulation or heterogeneous expression of PSMA: Treatment can lead to a decrease in PSMA expression on tumor cells.
-
-
Cellular Resistance Mechanisms:
-
Upregulation of DNA Damage Repair (DDR) pathways: Cancer cells can enhance their ability to repair the DNA damage caused by the radiation.
-
Activation of pro-survival signaling pathways: Pathways like PI3K/Akt and MAPK can be activated to promote cell survival despite treatment.
-
-
Genetic Factors:
-
Mutations in key genes: Mutations in genes like TP53 and androgen receptor (AR) have been associated with resistance.
-
Q2: What are the most promising combination therapies to overcome ¹⁷⁷Lu-PSMA-617 resistance?
A2: Several combination strategies are being investigated:
-
With Androgen Receptor Pathway Inhibitors (ARPIs): Combining ¹⁷⁷Lu-PSMA-617 with ARPIs like enzalutamide has shown to improve outcomes, potentially by upregulating PSMA expression and sensitizing cells to radiation.
-
With PARP Inhibitors: For tumors with defects in DNA damage repair genes (e.g., BRCA1/2 mutations), combining with PARP inhibitors can be a synthetic lethal strategy.
-
With other Radionuclides: Using alpha-emitters like ²²⁵Ac-PSMA, which have a shorter range and higher energy, may be more effective against smaller tumor clusters and overcome some resistance mechanisms.
-
With Radiosensitizers: Preclinical studies have shown that combining with radiosensitizers like idronoxil may improve treatment efficacy.
Q3: What biomarkers can predict response or resistance to ¹⁷⁷Lu-PSMA-617?
A3: Several biomarkers are under investigation:
-
Imaging Biomarkers:
-
High PSMA uptake on baseline PET/CT: Generally correlates with a better response.
-
FDG-PET/CT: The presence of PSMA-negative, FDG-positive lesions can indicate a higher risk of treatment failure.
-
-
Molecular Biomarkers:
-
Circulating Tumor DNA (ctDNA): The presence of amplifications in genes like FGFR1 and CCNE1, or mutations in CDK12 in baseline ctDNA has been associated with non-responders. Gain of the androgen receptor (AR) gene in ctDNA is also linked to early resistance.
-
Genomic Alterations: Mutations in DNA damage repair genes and TP53 can influence treatment response.
-
Quantitative Data Summary
Table 1: Efficacy of ¹⁷⁷Lu-PSMA-617 in Clinical Trials
| Trial | Patient Population | Comparator | PSA Response (≥50% decline) | Median Overall Survival (OS) |
| VISION (Phase III) | mCRPC, post-ARPI and taxane | Standard of Care | 46% | 15.3 months vs 11.3 months |
| TheraP (Phase II) | mCRPC, post-docetaxel | Cabazitaxel | 66% | Not significantly different |
| ENZA-p (Phase II) | mCRPC, high risk | Enzalutamide alone | Not Reported | 34 months vs 26 months |
Table 2: Combination Therapy Outcomes
| Combination Therapy | Patient Population | Key Finding |
| ¹⁷⁷Lu-PSMA-617 + Enzalutamide | mCRPC | Reduced risk of death by 45% vs enzalutamide alone. |
| ¹⁷⁷Lu-PSMA-617 + Idronoxil (Preclinical) | Mouse xenografts | Synergistic therapeutic response with almost complete tumor regression. |
| ¹⁷⁷Lu-PSMA-617 + ARPIs (Real-world) | mCRPC | Patients receiving concurrent ARPI were more likely to complete all 6 treatment cycles. |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for PSMA Expression in Tumor Tissue
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a protein block solution (e.g., 5% BSA).
-
Primary Antibody Incubation: Incubate slides with a primary antibody against PSMA (e.g., clone DAKO M3620) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
Analysis: Scan slides and use image analysis software to quantify the percentage of PSMA-positive cells and the intensity of staining.
Protocol 2: In Vitro Cellular Uptake Assay
-
Cell Seeding: Seed PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cells in 6-well plates and allow them to adhere for 48 hours.
-
Radioligand Addition: Add a known activity of ¹⁷⁷Lu-PSMA-617 to the cell culture medium. For blocking experiments, co-incubate with a high concentration of non-radiolabeled PSMA-617.
-
Incubation: Incubate the cells for various time points (e.g., 30, 60, 90, 120 minutes) at 37°C.
-
Washing and Lysis: Remove the medium and wash the cells twice with cold PBS to remove unbound radioligand. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Express the uptake as a percentage of the initial added dose. Compare the uptake in PSMA-positive versus PSMA-negative cells and in blocked versus unblocked conditions to determine specificity.
Visualizations
Caption: Key signaling pathways involved in resistance to ¹⁷⁷Lu-PSMA-617 therapy.
Caption: A workflow for troubleshooting and overcoming ¹⁷⁷Lu-PSMA-617 resistance.
Caption: Logical relationships between mechanisms of resistance to ¹⁷⁷Lu-PSMA-617.
References
MKT-077 Solution Stability: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing MKT-077, maintaining its stability in solution is critical for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of MKT-077.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving MKT-077?
MKT-077 is soluble in both dimethyl sulfoxide (DMSO) and water.[1][2][3] Different suppliers provide slightly varying solubility data, so it is always best to consult the certificate of analysis for the specific lot you are using.
Q2: How should I prepare and store MKT-077 stock solutions?
It is recommended to prepare a concentrated stock solution in anhydrous DMSO.[4] For long-term storage, this stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4] Studies on other compounds stored in DMSO suggest that while freeze-thaw cycles might not cause significant degradation for some molecules, long-term storage at room temperature can lead to a notable decrease in compound integrity over time.
Q3: Is MKT-077 sensitive to light?
Yes, MKT-077 is a photosensitive rhodacyanine dye. Exposure to light can lead to its degradation and can also enhance its mitochondrial toxicity through photoactivation. Therefore, it is crucial to protect all solutions containing MKT-077 from light by using amber vials or wrapping containers in aluminum foil. Experiments should also be conducted with minimal light exposure.
Q4: How stable is MKT-077 in aqueous solutions like PBS or cell culture media?
While MKT-077 is water-soluble, its stability in aqueous buffers and media can be influenced by several factors, including pH, temperature, and exposure to light. As a general guideline for rhodacyanine dyes, stability is often greater at acidic pH, with degradation accelerating in neutral to alkaline conditions. For cell-based assays, it is advisable to prepare fresh dilutions of MKT-077 in media or buffer immediately before use.
Q5: Can I do anything to improve the stability of MKT-077 in my experimental solutions?
For fluorescent dyes like MKT-077, the addition of antioxidant-based stabilizers can help to quench reactive oxygen species that contribute to photodegradation. Commercially available antifade reagents are often used in fluorescence microscopy to preserve the signal. For solution-based assays, minimizing exposure to oxygen by using degassed buffers may also be beneficial.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with MKT-077.
Issue 1: Precipitation of MKT-077 in Aqueous Solution
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Although MKT-077 is water-soluble, high concentrations in buffers with high ionic strength may lead to precipitation. Try preparing a more dilute working solution. |
| Interaction with Buffer Components | Certain buffer components may interact with MKT-077, causing it to precipitate. If possible, test the solubility of MKT-077 in different buffer systems to identify a more compatible one. |
| pH-Dependent Solubility | The solubility of rhodacyanine dyes can be pH-dependent. Ensure the pH of your buffer is within a range that maintains MKT-077 solubility. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Troubleshooting Step |
| Degradation of MKT-077 Stock Solution | Repeated freeze-thaw cycles or improper storage of the DMSO stock solution can lead to degradation. Prepare fresh aliquots from a new vial of solid MKT-077 and store them properly. |
| Degradation in Working Solution | MKT-077 can degrade in aqueous solutions over time. Prepare fresh working solutions immediately before each experiment and protect them from light. |
| Photosensitivity | Inconsistent exposure to light between experiments can lead to variable results due to photodegradation and photoactivation. Standardize your experimental setup to minimize light exposure. |
| Cellular Uptake Variability | The uptake of MKT-077 by cells can be influenced by cell density and metabolic state. Ensure consistent cell seeding and culture conditions for all experiments. |
Issue 3: Weak or Absent Fluorescent Signal in Imaging Applications
| Potential Cause | Troubleshooting Step |
| Photobleaching | MKT-077 is susceptible to photobleaching, especially under intense illumination. Reduce the excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed-cell imaging. |
| Low Cellular Uptake | The concentration of MKT-077 or the incubation time may be insufficient for detectable accumulation in the mitochondria. Optimize the concentration and incubation time for your specific cell type. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of MKT-077. |
Data Presentation
Table 1: Solubility and Storage Recommendations for MKT-077
| Parameter | Recommendation | Source(s) |
| Solubility in DMSO | Up to 50 mM | |
| Solubility in Water | Up to 50 mM | |
| Solid Storage | +4°C or -20°C, protect from light | |
| Stock Solution (in DMSO) | Aliquot and store at -20°C or -80°C, protect from light, avoid repeated freeze-thaw cycles |
Experimental Protocols
Protocol for In Vitro Cellular Uptake of MKT-077
This protocol is adapted from a study on MKT-077 uptake in carcinoma cells.
-
Cell Preparation:
-
Culture cells to the desired confluency in your standard cell culture medium.
-
Harvest the cells and resuspend them in phenol red-free medium to a concentration of 1 x 10⁶ cells/mL. Phenol red-free medium is used to minimize background interference during spectrophotometric analysis.
-
-
Incubation with MKT-077:
-
Equilibrate the cell suspension to 37°C in a light-protected container (e.g., a water bath with the lights off or a container wrapped in foil).
-
Add MKT-077 to the cell suspension to achieve the desired final concentration (e.g., 2, 4, or 6 µg/mL).
-
Incubate the cells with MKT-077 for the desired time points (e.g., 0, 30, 60, 90, and 120 minutes).
-
-
Sample Collection and Lysis:
-
At each time point, collect an aliquot of the cell suspension.
-
Centrifuge the cells to pellet them and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding a suitable volume of ethanol and vortexing.
-
-
Quantification:
-
Centrifuge the lysed cell suspension to pellet any debris.
-
Measure the absorbance of the supernatant containing the extracted MKT-077 using a spectrophotometer at a wavelength of 495 nm.
-
Quantify the concentration of MKT-077 using a standard curve prepared with known concentrations of the compound.
-
Visualizations
Caption: Mechanism of action of MKT-077.
Caption: Experimental workflow for MKT-077 cellular uptake assay.
References
Technical Support Center: Refinement of Patient Selection for ¹⁷⁷Lu Vipivotide Tetraxetan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁷⁷Lu vipivotide tetraxetan. The information provided is intended to assist in the appropriate selection of patients for clinical trials and therapeutic use.
Troubleshooting Guides
This section addresses specific issues that may arise during the patient selection process for ¹⁷⁷Lu vipivotide tetraxetan therapy.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Discordant findings between PSMA PET and conventional imaging (CT/MRI). | 1. Small volume disease below the resolution of conventional imaging. 2. PSMA-negative tumor clones. 3. Inflammatory or other benign processes showing PSMA uptake. | 1. Rely on PSMA PET for detecting small metastatic lesions not visible on CT or MRI.[1][2] 2. If significant PSMA-negative disease is identified on contrast-enhanced CT or MRI, the patient may not be an ideal candidate for ¹⁷⁷Lu vipivotide tetraxetan monotherapy.[1][2][3] Consider if the extent of PSMA-negative disease warrants alternative or combination therapies. 3. Correlate PSMA PET findings with anatomical imaging and clinical history to rule out benign causes of uptake. |
| Low PSMA uptake (low SUV) in known metastatic lesions. | 1. True low PSMA expression by the tumor. 2. Heterogeneous PSMA expression within the tumor or among different metastatic sites. 3. Recent androgen deprivation therapy (ADT) which may downregulate PSMA expression. 4. Technical factors with PET imaging (e.g., incorrect radiotracer dose, timing of scan). | 1. Patients with low PSMA uptake may still benefit, but response rates may be lower. The TheraP trial showed that even patients with lower PSMA uptake had better PSA response rates with ¹⁷⁷Lu vipivotide tetraxetan than with cabazitaxel. 2. Evaluate the overall burden of PSMA-avid disease. The presence of some low-uptake lesions may be acceptable if the majority of the disease is PSMA-positive. 3. Consider the timing of ADT relative to PSMA PET imaging. If clinically feasible, a repeat scan after a period off ADT might show increased PSMA expression. 4. Ensure standardized and optimized PSMA PET imaging protocols are followed. |
| Patient meets PSMA PET criteria but has borderline hematological function. | 1. Bone marrow suppression from prior therapies (e.g., chemotherapy, radiation). 2. Bone marrow infiltration by prostate cancer. | 1. Carefully evaluate the risks and benefits. Dose modifications or delays may be necessary. 2. In cases of diffuse bone marrow involvement, the potential for further myelosuppression with ¹⁷⁷Lu vipivotide tetraxetan should be a key consideration. |
| Presence of FDG-positive/PSMA-negative lesions. | 1. Aggressive, dedifferentiated tumor clones that have lost PSMA expression. | 1. The TheraP trial excluded patients with FDG-positive/PSMA-negative disease, which resulted in a higher screening failure rate compared to the VISION trial. 2. The presence of significant FDG-positive/PSMA-negative disease is associated with a poorer prognosis and these patients may not be ideal candidates for PSMA-targeted therapy alone. |
Frequently Asked Questions (FAQs)
1. What are the key inclusion criteria for treatment with ¹⁷⁷Lu vipivotide tetraxetan based on pivotal clinical trials?
Patients should have metastatic castration-resistant prostate cancer (mCRPC) and have progressed after at least one androgen receptor pathway inhibitor (ARPI) and one or two taxane-based chemotherapy regimens. They must have a positive PSMA PET scan and adequate organ function, including bone marrow, kidney, and liver function. An Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 is also typically required.
2. How is "PSMA-positive" disease defined for patient selection?
The definition can vary slightly between clinical trials. The VISION trial defined PSMA-positive as having at least one tumor lesion with gallium-68 (⁶⁸Ga) gozetotide uptake greater than normal liver. Patients were excluded if any lesions exceeding certain size criteria had uptake less than or equal to the uptake in normal liver. The TheraP trial used a higher threshold, requiring at least one site with an SUVmax of 20 or more, and all measurable lesions having an SUVmax of 10 or more.
3. Which PSMA PET tracer should be used for patient selection?
Both ⁶⁸Ga-PSMA-11 and ¹⁸F-DCFPyL are considered appropriate for selecting patients for ¹⁷⁷Lu vipivotide tetraxetan therapy. Clinical practice guidelines and consensus statements regard them as having similar performance characteristics for this purpose.
4. Is an ¹⁸F-FDG PET scan mandatory for patient selection?
An ¹⁸F-FDG PET scan is not a standard requirement for patient selection according to the SNMMI consensus statement. However, it can be considered in cases where there is suspicion of PSMA-negative disease or in patients with poorly differentiated or aggressive disease features. The TheraP trial utilized FDG PET to exclude patients with discordant disease (FDG-positive/PSMA-negative).
5. What are the main exclusion criteria to consider?
Key exclusion criteria often include:
-
Previous treatment with PSMA-targeted radioligand therapy.
-
Certain prior radionuclide treatments within a specified timeframe.
-
Severe urinary incontinence or obstruction that cannot be resolved.
-
Clinically significant cardiac abnormalities.
-
Moderate to severe renal impairment (creatinine clearance <50 mL/min), although this is an area of ongoing investigation.
6. How should patients with diffuse bone marrow involvement be managed?
Diffuse bone marrow disease presents a challenge due to the risk of myelosuppression. While not an absolute contraindication, careful consideration of the potential for hematological toxicity is crucial. Some studies suggest that patients with diffuse marrow disease can be treated, but may require close monitoring and potential dose adjustments.
7. Can patients with a single functioning kidney be treated with ¹⁷⁷Lu vipivotide tetraxetan?
Treatment of patients with a single functioning kidney has been reported to be feasible, but requires careful monitoring of renal function due to the potential for nephrotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data from the pivotal VISION and TheraP clinical trials.
Table 1: Patient Disposition in Pivotal Clinical Trials
| Trial | Parameter | ¹⁷⁷Lu vipivotide tetraxetan Arm | Control Arm |
| VISION | Number of Patients Screened | 1003 | |
| Number of Patients Randomized | 551 | 280 | |
| Median Number of Cycles Received | 6 | N/A | |
| TheraP | Number of Patients Screened | 291 | |
| Number of Patients Randomized | 99 | 101 | |
| Median Number of Cycles Received | 6 | N/A |
Table 2: Efficacy Outcomes in Pivotal Clinical Trials
| Trial | Endpoint | ¹⁷⁷Lu vipivotide tetraxetan Arm | Control Arm | Hazard Ratio (95% CI) |
| VISION | Overall Survival (median) | 15.3 months | 11.3 months | 0.62 (0.52-0.74) |
| Radiographic Progression-Free Survival (median) | 8.7 months | 3.4 months | 0.40 (0.29-0.57) | |
| TheraP | Overall Survival (restricted mean) | 19.1 months | 19.6 months | 0.97 (0.70-1.4) |
| PSA Response Rate (≥50% decline) | 66% | 37% | N/A | |
| Progression-Free Survival (composite) | 7.1 months | 5.0 months | 0.62 (0.45-0.85) |
Table 3: Key Baseline Characteristics in the VISION Trial
| Characteristic | ¹⁷⁷Lu vipivotide tetraxetan + Standard of Care (n=551) | Standard of Care Alone (n=280) |
| Median Age (years) | 70 | 69 |
| ECOG Performance Status | ||
| 0 | 45% | 45% |
| 1 | 46% | 46% |
| 2 | 9% | 9% |
| Median PSA at Baseline (ng/mL) | 84.1 | 77.7 |
| Presence of Visceral Metastases | 41% | 40% |
| Prior Taxane Regimens | ||
| 1 | 54% | 53% |
| 2 | 46% | 47% |
Experimental Protocols
Protocol: PSMA Immunohistochemistry (IHC) Staining of Prostate Cancer Tissue
This protocol provides a general framework for the immunohistochemical detection of Prostate-Specific Membrane Antigen (PSMA) in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections.
1. Materials and Reagents:
-
FFPE prostate tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Primary antibody: Anti-PSMA monoclonal antibody (e.g., clone 3E6 or EP192)
-
Detection system (e.g., HRP-polymer-based system)
-
Chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
-
Phosphate-buffered saline (PBS)
-
Positive and negative control slides
2. Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval solution in a water bath or pressure cooker (e.g., 95-100°C for 20-40 minutes).
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a protein block (e.g., normal goat serum) for 20-30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-PSMA antibody at the optimal dilution overnight at 4°C.
-
-
Detection:
-
Rinse with PBS.
-
Incubate with the secondary antibody (e.g., HRP-polymer) for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Application:
-
Apply the DAB chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
3. Interpretation:
-
PSMA expression is typically observed on the cell membrane and in the cytoplasm of prostate cancer cells.
-
Staining intensity can be scored (e.g., 0 for negative, 1+ for weak, 2+ for moderate, 3+ for strong).
-
The percentage of positive tumor cells should also be recorded.
Methodology: Quantitative Analysis of PSMA PET Images
Quantitative analysis of PSMA PET images is crucial for objective assessment of PSMA expression.
1. Image Acquisition:
-
Follow standardized EANM/SNMMI procedure guidelines for PSMA PET/CT imaging.
-
Administer the appropriate activity of ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL.
-
Acquire images at a specified time post-injection (e.g., 60 minutes).
2. Image Analysis Software:
-
Utilize a medical image analysis software package capable of displaying and quantifying PET data (e.g., OsiriX, Horos, MIM, or vendor-specific software).
3. Quantitative Metrics:
-
Standardized Uptake Value (SUV):
-
SUVmax: The maximum SUV within a region of interest (ROI). This is a commonly used and reproducible metric.
-
SUVmean: The average SUV within an ROI.
-
-
Tumor Volume:
-
PSMA-positive tumor volume (PSMA-TV): The total volume of tumor with PSMA uptake above a certain threshold.
-
Total lesion PSMA (TL-PSMA): The product of PSMA-TV and SUVmean.
-
4. Step-by-Step Analysis:
-
Lesion Identification: Identify all suspected metastatic lesions on the PET images, using the fused PET/CT or PET/MRI for anatomical localization.
-
Region of Interest (ROI) Definition:
-
For each lesion, draw an ROI encompassing the area of increased tracer uptake. This can be done manually, semi-automatically (e.g., using an isocontour based on a percentage of the SUVmax), or automatically.
-
-
SUV Measurement:
-
The software will automatically calculate the SUVmax and SUVmean within the defined ROI.
-
-
Whole-Body Tumor Burden Assessment (Optional but Recommended):
-
Segment all metastatic lesions to calculate the whole-body PSMA-TV and TL-PSMA. This provides a comprehensive assessment of the overall disease burden.
-
-
Reference Region Measurement:
-
Measure the SUVmean in a reference region, such as the liver or blood pool, for comparison and for applying certain patient selection criteria (e.g., VISION trial criteria).
-
-
Reporting:
-
Report the quantitative metrics for the most avid lesion, a representative set of lesions, and/or the whole-body tumor burden.
-
Visualizations
Caption: PSMA signaling pathway in prostate cancer.
Caption: Workflow for ¹⁷⁷Lu vipivotide tetraxetan patient selection.
References
MKT-077 Dose-Response Curve Optimization In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro dose-response curve experiments with MKT-077.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MKT-077?
MKT-077 is a cationic rhodacyanine dye that exhibits selective toxicity towards cancer cells.[1][2] Its primary mechanism involves the inhibition of the heat shock protein 70 (Hsp70) family, particularly mortalin (mot-2).[1][2][3] By binding to mortalin, MKT-077 disrupts its interaction with the tumor suppressor protein p53. This leads to the release of p53 from cytoplasmic sequestration, allowing its translocation to the nucleus and the reactivation of its transcriptional functions, ultimately inducing cell cycle arrest and apoptosis in cancer cells with wild-type p53. Additionally, due to its positive charge, MKT-077 preferentially accumulates in the mitochondria of carcinoma cells, which have a higher mitochondrial membrane potential than normal cells. This accumulation leads to mitochondrial damage and impairment of mitochondrial function.
Q2: What is a typical effective concentration range for MKT-077 in vitro?
The effective concentration of MKT-077 can vary significantly depending on the cell line and the duration of exposure. Generally, IC50 values (the concentration that inhibits 50% of cell growth) for various human cancer cell lines range from the sub-micromolar to low micromolar level. For instance, reported EC50 values are 0.36 µM in HT1080 fibrosarcoma cells, 0.74 µM in EJ bladder carcinoma cells, 0.92 µM in MCF-7 breast carcinoma cells, and 1.84 µM in HeLa cervical carcinoma cells after 48-60 hours of treatment. In other studies, IC50 values for several human cancer cell lines were observed to be between 0.35-1.2 µM and 1.4-2.2 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare my MKT-077 stock solution?
MKT-077 is highly water-soluble (>200 mg/ml). It can also be dissolved in DMSO or ethanol. A common practice is to prepare a high-concentration stock solution in DMSO, for example, 10 mM. This stock solution should be stored at -20°C or -80°C, protected from light, and repetitive freeze-thaw cycles should be avoided. For experiments, the stock solution can be further diluted in serum-free cell culture medium or PBS to the desired working concentrations.
Q4: My cells are not responding to MKT-077 treatment as expected. What could be the issue?
Several factors could contribute to a lack of response:
-
Cell Line Specificity: The sensitivity to MKT-077 is highly cell-line dependent. Cells with lower mitochondrial membrane potential may not accumulate the compound as effectively. Additionally, the p53 status of the cells can influence their response, as MKT-077's mechanism involves p53 reactivation.
-
Incorrect Dosage: The effective concentration range can be narrow. It is essential to perform a thorough dose-response curve with a wide range of concentrations to identify the optimal inhibitory concentration for your specific cell line.
-
Compound Stability: Ensure that the MKT-077 stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Experimental Duration: The effects of MKT-077 are time-dependent. An incubation time of 48-72 hours is common for cell viability assays. Shorter incubation times may not be sufficient to observe a significant effect.
-
Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interact with compounds and reduce their effective concentration. Consider reducing the serum percentage during treatment or using serum-free medium if compatible with your cells.
Q5: I am observing toxicity in my control (non-cancerous) cell line. How can I minimize this?
While MKT-077 shows selective toxicity to cancer cells, some off-target effects on normal cells can occur, especially at higher concentrations. To minimize this:
-
Optimize Concentration: Use the lowest effective concentration that induces a significant response in your cancer cell line.
-
Reduce Exposure Time: Shorter exposure times may be sufficient to affect cancer cells while minimizing damage to normal cells. Studies have shown that multiple short exposures can have a similar effect as continuous exposure.
-
Use a Recovery Period: As MKT-077's effects on the mitochondria of normal cells can be reversible, allowing a recovery period in a drug-free medium after treatment might help to assess long-term viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Uneven drug distribution | - Ensure a single-cell suspension and uniform cell seeding density.- Use calibrated pipettes and proper pipetting techniques.- Mix the plate gently after adding MKT-077 to ensure even distribution. |
| No dose-response observed | - Incorrect concentration range- Insufficient incubation time- Resistant cell line | - Test a broader range of concentrations (e.g., from nanomolar to high micromolar).- Increase the incubation time (e.g., up to 72 hours).- Verify the p53 status and mitochondrial activity of your cell line. Consider using a different, more sensitive cell line as a positive control. |
| Precipitation of MKT-077 in media | - Exceeding solubility limit- Interaction with media components | - Although highly water-soluble, ensure the final concentration of the solvent (e.g., DMSO) is low and does not cause precipitation.- Prepare fresh dilutions of MKT-077 just before use. |
| Unexpected cell morphology changes | - Off-target effects- Solvent toxicity | - Observe for signs of mitochondrial stress. - Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) to rule out solvent-induced effects. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Differences in cell confluence- Fluctuation in incubator conditions | - Use cells within a consistent and low passage number range.- Seed cells to reach a consistent confluence (e.g., 70-80%) at the time of treatment.- Ensure consistent temperature, CO2, and humidity levels in the incubator. |
Quantitative Data Summary
The following tables summarize the effective concentrations of MKT-077 in various cancer cell lines as reported in the literature.
Table 1: EC50/IC50 Values of MKT-077 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (µM) | Exposure Time (hours) | Reference |
| HT1080 | Fibrosarcoma | 0.36 | 48-60 | |
| EJ | Bladder Carcinoma | 0.74 | 48-60 | |
| TT | Medullary Thyroid Carcinoma | 0.74 | 48 | |
| MCF-7 | Breast Carcinoma | 0.92 | 48-60 | |
| HeLa | Cervical Carcinoma | 1.84 | 48-60 | |
| Various Human Cancer Lines | Multiple | 0.35 - 1.2 | Not Specified | |
| Various Human Cancer Lines | Multiple | 1.4 - 2.2 | Not Specified | |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | 48 | |
| NIH 3T3 (Normal) | Mouse Fibroblast | 13.8 | 48-60 | |
| MRC-5 (Normal) | Human Lung Fibroblast | 11.5 | 48-60 | |
| COS 7 (Normal) | Monkey Kidney | 23.4 | 48-60 |
Note: EC50/IC50 values can vary based on the specific assay and experimental conditions used.
Experimental Protocols
Protocol 1: Determining MKT-077 IC50 using a Cell Viability Assay (e.g., MTT or WST-1)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
MKT-077 Treatment:
-
Prepare a series of MKT-077 dilutions in serum-free medium at 2x the final desired concentrations. A typical concentration range to test would be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used for dilutions) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the MKT-077 dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment (MTT Assay example):
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the MKT-077 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Signaling Pathway of MKT-077
Caption: MKT-077's dual mechanism of action in cancer cells.
Experimental Workflow for Dose-Response Curve Generation
Caption: A typical workflow for generating an MKT-077 dose-response curve.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hematological Toxicity of ¹⁷⁷Lu-PSMA-617
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the hematological toxicity of ¹⁷⁷Lu-PSMA-617.
Frequently Asked Questions (FAQs)
1. What is the expected incidence and severity of hematological toxicity with ¹⁷⁷Lu-PSMA-617?
Myelosuppression is a potential dose-limiting toxicity of ¹⁷⁷Lu-PSMA-617 radioligand therapy (RLT). The most common hematological adverse events are anemia, thrombocytopenia, and leukopenia. The incidence and severity can vary based on patient characteristics and prior treatments.
Table 1: Incidence of Grade ≥3 Hematological Toxicities in Clinical Trials
| Study/Trial | Anemia (Grade ≥3) | Thrombocytopenia (Grade ≥3) | Leukopenia (Grade ≥3) | Neutropenia (Grade ≥3) |
| VISION Trial | 12.9% | Not specified in provided search results | Not specified in provided search results | Not specified in provided search results |
| TheraP Trial | Not specified in provided search results | More common with ¹⁷⁷Lu-PSMA-617 vs. cabazitaxel | Not specified in provided search results | Less common with ¹⁷⁷Lu-PSMA-617 vs. cabazitaxel[1] |
| Retrospective Study (Groener et al.)[2][3] | 7.1% | 4.3% | 3.6% | Not specified |
| Retrospective Study (Rahbar et al.)[4] | 10% | 4% | 3% | Not specified |
| Heck et al. (¹⁷⁷Lu-PSMA I&T)[5] | 9% | 4% | Not specified | 6% |
2. What are the primary mechanisms driving ¹⁷⁷Lu-PSMA-617-induced hematological toxicity?
The hematological toxicity of ¹⁷⁷Lu-PSMA-617 is primarily caused by the beta-particle emissions from ¹⁷⁷Lu. This radiation can affect hematopoietic stem and progenitor cells in the bone marrow through two main mechanisms:
-
Direct Irradiation: Circulating ¹⁷⁷Lu-PSMA-617 in the blood irradiates the bone marrow.
-
Cross-fire Irradiation: Accumulation of ¹⁷⁷Lu-PSMA-617 in bone metastases leads to scatter radiation that damages adjacent bone marrow.
This radiation exposure can induce DNA damage in hematopoietic stem cells, leading to apoptosis, senescence, or impaired differentiation, ultimately resulting in cytopenias.
3. What are the key risk factors for developing severe hematological toxicity?
Several factors can increase a patient's or experimental subject's risk of developing significant myelosuppression:
-
High Bone Tumor Burden: Extensive bone metastases are associated with a higher risk of hematotoxicity due to increased cross-fire irradiation of the bone marrow.
-
Pre-existing Hematological Impairment: Baseline cytopenias (anemia, thrombocytopenia, leukopenia) are a significant predictor of developing more severe toxicity.
-
Previous Myelosuppressive Therapies: Prior treatment with taxane-based chemotherapy can diminish bone marrow reserve and increase susceptibility to ¹⁷⁷Lu-PSMA-617-induced toxicity.
4. How can we monitor for hematological toxicity during a ¹⁷⁷Lu-PSMA-617 experiment?
Close monitoring of hematological parameters is crucial. Complete blood counts (CBCs) with differentials should be performed at baseline and regularly throughout the treatment course.
Table 2: Recommended Hematological Monitoring Schedule
| Time Point | Action |
| Baseline | Perform a complete blood count (CBC) with differential before the first administration of ¹⁷⁷Lu-PSMA-617. |
| Prior to each cycle | Obtain a CBC to assess recovery from the previous cycle and determine eligibility for the next dose. |
| 2-4 weeks after each cycle | Monitor blood counts to detect the nadir (lowest point) of blood cell counts. |
| 6-12 week intervals during follow-up | Continue monitoring to assess long-term hematological recovery. |
Troubleshooting Guides
Issue 1: Significant drop in platelet count (Thrombocytopenia) after ¹⁷⁷Lu-PSMA-617 administration.
Potential Cause: Direct or cross-fire irradiation of megakaryocytes and their precursors in the bone marrow.
Troubleshooting Steps:
-
Grade the Severity: Use the Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of thrombocytopenia.
-
Dose Modification:
-
Grade 2 or higher: Consider postponing the next cycle of ¹⁷⁷Lu-PSMA-617. A 20% dose reduction for the subsequent cycle may also be warranted.
-
Persistent Grade ≥2: Evaluate for potential treatment discontinuation.
-
-
Supportive Care:
-
Platelet Transfusion: For severe, symptomatic thrombocytopenia or active bleeding, platelet transfusions may be necessary.
-
-
Investigate Other Causes: Rule out other potential causes of thrombocytopenia, such as disseminated intravascular coagulation (DIC) or other medications.
Issue 2: Development of severe anemia requiring intervention.
Potential Cause: Radiation-induced damage to erythroid precursor cells in the bone marrow.
Troubleshooting Steps:
-
Grade the Severity: Assess the grade of anemia using CTCAE guidelines.
-
Dose Modification:
-
Grade 3 or 4: Hold ¹⁷⁷Lu-PSMA-617 treatment until the anemia improves to Grade 2 or baseline.
-
-
Supportive Care:
-
Red Blood Cell (RBC) Transfusion: Administer packed red blood cell transfusions as clinically indicated to manage symptoms of anemia.
-
Erythropoiesis-Stimulating Agents (ESAs): The use of ESAs may be considered in certain clinical contexts.
-
-
Nutritional Support: Ensure adequate intake of iron, vitamin B12, and folate.
Issue 3: Unexpectedly severe or prolonged myelosuppression.
Potential Cause:
-
Underlying poor bone marrow reserve not fully appreciated at baseline.
-
Higher than expected radiation dose to the bone marrow.
-
Disease progression with increased bone marrow infiltration.
Troubleshooting Steps:
-
Re-evaluate Bone Marrow Involvement: If possible, use imaging techniques (e.g., PSMA-PET/CT) to reassess the extent of bone metastases.
-
Consider Bone Marrow Dosimetry: If not already performed, retrospective bone marrow dosimetry could provide insights into the absorbed dose.
-
Treatment Discontinuation: For life-threatening or unmanageable toxicity, permanent discontinuation of ¹⁷⁷Lu-PSMA-617 may be necessary.
-
Hematology Consultation: In a clinical setting, consultation with a hematologist is recommended for management of complex cases.
Experimental Protocols
Protocol 1: Preclinical Bone Marrow Dosimetry for ¹⁷⁷Lu-PSMA-617
This protocol outlines a general method for estimating the radiation-absorbed dose to the bone marrow in a preclinical setting, adapted from established methodologies.
Objective: To calculate the absorbed dose to the bone marrow from ¹⁷⁷Lu-PSMA-617 in a rodent model.
Materials:
-
¹⁷⁷Lu-PSMA-617
-
Tumor-bearing rodent model (e.g., mice with prostate cancer xenografts)
-
SPECT/CT scanner
-
Gamma counter
-
Dosimetry software (e.g., OLINDA/EXM)
Methodology:
-
Animal Preparation and Administration:
-
Administer a known activity of ¹⁷⁷Lu-PSMA-617 intravenously to the rodent model.
-
-
Biodistribution Studies:
-
At multiple time points post-injection (e.g., 1, 4, 24, 48, 72, and 168 hours), euthanize a cohort of animals (n=3-5 per time point).
-
Collect blood samples and harvest key organs, including femurs and lumbar vertebrae (as surrogates for bone marrow).
-
Weigh all samples and measure the activity in each using a calibrated gamma counter.
-
Calculate the percent injected activity per gram (%IA/g) for each tissue.
-
-
Imaging Studies (Optional but Recommended):
-
Perform longitudinal SPECT/CT imaging on a separate cohort of animals at the same time points as the biodistribution studies.
-
Delineate regions of interest (ROIs) over the spine and other areas with significant red marrow to generate time-activity curves.
-
-
Data Analysis and Dosimetry Calculation:
-
For the biodistribution data, assume the activity concentration in the blood is representative of the red marrow.
-
Generate time-activity curves for the blood and other source organs by plotting the %IA/g against time.
-
Integrate the time-activity curves to determine the total number of disintegrations in each source organ.
-
Use a dosimetry software package (e.g., OLINDA/EXM with appropriate phantom models) to calculate the absorbed dose to the red marrow. This will include the self-dose from activity in the marrow and the cross-dose from other organs.
-
Visualizations
Signaling Pathway of Radiation-Induced Hematopoietic Stem Cell Injury
Caption: Signaling cascade initiated by ¹⁷⁷Lu-PSMA-617 leading to hematopoietic stem cell injury.
Workflow for Management of Hematological Toxicity
Caption: Decision workflow for the management of hematological toxicity during ¹⁷⁷Lu-PSMA-617 therapy.
Experimental Workflow for Preclinical Dosimetry
Caption: Step-by-step experimental workflow for preclinical bone marrow dosimetry of ¹⁷⁷Lu-PSMA-617.
References
- 1. Effect of bone marrow disease on hematologic toxicity and response to [177Lu]Lu-PSMA-617 therapy: insights from PSMA-PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hematopoietic Stem Cell Injury Induced by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 4. vjoncology.com [vjoncology.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MKT-077 and Other Mitochondria-Targeting Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The mitochondrion, once viewed primarily as the cell's powerhouse, has emerged as a critical hub for signaling pathways governing cell life and death. Its central role in metabolism and apoptosis makes it an attractive target for anticancer therapies. This guide provides a detailed comparison of MKT-077, a notable mitochondria-targeting agent, with other prominent compounds designed to exploit mitochondrial vulnerabilities in cancer cells. We present available experimental data, detailed methodologies for key assays, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of these agents.
Introduction to Mitochondria-Targeting Agents
Mitochondria in cancer cells often exhibit distinct characteristics compared to their counterparts in normal cells, including an elevated mitochondrial membrane potential (ΔΨm). This hyperpolarized state is a key feature exploited by a class of compounds known as "mitocans," which selectively accumulate within the energized mitochondria of tumor cells, triggering cell death while sparing normal tissues.[1][2] These agents can be broadly categorized based on their chemical structure and mechanism of action.
MKT-077 is a water-soluble, cationic rhodacyanine dye that demonstrates selective accumulation in the mitochondria of carcinoma cells.[3][4] Its primary mechanism of action involves the inhibition of the mitochondrial heat shock protein 70 (Hsp70) family member, mortalin (also known as GRP75 or HSPA9).[5] This guide will compare MKT-077 to other classes of mitochondria-targeting agents, including other rhodamine derivatives, triphenylphosphonium (TPP)-based compounds, and inhibitors of mitochondrial metabolism.
Comparative Analysis of Performance
The efficacy of anticancer agents is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. While a direct, head-to-head comparison of IC50 values across different studies can be challenging due to variations in cell lines, assay conditions, and incubation times, the following table summarizes available data to provide a comparative overview of the potency of MKT-077 and other mitochondria-targeting agents.
| Agent Class | Compound | Cancer Cell Line(s) | IC50 (µM) | Noteworthy Observations |
| Rhodacyanine Dye | MKT-077 | Human Colon Carcinoma (CX-1) | ~1.5-2.2 | Selective accumulation in cancer cell mitochondria. |
| Human Breast Carcinoma (MCF-7) | ~1.4-2.2 | |||
| Human Pancreatic Carcinoma (CRL 1420) | ~1.4-2.2 | |||
| Human Bladder Carcinoma (EJ) | ~1.4-2.2 | |||
| Human Melanoma (LOX) | ~1.4-2.2 | |||
| Medullary Thyroid Carcinoma (TT) | 0.74 | More sensitive than MZ-CRC-1 cells. | ||
| Medullary Thyroid Carcinoma (MZ-CRC-1) | 11.4 | |||
| Human Prostate Cancer (DU145, PC-3) | More cytotoxic than Rhodamine-123 at 16-64 µg/ml | Equal cytotoxicity at 0.25-8 µg/ml. | ||
| Rhodamine Dye | Rhodamine 123 | Various Carcinoma Cell Lines | Not specified as IC50, but toxic at 10 µg/ml | One of the earliest studied mitochondria-targeting dyes. |
| TPP Conjugate | Mito-Resveratrol | Murine Breast Cancer (4T1) | 16.22 | Enhanced anti-cancer effect compared to resveratrol alone. |
| Human Breast Cancer (MDA-MB-231) | 11.82 | |||
| Hsp90 Inhibitor | Gamitrinib-G4 | Breast Adenocarcinoma (SKBr3) | Not specified as IC50, but effective at 10 µM | Specifically targets mitochondrial Hsp90. |
| Complex I Inhibitor | IACS-010759 | Various cancer models | Potent inhibitor with IC50 < 10 nM for OXPHOS | Inhibits oxidative phosphorylation. |
| Biguanide | Metformin | Breast Cancer Cell Lines | Varies (mM range) | Primarily an anti-diabetic drug with anticancer properties. |
Mechanisms of Action and Signaling Pathways
The diverse chemical nature of mitochondria-targeting agents leads to a variety of mechanisms to induce cancer cell death.
MKT-077: Targeting Mitochondrial Chaperone Mortalin
MKT-077's primary intracellular target is mortalin, a member of the Hsp70 chaperone family residing in the mitochondria. In many cancer cells, mortalin binds to and sequesters the tumor suppressor protein p53 in the cytoplasm, thereby inactivating it. MKT-077 disrupts the mortalin-p53 complex, leading to the release and nuclear translocation of p53. In the nucleus, p53 can then activate its downstream targets, such as p21, leading to cell cycle arrest and apoptosis.
Triphenylphosphonium (TPP)-Based Agents
The triphenylphosphonium (TPP) cation is a lipophilic, positively charged moiety that is widely used to deliver various therapeutic payloads to mitochondria. The strong negative membrane potential of cancer cell mitochondria drives the accumulation of TPP-conjugated drugs within the mitochondrial matrix. The cytotoxic effect of these agents depends on the nature of the conjugated molecule, which can range from existing chemotherapeutics like doxorubicin to antioxidants and other bioactive compounds.
Other Rhodamine Derivatives
Rhodamine 123, a precursor in the development of MKT-077, also accumulates in mitochondria and can induce apoptosis in carcinoma cells. Its mechanism is thought to involve the inhibition of mitochondrial respiration and ATP synthesis. Other rhodamine derivatives have been developed as theranostic agents, combining fluorescent imaging with therapeutic activity.
Inhibitors of Mitochondrial Metabolism
This class of agents disrupts the metabolic processes within mitochondria that are crucial for cancer cell survival and proliferation.
-
IACS-010759: A potent and selective inhibitor of Complex I of the electron transport chain, leading to a shutdown of oxidative phosphorylation (OXPHOS).
-
Metformin: An anti-diabetic drug that also inhibits Complex I, leading to reduced ATP production and activation of AMPK, a key energy sensor that can suppress cancer cell growth.
-
Gamitrinibs: These are Hsp90 inhibitors specifically targeted to the mitochondria, where they disrupt the function of mitochondrial Hsp90 (TRAP1), leading to a "mitochondriotoxic" effect and rapid apoptosis.
Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used to characterize mitochondria-targeting agents.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., MKT-077) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, adjusted to pH 4.7) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
This assay is used to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the cell viability assay. Include a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 15-30 minutes).
-
JC-1 Staining: Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with a suitable assay buffer (e.g., PBS).
-
Fluorescence Measurement: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Red Fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.
-
Green Fluorescence (Monomers): Excitation ~510 nm, Emission ~527 nm.
-
-
Data Analysis: Quantify the ratio of red to green fluorescence intensity to determine the change in ΔΨm.
Cellular Respiration and Glycolysis Assay (Seahorse XF Analyzer)
This technology allows for the real-time measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Principle: The Seahorse XF Analyzer uses solid-state sensors to simultaneously measure OCR and ECAR in a microplate format, providing a detailed profile of a cell's metabolic phenotype.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Treatment and Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour. Load the injection ports of the sensor cartridge with the test compounds and metabolic inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A for a mitochondrial stress test).
-
Seahorse XF Analyzer Measurement: Calibrate the sensor cartridge and place the cell plate in the Seahorse XF Analyzer. The instrument will then sequentially inject the compounds and measure the changes in OCR and ECAR.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Conclusion
MKT-077 represents a significant development in the field of mitochondria-targeting anticancer agents, with a well-defined molecular target and a clear mechanism of action. Its comparison with other mitocans highlights the diverse strategies being employed to exploit the unique biology of cancer cell mitochondria. While direct comparative data remains a key area for future research, the available evidence suggests that MKT-077 and its analogs are potent inducers of cancer cell death. The experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this promising class of therapeutic agents. As our understanding of mitochondrial biology in cancer deepens, so too will our ability to design more effective and selective mitochondria-targeting drugs. However, the renal toxicity observed in clinical trials of MKT-077 underscores the ongoing challenge of achieving a therapeutic window that maximizes anti-tumor efficacy while minimizing off-target effects. Future research will likely focus on developing derivatives with improved safety profiles and exploring combination therapies to enhance their therapeutic potential.
References
- 1. Mitochondrially targeted anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
- 3. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small mitochondria-targeting molecules as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ¹⁷⁷Lu-PSMA-617 and Other Therapies for Metastatic Castration-Resistant Prostate Cancer
This guide provides a detailed comparison of Lutetium-177 vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617) with other established therapies for metastatic castration-resistant prostate cancer (mCRPC), including androgen receptor pathway inhibitors (ARPIs) and taxane-based chemotherapies. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental methodologies, and visualizations of molecular pathways and clinical trial designs.
Mechanisms of Action
Understanding the distinct mechanisms of action is fundamental to comparing these therapies. Each targets a different aspect of prostate cancer biology, from hormone signaling to cell division and targeted radiation delivery.
-
¹⁷⁷Lu-PSMA-617 (Pluvicto™): This is a targeted radioligand therapy.[1] The therapy consists of PSMA-617, a ligand that binds with high affinity to the Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the surface of most prostate cancer cells.[1][2] This ligand is conjugated with Lutetium-177 (¹⁷⁷Lu), a beta-emitting radioisotope.[3] Upon intravenous administration, ¹⁷⁷Lu-PSMA-617 travels to and binds to PSMA-positive cancer cells. The subsequent emission of beta particles from ¹⁷⁷Lu induces DNA damage within the cancer cells and the surrounding microenvironment, leading to apoptotic cell death.[1]
-
Androgen Receptor Pathway Inhibitors (ARPIs):
-
Abiraterone Acetate (Zytiga®): This drug targets androgen synthesis. Abiraterone is a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which is essential for the production of androgens like testosterone in the testes, adrenal glands, and the tumor itself. By blocking this enzyme, abiraterone significantly reduces serum testosterone levels, thereby depriving prostate cancer cells of the hormones they need to grow.
-
Enzalutamide (Xtandi®): This is a second-generation nonsteroidal antiandrogen that directly targets the androgen receptor (AR). Its mechanism is threefold: it competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the activated AR, and impairs the binding of the AR to DNA, which ultimately abrogates the transcription of androgen-responsive genes.
-
-
Taxane Chemotherapies:
-
Docetaxel (Taxotere®): Docetaxel is a cytotoxic agent that works by disrupting the microtubule network within cells. It binds to the β-tubulin subunit of microtubules, promoting their assembly and simultaneously inhibiting their depolymerization. This stabilization of microtubules arrests the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis.
-
Cabazitaxel (Jevtana®): As a second-generation taxane, cabazitaxel shares a similar mechanism of microtubule stabilization with docetaxel. However, it has a lower affinity for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of resistance in cancer cells. This allows cabazitaxel to be effective in tumors that have become resistant to docetaxel.
-
Key Comparative Clinical Trials: Protocols and Design
The efficacy and safety of ¹⁷⁷Lu-PSMA-617 have been evaluated against and in combination with standard therapies in several pivotal clinical trials.
The VISION trial was an international, open-label, phase 3 study that was crucial for the regulatory approval of ¹⁷⁷Lu-PSMA-617.
-
Objective: To evaluate the efficacy and safety of ¹⁷⁷Lu-PSMA-617 plus standard of care (SoC) versus SoC alone.
-
Patient Population: Patients with PSMA-positive mCRPC who had previously been treated with at least one ARPI and one or two taxane chemotherapy regimens. Eligibility required a positive Gallium-68 (⁶⁸Ga)-PSMA-11 PET/CT scan.
-
Experimental Protocol:
-
Screening: Patients underwent ⁶⁸Ga-PSMA-11 and FDG-PET/CT scans to confirm PSMA-positive disease and exclude PSMA-negative disease.
-
Randomization: 831 eligible patients were randomized in a 2:1 ratio.
-
Treatment Arms:
-
¹⁷⁷Lu-PSMA-617 Arm (n=551): Received ¹⁷⁷Lu-PSMA-617 at a dose of 7.4 GBq (200 mCi) intravenously every 6 weeks for 4 to 6 cycles, in addition to investigator-chosen standard of care.
-
Control Arm (n=280): Received standard of care alone.
-
-
Standard of Care (SoC): Protocol-permitted SoC excluded chemotherapy, immunotherapy, radium-223, and other investigational drugs.
-
-
Primary Endpoints: The alternate primary endpoints were overall survival (OS) and imaging-based progression-free survival (rPFS).
The TheraP trial was a randomized, open-label, phase 2 study directly comparing ¹⁷⁷Lu-PSMA-617 with cabazitaxel.
-
Objective: To compare the activity and safety of ¹⁷⁷Lu-PSMA-617 versus cabazitaxel.
-
Patient Population: Men with mCRPC who had progressed after docetaxel and were considered suitable for cabazitaxel. Patients were screened with both ⁶⁸Ga-PSMA-11 and ¹⁸F-FDG PET/CT.
-
Experimental Protocol:
-
Randomization: 200 men were randomized 1:1.
-
Treatment Arms:
-
¹⁷⁷Lu-PSMA-617 Arm: Received up to six cycles of ¹⁷⁷Lu-PSMA-617 (6.0–8.5 GBq per cycle).
-
Cabazitaxel Arm: Received cabazitaxel (20 mg/m²) every 3 weeks for up to ten cycles.
-
-
-
Primary Endpoint: PSA response rate (≥50% reduction from baseline).
This randomized phase 2 trial investigated the combination of ¹⁷⁷Lu-PSMA-617 and enzalutamide.
-
Objective: To assess the activity and safety of adding ¹⁷⁷Lu-PSMA-617 to enzalutamide versus enzalutamide alone as a first-line treatment for mCRPC.
-
Patient Population: Patients with mCRPC with risk factors for early progression on enzalutamide, who had not received prior chemotherapy or an ARPI for mCRPC.
-
Experimental Protocol:
-
Randomization: 162 participants were randomized 1:1.
-
Treatment Arms:
-
Combination Arm: Oral enzalutamide (160 mg daily) plus adaptive-dosed intravenous ¹⁷⁷Lu-PSMA-617 (7.5 GBq every 6-8 weeks for two or four doses).
-
Control Arm: Oral enzalutamide (160 mg daily) alone.
-
-
-
Primary Endpoint: PSA progression-free survival (PSA-PFS).
Comparative Performance Data
The following tables summarize the quantitative outcomes from the key clinical trials, comparing efficacy and safety profiles.
| Trial (Comparison) | Patient Population | Primary Endpoint | ¹⁷⁷Lu-PSMA-617 Arm | Comparator Arm | Hazard Ratio (HR) [95% CI] | p-value | Citation(s) |
| VISION (vs. Standard of Care) | Post-ARPI & Taxane | Median Overall Survival | 15.3 months | 11.3 months | 0.62 [0.52-0.74] | <0.001 | |
| Median rPFS | 8.7 months | 3.4 months | 0.40 [0.29-0.57] | <0.001 | |||
| TheraP (vs. Cabazitaxel) | Post-Docetaxel | PSA Response Rate (≥50%) | 66% | 37% | N/A | <0.001 | |
| Median PFS | 5.1 months | 3.5 months | 0.63 [0.46-0.86] | 0.003 | |||
| ENZA-p (vs. Enzalutamide) | 1st-line mCRPC (High-Risk) | Median PSA-PFS | 13.0 months | 7.8 months | 0.43 [0.29-0.63] | <0.0001 | |
| Median Overall Survival | 34 months | 26 months | 0.55 [0.36-0.84] | 0.005 | |||
| Phase 2 (vs. Docetaxel) | Chemotherapy-Naïve | PSA Response Rate (≥50%) | 60% | 40% | N/A | 0.25 |
rPFS: radiographic Progression-Free Survival; PSA-PFS: Prostate-Specific Antigen Progression-Free Survival
| Trial (Comparison) | Adverse Event | ¹⁷⁷Lu-PSMA-617 Arm (%) | Comparator Arm (%) | Citation(s) |
| VISION (vs. Standard of Care) | Any Grade ≥3 AE | 52.7% | 38.0% | |
| Fatigue | 7.1% | 2.9% | ||
| Bone Marrow Suppression | 23.4% | 6.8% | ||
| Dry Mouth (Any Grade) | 39.3% | 1.1% | ||
| Nausea (Any Grade) | 35.3% | 17.1% | ||
| TheraP (vs. Cabazitaxel) | Any Grade ≥3 AE | 33% | 53% | |
| Thrombocytopenia | 11% | <1% | ||
| Neutropenia | 4% | 13% | ||
| Febrile Neutropenia | <1% | 5% | ||
| Phase 2 (vs. Docetaxel) | Any Grade ≥3 AE | 30% | 50% | |
| Dry Mouth (Grade 1/2) | 60% | Not Reported | ||
| UpFrontPSMA (¹⁷⁷Lu-PSMA + Docetaxel vs. Docetaxel) | Any Grade ≥3 AE | 29% | 27% | |
| Febrile Neutropenia | 11% | 10% |
Summary and Conclusion
¹⁷⁷Lu-PSMA-617 represents a significant advancement in the treatment of mCRPC, operating through a novel mechanism of targeted radioligand therapy.
-
Efficacy: The pivotal VISION trial demonstrated a clear survival benefit for ¹⁷⁷Lu-PSMA-617 in heavily pre-treated patients, prolonging both overall and progression-free survival compared to standard care. Head-to-head comparisons in the TheraP trial suggest superior PSA response rates and a favorable PFS compared to cabazitaxel in the post-docetaxel setting. Furthermore, the ENZA-p trial indicates a synergistic benefit when combined with enzalutamide in the first-line mCRPC setting, significantly improving both PSA-PFS and OS.
-
Safety: While ¹⁷⁷Lu-PSMA-617 has a distinct side-effect profile, including dry mouth, fatigue, and potential for bone marrow suppression, it is generally well-tolerated. Compared to taxane chemotherapies, it is associated with a lower incidence of severe adverse events, particularly febrile neutropenia.
-
Positioning: ¹⁷⁷Lu-PSMA-617 is established as a standard of care for patients with PSMA-positive mCRPC who have progressed after treatment with both an ARPI and taxane-based chemotherapy. Ongoing research, such as the ENZA-p and UpFrontPSMA trials, is actively exploring its role in earlier lines of therapy and in combination with other agents, with promising results that could further expand its clinical application.
This guide provides a foundational comparison based on currently available data. Professionals are encouraged to consult the primary literature for a complete understanding of the experimental nuances and patient-specific considerations.
References
MKT-077: A Comparative Analysis of its Anti-Tumor Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of MKT-077 in various xenograft models, juxtaposed with alternative therapeutic agents. The information presented herein is supported by experimental data to facilitate informed decisions in preclinical and translational research.
Introduction to MKT-077
MKT-077 is a cationic rhodacyanine dye analog that exhibits selective toxicity towards cancer cells.[1][2] Its mechanism of action is primarily attributed to its preferential accumulation within the mitochondria of carcinoma cells, which possess a higher mitochondrial membrane potential compared to normal cells.[2] This accumulation leads to the impairment of mitochondrial function.[2] Additionally, MKT-077 has been shown to bind to the heat shock protein 70 (Hsp70) family member, mortalin (mot-2), thereby reactivating the tumor suppressor function of p53. Despite promising preclinical results, the clinical development of MKT-077 was halted during Phase I trials due to observations of renal toxicity. This has spurred the development of analogs such as YM-1 and JG-98 with potentially improved therapeutic indices.
Comparative Efficacy of MKT-077 in Xenograft Models
The anti-tumor activity of MKT-077 has been evaluated in several human cancer xenograft models. This section provides a comparative summary of its efficacy against relevant alternative treatments.
Medullary Thyroid Carcinoma (MTC)
Table 1: Comparison of MKT-077 and Vandetanib in Medullary Thyroid Carcinoma Models
| Parameter | MKT-077 | Vandetanib | Reference |
| In Vitro Model | |||
| Cell Line | TT | TT | |
| IC50 | 0.74 µM | Comparable to MKT-077 at equivalent doses | |
| In Vivo Model | |||
| Cell Line | TT | Not Reported in Direct Comparison | |
| Tumor Growth | Significantly delayed growth | Not Reported in Direct Comparison | |
| Final Tumor Weight | ~50% of control | Not Reported in Direct Comparison |
Renal Cell Carcinoma
MKT-077 has demonstrated inhibitory effects on the growth of subcutaneously implanted human renal carcinoma A498 in nude mice. Standard-of-care treatments for advanced renal cell carcinoma include tyrosine kinase inhibitors like sunitinib and sorafenib, and mTOR inhibitors such as everolimus.
Table 2: Efficacy of MKT-077 versus Standard of Care in Renal Cell Carcinoma Xenograft Model
| Agent | Cell Line | Efficacy | Reference |
| MKT-077 | A498 | Growth inhibition | |
| Sunitinib | Various RCC PDX | Active | |
| Sorafenib | Various RCC PDX | Least active | |
| Everolimus (mTOR inhibitor) | Various RCC PDX | Active |
Prostate Cancer
The anti-tumor activity of MKT-077 has also been observed in xenograft models of human prostate carcinoma using the DU145 cell line. Current therapeutic options for advanced prostate cancer include chemotherapy (e.g., docetaxel) and androgen receptor-targeted agents (e.g., abiraterone, enzalutamide).
Table 3: Efficacy of MKT-077 versus Standard of Care in Prostate Cancer Xenograft Model
| Agent | Cell Line | Efficacy | Reference |
| MKT-077 | DU145 | Growth inhibition | |
| Docetaxel | DU145 | Blocks tumor growth | |
| Abiraterone | PDX models | Tumor response reported | |
| Enzalutamide | PDX models | Tumor response reported |
Note: As with renal cell carcinoma, direct comparative quantitative data for MKT-077 and standard-of-care treatments in the DU145 model from a single study is limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for xenograft studies involving MKT-077.
Medullary Thyroid Carcinoma Xenograft Study Protocol
-
Cell Line: TT human medullary thyroid carcinoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of TT cells.
-
Treatment: When tumors reached a palpable size, mice were treated with MKT-077. A study reported administration of 8 mg/kg MKT-077 with a day interval.
-
Tumor Measurement: Tumor dimensions were measured regularly (e.g., twice a week) using calipers. Tumor volume was calculated using a standard formula (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised and weighed.
General Xenograft Protocol for Renal and Prostate Carcinoma
-
Cell Lines: A498 (renal) or DU145 (prostate) human carcinoma cells.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneous injection of a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Treatment Initiation: Treatment with MKT-077 or vehicle control was initiated once tumors reached a specific volume (e.g., 100-200 mm³).
-
Monitoring: Tumor size and body weight were monitored regularly.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Visualizing Mechanisms and Workflows
MKT-077 Signaling Pathway
Caption: Proposed signaling pathway of MKT-077.
Xenograft Experimental Workflow
References
A Head-to-Head Comparison of PSMA-Targeting Radioligands for Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its significant overexpression on cancer cells. Radioligand therapy (RLT) targeting PSMA has demonstrated remarkable efficacy, leading to the approval of agents like ¹⁷⁷Lu-PSMA-617. However, the landscape of PSMA-targeting radioligands is rapidly evolving, with numerous alternatives in preclinical and clinical development aiming for improved therapeutic indices. This guide provides a data-driven, head-to-head comparison of prominent PSMA-targeting radioligands, focusing on preclinical and clinical performance metrics, experimental methodologies, and the underlying biological pathways.
Overview of Mechanism of Action
PSMA-targeting radioligands consist of three key components: a PSMA-binding motif (typically a glutamate-urea-based structure), a chelator to securely hold a radionuclide, and the therapeutic radionuclide itself (e.g., Lutetium-177, Actinium-225). Upon intravenous administration, the ligand selectively binds to PSMA on the surface of prostate cancer cells. The subsequent internalization of the radioligand-receptor complex concentrates the radiation dose within the tumor cell, leading to DNA damage and apoptosis. The choice of radionuclide, ligand affinity, and internalization kinetics significantly influences therapeutic efficacy and off-target toxicity.
PSMA Signaling Pathway
PSMA is not merely a passive cell-surface anchor; it possesses enzymatic activity and influences key oncogenic signaling pathways. Its glutamate carboxypeptidase function can modulate the tumor microenvironment. Furthermore, PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway towards the more aggressive PI3K-AKT pathway, promoting tumor progression.[1][2] Understanding this pathway is critical for developing combination therapies and overcoming resistance to PSMA-targeted treatments.
Quantitative Performance Comparison
The following tables summarize key preclinical and clinical data for various PSMA-targeting radioligands. Direct head-to-head comparisons in identical models are prioritized where available.
Table 1: Preclinical Performance Metrics
| Parameter | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T | ¹⁷⁷Lu-rhPSMA-7.3 | ¹⁷⁷Lu-Ibu-DAB-PSMA (Albumin Binder) | Notes |
| Binding Affinity (IC₅₀, nM) | ~2.0 - 9.4 | ~0.3 - 2.3 | High Affinity | ~3.0 - 5.0 | Varies by cell line and assay conditions. |
| Internalization (% of specific binding) | ~203% (relative to ref.)[3] | ~145% (relative to ref.)[3] | High Internalization | High Internalization | Measured in LNCaP or PC-3 PIP cells, typically at 1-4 hours. |
| Tumor Uptake (%ID/g at 24h) | 1.4 ± 0.4[3] | 34.7 ± 17.2 | 9.8 ± 2.7 | High, sustained uptake | LNCaP or PC-3 PIP xenograft models. Note the high variability for PSMA-I&T in mice. |
| Kidney Uptake (%ID/g at 24h) | 1.4 ± 0.4 | 34.7 ± 17.2 | 9.8 ± 2.7 | Higher than PSMA-617 | Kidney uptake is a key dose-limiting factor. Albumin binders tend to increase renal accumulation. |
| Tumor:Kidney Ratio (at 24h) | ~5.9 | ~0.2 | ~1.0 | Lower than PSMA-617 | Preclinical mouse data may not directly translate to humans, where PSMA-I&T and -617 show more similar kidney clearance. |
| Therapeutic Efficacy | Significant tumor suppression | Comparable to PSMA-617 | Superior to PSMA-I&T in preclinical models | More effective than PSMA-617 at equivalent doses | Efficacy is dose and PSMA-expression dependent. |
Note: %ID/g = Percentage of Injected Dose per gram of tissue. Data is compiled from multiple preclinical studies and may vary based on the specific animal model and experimental setup.
Table 2: Clinical Dosimetry Data (Human)
| Parameter (Absorbed Dose in mGy/MBq) | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T | ¹⁷⁷Lu-PSMA-ALB-56 (Albumin Binder) | Notes |
| Tumor Lesions | 5.9 (mean) | 5.8 (mean) | 6.64 ± 6.92 | Albumin binding significantly increases tumor dose. |
| Kidneys | 0.4 - 0.9 | 0.5 - 1.0 | 2.54 ± 0.94 | Kidneys and salivary glands are primary organs at risk. |
| Salivary Glands | 0.3 - 1.2 | 0.4 - 1.5 | 0.87 ± 0.43 | |
| Red Marrow | ~0.03 - 0.04 | ~0.03 - 0.05 | 0.29 ± 0.07 | Albumin binding increases circulation time and red marrow dose. |
Note: Data represents mean or range of values from clinical dosimetry studies. Patient-specific dosimetry can vary significantly.
Key Experimental Methodologies
Reproducible and comparable data rely on standardized experimental protocols. Below are summaries of key methodologies used in the evaluation of PSMA radioligands.
Radioligand Binding Assay
This assay determines the affinity (Kᵢ or IC₅₀) of a ligand for the PSMA receptor.
-
Preparation: Membrane homogenates are prepared from PSMA-expressing cells (e.g., LNCaP) or tissues. Protein concentration is quantified.
-
Competition Assay: A fixed concentration of a known radioligand (e.g., ¹²⁵I-MIP-1095) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to reach binding equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Bound and free radioligand are separated via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Analysis: The data is plotted as percent specific binding versus the concentration of the competing ligand. Non-linear regression is used to calculate the IC₅₀, which can be converted to the inhibition constant (Kᵢ).
Cellular Internalization Assay
This assay measures the rate and extent to which a radioligand is internalized by cancer cells after binding to the surface receptor.
-
Cell Culture: PSMA-positive cells (e.g., LNCaP, PC-3 PIP) are seeded in multi-well plates and grown to near confluence.
-
Incubation: Cells are incubated with the radioligand at 37°C for various time points.
-
Surface-Bound vs. Internalized Separation:
-
At each time point, the radioactive medium is removed.
-
An acidic buffer (e.g., glycine buffer, pH 2.8) is added to the cells for a short period (5-10 minutes) to strip the surface-bound radioligand without lysing the cells. This fraction represents the membrane-bound activity.
-
The cells are then washed and lysed (e.g., with NaOH) to release the intracellular contents. This fraction represents the internalized activity.
-
-
Quantification: The radioactivity in the acid-wash fraction and the cell lysate fraction is measured separately.
-
Analysis: The percentage of internalized radioligand relative to the total cell-associated activity is calculated for each time point.
Experimental and Clinical Workflows
The development and application of PSMA radioligands follow a structured workflow, from initial preclinical evaluation to clinical use.
References
A Comparative Guide to ¹⁷⁷Lu-PSMA-617 and ²²⁵Ac-PSMA Therapy for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two leading radioligand therapies for prostate cancer: Lutetium-177 Prostate-Specific Membrane Antigen-617 (¹⁷⁷Lu-PSMA-617) and Actinium-225 PSMA (²²⁵Ac-PSMA) therapy. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development efforts.
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for both imaging and therapy in prostate cancer. Radioligand therapies that target PSMA deliver radionuclides directly to cancer cells, offering a targeted approach to treatment. ¹⁷⁷Lu-PSMA-617, a beta-emitter, is an FDA-approved treatment for metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Emerging evidence suggests that ²²⁵Ac-PSMA, an alpha-emitter, may offer superior efficacy, particularly in cases of resistance to beta-particle therapy.[4][5] This guide delves into the fundamental differences, comparative efficacy, safety profiles, and experimental protocols of these two innovative therapies.
Mechanism of Action: Beta vs. Alpha Emitters
Both therapies utilize a PSMA-targeting ligand, most commonly PSMA-617, to deliver a radioactive payload to prostate cancer cells. The key difference lies in the type of radiation emitted.
-
¹⁷⁷Lu-PSMA-617 employs Lutetium-177, which emits beta particles (electrons). These particles have a longer range in tissue (up to several millimeters) and lower energy, making them suitable for treating larger tumors. However, this longer range can also affect surrounding healthy tissues. Beta particles cause single-strand DNA breaks, and it may take thousands of these breaks to induce cell death.
-
²²⁵Ac-PSMA Therapy utilizes Actinium-225, which emits alpha particles (helium nuclei). Alpha particles are much heavier and have a very short range (a few cell diameters), depositing a large amount of energy in a localized area. This high linear energy transfer (LET) results in complex double-strand DNA breaks, which are more difficult for cancer cells to repair, leading to highly effective cell killing with minimal damage to adjacent healthy cells. It is estimated that only a few alpha particle hits are needed to kill a cell.
Comparative Efficacy: Clinical and Preclinical Data
Clinical evidence, primarily from the pivotal VISION and TheraP trials, has established the efficacy of ¹⁷⁷Lu-PSMA-617 in heavily pre-treated mCRPC patients. Data for ²²⁵Ac-PSMA therapy is emerging from smaller, often retrospective, studies but shows significant promise, particularly in patients who have failed other treatments, including ¹⁷⁷Lu-PSMA-617.
Clinical Efficacy Data
| Parameter | ¹⁷⁷Lu-PSMA-617 | ²²⁵Ac-PSMA Therapy |
| PSA Response (≥50% decline) | 46% (VISION Trial), 66% (TheraP Trial) | 62.1% - 91% (various studies) |
| Overall Survival (OS) | Median 15.3 months (VISION Trial) | Median 18 months (retrospective study) |
| Progression-Free Survival (PFS) | Median 8.7 months (radiographic PFS, VISION Trial) | Median 8 months (retrospective study) |
Note: Direct head-to-head comparisons from large randomized controlled trials are limited. The LUTACT trial is an ongoing pilot study directly comparing the two therapies.
Preclinical Efficacy Data
Preclinical studies consistently demonstrate the superior potency of ²²⁵Ac-PSMA-617 over ¹⁷⁷Lu-PSMA-617, especially against microscopic disease. Dosimetry studies have shown that for each decay event, ²²⁵Ac-PSMA-617 deposits a significantly higher absorbed dose to the cell nucleus compared to ¹⁷⁷Lu-PSMA-617.
| Parameter | ¹⁷⁷Lu-PSMA-617 | ²²⁵Ac-PSMA-617 |
| IC50 (LNCaP PSMA+ cells) | Not as potent | 0.14 KBq/mL |
| Tumor Growth Inhibition | Effective | More potent, especially in micrometastatic models |
| Relative Efficacy (per administered activity) | Baseline | At least 1,230-fold higher in macroscopic tumors and up to 14,900-fold higher in micrometastases |
Safety and Tolerability
The safety profiles of both therapies are generally manageable, but there are key differences in common adverse events.
| Adverse Event (Grade ≥3) | ¹⁷⁷Lu-PSMA-617 | ²²⁵Ac-PSMA Therapy |
| Dry Mouth (Xerostomia) | Common, generally mild to moderate | Most common side effect, can be severe |
| Anemia | ~13% (VISION Trial) | ~7.5% - 10% (various studies) |
| Thrombocytopenia | ~8% (VISION Trial) | ~5.5% - 6% (various studies) |
| Leukopenia | ~4% (VISION Trial) | ~4.5% (meta-analysis) |
| Renal Toxicity | Low incidence | A concern requiring monitoring, though severe cases are infrequent |
Data compiled from multiple sources and may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are synthesized protocols for key experiments.
Clinical Trial Protocol: Administration and Dosimetry (Synthesized)
This protocol is a generalized representation based on common practices in clinical trials like VISION and TheraP.
-
Patient Selection: Patients with mCRPC with evidence of PSMA-positive disease on PET imaging (e.g., ⁶⁸Ga-PSMA-11) and who have progressed on prior therapies.
-
Radiopharmaceutical Preparation:
-
¹⁷⁷Lu-PSMA-617: Prepared by radiolabeling PSMA-617 with ¹⁷⁷LuCl₃ in a sterile, pyrogen-free environment. Quality control is performed to ensure high radiochemical purity (>98%).
-
²²⁵Ac-PSMA: Prepared by radiolabeling a PSMA ligand with ²²⁵Ac. Due to the high energy of alpha particles, specialized handling procedures are required.
-
-
Administration:
-
¹⁷⁷Lu-PSMA-617: Typically 7.4 GBq (200 mCi) administered intravenously every 6 weeks for up to 6 cycles.
-
²²⁵Ac-PSMA: Dosing is more variable, often in the range of 100 kBq/kg body weight or a fixed dose of 4-8 MBq, administered every 8 weeks.
-
-
Dosimetry:
-
Serial whole-body planar scintigraphy and SPECT/CT imaging are performed at multiple time points post-injection (e.g., 2, 24, 48, and 96 hours).
-
Regions of interest (ROIs) are drawn over tumors and critical organs (e.g., kidneys, salivary glands) to calculate time-activity curves.
-
Absorbed doses are calculated using software like OLINDA/EXM.
-
Preclinical Protocol: Cellular Uptake and Internalization Assay
This protocol is essential for evaluating the binding and internalization of new PSMA-targeted radioligands.
-
Cell Culture: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cells are cultured to near confluence in appropriate media.
-
Assay Preparation: Cells are seeded in multi-well plates (e.g., 24-well or 96-well).
-
Binding Assay:
-
Cells are incubated with increasing concentrations of the radiolabeled PSMA ligand at 4°C for a defined period (e.g., 1 hour) to determine total binding.
-
Non-specific binding is determined by co-incubation with a large excess of non-radiolabeled ligand.
-
Cells are washed with cold buffer to remove unbound radioligand.
-
-
Internalization Assay:
-
After the initial binding step at 4°C, the temperature is raised to 37°C to allow for internalization.
-
At various time points, the reaction is stopped.
-
An acid wash (e.g., glycine buffer, pH 2.5) is used to strip the surface-bound radioligand.
-
The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured using a gamma counter.
-
-
Data Analysis: The percentage of internalized radioactivity is calculated as a function of time.
Logical Relationships and Future Directions
The choice between ¹⁷⁷Lu-PSMA-617 and ²²⁵Ac-PSMA therapy depends on various factors including disease burden, prior treatments, and the desired therapeutic effect.
Future research is focused on several key areas:
-
Combination Therapies: Combining PSMA radioligand therapies with other agents, such as PARP inhibitors or immunotherapy, to enhance efficacy.
-
Tandem Therapy: The concurrent or sequential use of ¹⁷⁷Lu and ²²⁵Ac to target both macroscopic and microscopic disease, potentially balancing efficacy and toxicity.
-
Earlier Lines of Treatment: Investigating the use of these therapies in earlier stages of prostate cancer, before the development of widespread resistance.
-
Improving Safety: Developing strategies to mitigate side effects, particularly the xerostomia associated with ²²⁵Ac-PSMA therapy.
Conclusion
Both ¹⁷⁷Lu-PSMA-617 and ²²⁵Ac-PSMA therapies represent significant advances in the treatment of prostate cancer. ¹⁷⁷Lu-PSMA-617 is an established, effective therapy for mCRPC. ²²⁵Ac-PSMA therapy, with its potent alpha-particle emission, holds immense promise for overcoming resistance and treating micrometastatic disease. The ongoing and future clinical trials will be crucial in defining the optimal use and sequencing of these powerful therapeutic agents. This guide provides a foundational comparison to inform further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical outcome of standardized 177Lu-PSMA-617 therapy in metastatic prostate cancer patients receiving 7400 MBq every 4 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results of a Prospective Phase 2 Pilot Trial of 177Lu-PSMA-617 Therapy for Metastatic Castration-Resistant Prostate Cancer Including Imaging Predictors of Treatment Response and Patterns of Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ¹⁷⁷Lu Vipivotide Tetraxetan and Alternative Therapies for Metastatic Castration-Resistant Prostate Cancer
A deep dive into the clinical trial data of ¹⁷⁷Lu vipivotide tetraxetan and its standing against established treatments for advanced prostate cancer, providing researchers, scientists, and drug development professionals with a comprehensive guide to the current therapeutic landscape.
This guide offers a detailed comparison of the pivotal clinical trial results for ¹⁷⁷Lu vipivotide tetraxetan and other approved agents for metastatic castration-resistant prostate cancer (mCRPC), including the chemotherapies docetaxel and cabazitaxel, and the androgen receptor pathway inhibitors (ARPIs) enzalutamide and abiraterone acetate. Data is presented in structured tables for easy comparison, alongside detailed experimental protocols and visualizations of key biological pathways and trial workflows.
Efficacy and Safety: A Head-to-Head Comparison
The therapeutic landscape for mCRPC has evolved significantly, with several agents demonstrating improvements in overall survival (OS) and radiographic progression-free survival (rPFS). The following tables summarize the key efficacy and safety outcomes from the pivotal clinical trials of ¹⁷⁷Lu vipivotide tetraxetan (VISION), docetaxel (TAX 327), cabazitaxel (TROPIC), enzalutamide (AFFIRM), and abiraterone acetate (COU-AA-301).
Comparative Efficacy Outcomes
| Treatment Arm | Pivotal Trial | Median Overall Survival (OS) in months (95% CI) | Hazard Ratio (HR) for OS (95% CI) | Median Radiographic Progression-Free Survival (rPFS) in months (95% CI) | Hazard Ratio (HR) for rPFS (99.2% CI) |
| ¹⁷⁷Lu vipivotide tetraxetan + Standard of Care (SoC) | VISION | 15.3 (14.2-16.9)[1] | 0.62 (0.52-0.74)[1] | 8.7 (7.9-10.8)[1] | 0.40 (0.29-0.57)[1] |
| SoC Alone | VISION | 11.3 (9.8-13.5)[1] | - | 3.4 (2.4-4.0) | - |
| Docetaxel + Prednisone | TAX 327 | 19.2 (17.5-21.3) | 0.79 (0.67-0.93) vs Mitoxantrone | Not Reported | - |
| Mitoxantrone + Prednisone | TAX 327 | 16.3 (14.3-17.9) | - | Not Reported | - |
| Cabazitaxel + Prednisone | TROPIC | 15.1 (14.1-16.3) | 0.70 (0.59-0.83) vs Mitoxantrone | 2.8 (2.4-3.0) | 0.74 (0.64-0.86) vs Mitoxantrone |
| Mitoxantrone + Prednisone | TROPIC | 12.7 (11.6-13.7) | - | 1.4 (1.4-1.7) | - |
| Enzalutamide | AFFIRM | 18.4 (17.3-NR) | 0.63 (0.53-0.75) vs Placebo | 8.3 (8.2-9.0) | 0.40 (0.35-0.47) vs Placebo |
| Placebo | AFFIRM | 13.6 (12.2-15.1) | - | 2.9 (2.8-3.0) | - |
| Abiraterone Acetate + Prednisone | COU-AA-301 | 15.8 (14.8-17.0) | 0.74 (0.64-0.86) vs Placebo | 5.6 (5.6-6.5) | 0.66 (0.58-0.76) vs Placebo |
| Placebo + Prednisone | COU-AA-301 | 11.2 (10.2-12.8) | - | 3.6 (2.9-5.5) | - |
NR: Not Reached
Comparative Safety Outcomes: Grade 3 or Higher Adverse Events
| Adverse Event | ¹⁷⁷Lu vipivotide tetraxetan (VISION) | Docetaxel (TAX 327) | Cabazitaxel (TROPIC) | Enzalutamide (AFFIRM) | Abiraterone Acetate (COU-AA-301) |
| Neutropenia | 4.5% | 32% | 81.7% | Not Reported | Not Reported |
| Febrile Neutropenia | Not Reported | Not Reported | 7.5% | Not Reported | Not Reported |
| Anemia | 15% | Not Reported | 10.6% | 6% | 7.8% |
| Thrombocytopenia | 9% | Not Reported | 4.1% | 3% | Not Reported |
| Fatigue | 7% | Not Reported | 4.6% | 6% | Not Reported |
| Diarrhea | 1.5% | Not Reported | 6.2% | 1% | Not Reported |
| Nausea | 1.3% | Not Reported | 1.9% | <1% | Not Reported |
| Vomiting | 1.1% | Not Reported | 1.9% | <1% | Not Reported |
| Fluid Retention/Edema | Not Reported | Not Reported | Not Reported | <1% | 33% (any grade) |
| Hypertension | Not Reported | Not Reported | Not Reported | <1% | 11% (any grade) |
| Hypokalemia | Not Reported | Not Reported | Not Reported | Not Reported | 18% (any grade) |
Mechanism of Action: Targeting PSMA
¹⁷⁷Lu vipivotide tetraxetan is a radioligand therapy that targets prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. The therapy consists of a ligand that binds to PSMA, attached to a radioactive isotope, Lutetium-177. Upon binding to PSMA, the radioactive component delivers targeted radiation to the cancer cells, leading to DNA damage and cell death.
Caption: Mechanism of ¹⁷⁷Lu Vipivotide Tetraxetan Action.
Experimental Protocols: A Look at the Pivotal Trials
A clear understanding of the methodologies employed in the key clinical trials is essential for a robust comparative analysis.
VISION Trial (¹⁷⁷Lu vipivotide tetraxetan)
-
Study Design: International, prospective, open-label, randomized phase 3 trial.
-
Patient Population: Patients with PSMA-positive mCRPC who had progressed after at least one novel androgen axis drug and one or two taxane regimens.
-
Randomization: 2:1 ratio to receive either ¹⁷⁷Lu-PSMA-617 plus best supportive/standard of care (BSC/BSoC) or BSC/BSoC alone.
-
Treatment: ¹⁷⁷Lu-PSMA-617 was administered at a dose of 7.4 GBq every 6 weeks for up to 6 cycles.
-
Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS).
-
Key Secondary Endpoints: Objective response rate, disease control rate, and time to first symptomatic skeletal event.
TAX 327 (Docetaxel)
-
Study Design: Randomized, three-arm, multicenter phase 3 trial.
-
Patient Population: Men with metastatic hormone-refractory prostate cancer.
-
Randomization: Patients were randomized to receive docetaxel every 3 weeks, weekly docetaxel, or mitoxantrone, each with prednisone.
-
Treatment: Docetaxel was administered at 75 mg/m² every 3 weeks, or 30 mg/m² weekly for 5 of every 6 weeks. Mitoxantrone was given at 12 mg/m² every 3 weeks. All patients received 5 mg of prednisone twice daily.
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Pain response, PSA response, and quality of life.
TROPIC Trial (Cabazitaxel)
-
Study Design: Multinational, randomized, open-label phase 3 trial.
-
Patient Population: Men with mCRPC who had progressed during or after docetaxel-based therapy.
-
Randomization: 1:1 ratio to receive cabazitaxel plus prednisone or mitoxantrone plus prednisone.
-
Treatment: Cabazitaxel was administered at 25 mg/m² intravenously every 3 weeks, with prednisone 10 mg daily. Mitoxantrone was given at 12 mg/m² every 3 weeks with prednisone 10 mg daily.
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, tumor response, PSA response, and pain response.
AFFIRM Trial (Enzalutamide)
-
Study Design: International, randomized, double-blind, placebo-controlled phase 3 trial.
-
Patient Population: Men with mCRPC who had previously received docetaxel.
-
Randomization: 2:1 ratio to receive enzalutamide or placebo.
-
Treatment: Enzalutamide was administered orally at a dose of 160 mg once daily.
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Radiographic progression-free survival, time to PSA progression, and time to first skeletal-related event.
COU-AA-301 Trial (Abiraterone Acetate)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter phase 3 trial.
-
Patient Population: Men with mCRPC who had previously received docetaxel-based chemotherapy.
-
Randomization: 2:1 ratio to receive abiraterone acetate plus prednisone or placebo plus prednisone.
-
Treatment: Abiraterone acetate was administered orally at a dose of 1,000 mg once daily, with prednisone 5 mg twice daily.
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Time to PSA progression, radiographic progression-free survival, and PSA response rate.
Clinical Trial Workflow
The following diagram illustrates a representative workflow for a pivotal clinical trial in mCRPC, from patient screening to data analysis.
Caption: A typical workflow of a randomized clinical trial.
Conclusion
This comparative analysis provides a quantitative and methodological overview of ¹⁷⁷Lu vipivotide tetraxetan in the context of other established therapies for mCRPC. The data presented herein can serve as a valuable resource for researchers and clinicians in understanding the relative efficacy and safety profiles of these treatments, and in informing future drug development efforts in the field of advanced prostate cancer. The distinct mechanism of action of ¹⁷⁷Lu vipivotide tetraxetan, targeting PSMA-expressing cells with a radioligand, represents a significant advancement in the treatment paradigm for this challenging disease.
References
MKT-077: A Promising Agent Against Drug-Resistant Cancers
A Comparative Guide to the Efficacy of MKT-077 in Drug-Resistant Cancer Cell Lines
For researchers and drug development professionals grappling with the challenge of multidrug resistance in cancer, the rhodacyanine dye analogue MKT-077 has emerged as a compound of significant interest. This guide provides an objective comparison of MKT-077's performance against standard chemotherapy, supported by experimental data, detailed methodologies, and pathway visualizations to elucidate its mechanism of action.
Quantitative Efficacy Analysis
MKT-077 has demonstrated potent cytotoxic activity across a broad spectrum of human cancer cell lines.[1] Its efficacy is particularly noteworthy in cells that have developed resistance to conventional chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for MKT-077 and doxorubicin in both drug-sensitive and drug-resistant breast cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| MCF-7 (Doxorubicin-Sensitive Breast Cancer) | Doxorubicin | 1.26 | - | [2] |
| MHY412 (Anthracene Derivative) | 0.26 | - | [2] | |
| MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | Doxorubicin | 13.6 | 10.8 | [2] |
| MHY412 (Anthracene Derivative) | 0.15 | 0.6 | [2] | |
| MCF-7 (Breast Cancer) | MKT-077 Analogue (JG-98) | 0.7 ± 0.2 | - | |
| MDA-MB-231 (Breast Cancer) | MKT-077 Analogue (JG-98) | 0.4 ± 0.03 | - | |
| TT (Medullary Thyroid Carcinoma) | MKT-077 | 0.74 | - | |
| MZ-CRC-1 (Medullary Thyroid Carcinoma) | MKT-077 | 11.4 | - |
Note: A direct head-to-head IC50 value for MKT-077 in the MCF-7/ADR cell line was not available in the reviewed literature. The data for the MKT-077 analogue JG-98 and the novel anthracene derivative MHY412 are included to provide context for the potential of Hsp70 inhibitors and other novel compounds in overcoming doxorubicin resistance.
Mechanism of Action: Targeting the Hsp70 Family
MKT-077's selective toxicity towards cancer cells stems from its ability to target the heat shock protein 70 (Hsp70) family, particularly the mitochondrial chaperone mortalin (mot-2). In many cancer cells, mortalin binds to and sequesters the tumor suppressor protein p53 in the cytoplasm, thereby inhibiting its pro-apoptotic functions. MKT-077 disrupts the mortalin-p53 interaction, leading to the release and reactivation of p53, which can then translocate to the nucleus and initiate apoptosis.
Caption: MKT-077 disrupts the cytoplasmic Mortalin-p53 complex, reactivating p53 and inducing apoptosis.
Experimental Protocols
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of MKT-077 on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MCF-7/ADR) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of MKT-077 (e.g., 0.1 to 10 µM) or doxorubicin for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blot Analysis
This technique is used to determine the expression levels of key proteins involved in MKT-077's mechanism of action.
-
Cell Lysis: Treat cells with MKT-077 at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Hsp70 (Mortalin), p53, and a loading control (e.g., β-actin). Specific antibody details (e.g., clone, dilution) should be optimized as per manufacturer's instructions. A commonly used p53 antibody is the mouse monoclonal anti-p53 (DO-7).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A general workflow for evaluating MKT-077's efficacy and mechanism of action in cancer cells.
Overcoming Multidrug Resistance
A common mechanism of drug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell. While MKT-077's primary mechanism is not the direct inhibition of these pumps, its ability to induce apoptosis through the Hsp70-p53 pathway provides an alternative route to kill cancer cells that are resistant to drugs subject to efflux. Further research into the potential of MKT-077 to modulate the expression or function of ABC transporters could reveal additional mechanisms for overcoming multidrug resistance.
Conclusion
MKT-077 and its analogues represent a promising class of compounds for the treatment of drug-resistant cancers. Their unique mechanism of action, centered on the inhibition of Hsp70 and reactivation of p53, offers a therapeutic strategy that can bypass common resistance mechanisms. The data presented in this guide underscore the potential of MKT-077 and warrant further investigation into its clinical utility, particularly in combination with standard chemotherapies to enhance their efficacy and overcome resistance. However, the renal toxicity observed in early clinical trials highlights the need for the development of analogues with an improved therapeutic index.
References
Benchmarking the Therapeutic Index of ¹⁷⁷Lu-PSMA-617: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of ¹⁷⁷Lu-PSMA-617, a radioligand therapy for metastatic castration-resistant prostate cancer (mCRPC), with relevant alternatives. The assessment is based on a synthesis of data from pivotal clinical trials and dosimetry studies, offering a comprehensive overview of its efficacy and safety profile. While a classical therapeutic index (TD50/ED50) is not formally established for radiopharmaceuticals, this guide evaluates the therapeutic window by comparing anti-tumor activity with toxicity to organs at risk.
Efficacy and Safety Profile of ¹⁷⁷Lu-PSMA-617
¹⁷⁷Lu-PSMA-617 has demonstrated a favorable balance between efficacy and safety in heavily pre-treated mCRPC patient populations. The landmark VISION phase III trial and the TheraP phase II trial provide robust data supporting its clinical utility.
Table 1: Comparative Efficacy of ¹⁷⁷Lu-PSMA-617 and Alternatives
| Efficacy Endpoint | ¹⁷⁷Lu-PSMA-617 (VISION Trial) | Standard of Care (VISION Trial Control Arm) | ¹⁷⁷Lu-PSMA-617 (TheraP Trial) | Cabazitaxel (TheraP Trial) |
| Median Overall Survival (OS) | 15.3 months | 11.3 months | 19.1 months (RMST) | 19.6 months (RMST) |
| Median Radiographic Progression-Free Survival (rPFS) | 8.7 months | 3.4 months | Not the primary endpoint | Not the primary endpoint |
| Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) | 46% | 7% | 66% | 37% |
| Objective Response Rate (ORR) in patients with measurable disease | 29.8% | 1.7% | 49% | 24% |
Note: The VISION trial compared ¹⁷⁷Lu-PSMA-617 plus standard of care (SOC) to SOC alone. The TheraP trial was a head-to-head comparison of ¹⁷⁷Lu-PSMA-617 and cabazitaxel.
Table 2: Common Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | ¹⁷⁷Lu-PSMA-617 (VISION Trial) | Standard of Care (VISION Trial Control Arm) | ¹⁷⁷Lu-PSMA-617 (TheraP Trial) | Cabazitaxel (TheraP Trial) |
| Anemia | 12.9% | 4.9% | 13% | 10% |
| Thrombocytopenia | 7.9% | 1.0% | 11% | 3% |
| Leukopenia | 7.7% | 2.0% | 10% | 5% |
| Neutropenia | 3.9% | 1.5% | 7% | 13% |
| Fatigue | 5.9% | 1.5% | 6% | 5% |
| Dry Mouth | 0.2% | 0% | <1% | 0% |
| Renal Toxicity | 3.4% | 2.9% | Not reported as Grade ≥3 | Not reported as Grade ≥3 |
Dosimetry: Quantifying Radiation to Tumors and Healthy Tissues
Dosimetry studies are crucial for radiopharmaceuticals to estimate the absorbed radiation dose in tumors and organs at risk, providing a quantitative basis for assessing the therapeutic index.
Table 3: Absorbed Radiation Doses of ¹⁷⁷Lu-PSMA-617 (VISION Dosimetry Sub-study)
| Organ/Tissue | Mean Absorbed Dose per Cycle (Gy/GBq) | Estimated Cumulative Absorbed Dose over 6 Cycles (Gy) |
| Tumors (Bone) | 5.4 | 240 |
| Tumors (Lymphatic Tissue) | 9.7 | 429 |
| Kidneys | 0.43 | 19 |
| Salivary Glands | 0.63 | 28 |
| Lacrimal Glands | 2.1 | 93 |
| Red Marrow | 0.034 | 1.5 |
These data indicate a high tumor-to-organ dose ratio, particularly for bone and lymphatic metastases, which is a key characteristic of a favorable therapeutic index. The cumulative doses to critical organs like the kidneys and red marrow are generally within established tolerance limits.
Comparison with ¹⁷⁷Lu-PSMA-I&T
¹⁷⁷Lu-PSMA-I&T is another PSMA-targeted radioligand that has been investigated for mCRPC. While direct head-to-head phase III trials are limited, comparative studies and matched-pair analyses provide insights into their relative therapeutic profiles.
Table 4: Comparative Dosimetry and Efficacy of ¹⁷⁷Lu-PSMA-617 vs. ¹⁷⁷Lu-PSMA-I&T
| Parameter | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T |
| Mean Absorbed Tumor Dose (Gy/GBq) | 5.9 | 5.8 |
| Mean Absorbed Kidney Dose (Gy/GBq) | 0.77 | 0.92 |
| Median Overall Survival (Matched-pair analysis) | 13 months | 12 months |
| Grade ≥3 Anemia (Matched-pair analysis) | 9.1% | 1.8% |
| Grade ≥3 Thrombocytopenia (Matched-pair analysis) | 1.9% | 0% |
Matched-pair analyses suggest that both agents have comparable efficacy in terms of overall survival.[1] Dosimetry studies show similar tumor-absorbed doses, although there may be slight differences in kidney dosimetry.[2]
Experimental Protocols
The following sections detail the methodologies employed in the clinical evaluation and administration of ¹⁷⁷Lu-PSMA-617.
Patient Selection and Treatment (Based on VISION and TheraP Trials)
-
Eligibility Criteria: Patients with mCRPC who have progressed after at least one line of androgen receptor pathway inhibitor and one to two taxane chemotherapy regimens.[3][4]
-
PSMA PET Imaging: All patients undergo PSMA PET/CT (e.g., with ⁶⁸Ga-PSMA-11) to confirm high PSMA expression in tumors.[4] In some protocols, FDG-PET/CT is also performed to exclude patients with significant PSMA-negative disease.
-
Dosage and Administration: The standard dose of ¹⁷⁷Lu-PSMA-617 is 7.4 GBq (200 mCi) administered intravenously every 6 weeks for up to 6 cycles.
-
Concomitant Medications: Patients may receive standard of care treatments as prescribed by their physician. Prophylactic measures to reduce salivary gland uptake, such as cooling, may be employed.
-
Monitoring: Patients are monitored for adverse events, including regular blood work to assess hematological and renal function. Treatment response is assessed through regular PSA measurements and imaging (CT and/or PSMA PET).
Dosimetry Protocol (Based on VISION Dosimetry Sub-study)
-
Imaging Schedule: Patients undergo whole-body planar scintigraphy and SPECT/CT of the abdomen at multiple time points post-injection (e.g., 2, 24, 48, and 168 hours) to measure the biodistribution and clearance of ¹⁷⁷Lu-PSMA-617.
-
Image Analysis: Regions of interest are drawn over tumors and organs at risk on the acquired images to generate time-activity curves.
-
Absorbed Dose Calculation: The Medical Internal Radiation Dose (MIRD) formalism is used to calculate the absorbed radiation dose in Gy/GBq for each tissue of interest. Software such as OLINDA/EXM is commonly used for these calculations.
Visualizing the Pathways and Processes
PSMA Signaling and Mechanism of Action of ¹⁷⁷Lu-PSMA-617
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that, upon ligand binding, can influence key cancer signaling pathways. Research suggests that PSMA can modulate the PI3K-AKT-mTOR and MAPK pathways, which are critical for cell survival, proliferation, and angiogenesis. ¹⁷⁷Lu-PSMA-617 acts by targeting PSMA-expressing cells, leading to internalization of the radioligand and localized delivery of beta radiation, which induces DNA damage and subsequent cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dosimetry of 177Lu-PSMA-617 after Mannitol Infusion and Glutamate Tablet Administration: Preliminary Results of EUDRACT/RSO 2016-002732-32 IRST Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling LU-25-077
This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with LU-25-077. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical substance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Must be worn at all times. In case of eye contact, rinse with plenty of water and consult an ophthalmologist.[1] |
| Hand Protection | Chemical-resistant gloves | Take off immediately if contaminated. |
| Respiratory Protection | Respirator | Required when vapors or aerosols are generated.[1] Filtering respiratory protection should be based on DIN EN 143, DIN 14387, and other relevant standards.[1] |
| Body Protection | Flame retardant antistatic protective clothing | Immediately change any contaminated clothing.[1] |
Health Hazard Information
| Exposure Route | Symptom | First Aid Measures |
| Inhalation | - | Move to fresh air. Call a physician.[1] |
| Skin Contact | - | Take off all contaminated clothing immediately. Rinse skin with water/shower. Consult a physician. |
| Eye Contact | - | Rinse out with plenty of water. Remove contact lenses. Call an ophthalmologist. |
| Ingestion | Risk of aspiration if victim vomits. | Keep airways free. Pulmonary failure is possible after aspiration of vomit. Call a physician immediately. |
Emergency Procedures
In case of a spill or release, follow these emergency procedures:
| Situation | Action |
| Spill | Evacuate the danger area. Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition. Cover drains. Collect, bind, and pump off spills. |
| Fire | Vapors may form an explosive mixture with air. |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical stability of this compound and to prevent accidents.
| Aspect | Guideline |
| Handling | Do not inhale the substance/mixture. Avoid the generation of vapors/aerosols. |
| Storage | Keep the container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. The recommended storage temperature is provided on the product label. |
Disposal Plan
Contaminated materials and the substance itself must be disposed of according to established protocols to prevent environmental contamination.
| Waste Type | Disposal Method |
| Product | Do not let the product enter drains due to the risk of explosion. |
| Contaminated Clothing | Immediately change and decontaminate or dispose of as hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
